Amiodarone Hydrochloride

Catalog No.
S518654
CAS No.
19774-82-4
M.F
C25H30ClI2NO3
M. Wt
681.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amiodarone Hydrochloride

CAS Number

19774-82-4

Product Name

Amiodarone Hydrochloride

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride

Molecular Formula

C25H30ClI2NO3

Molecular Weight

681.8 g/mol

InChI

InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H

InChI Key

ITPDYQOUSLNIHG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble @ 25 °C (g/100 ml): chloroform 44.51; methylene chloride 19.20; methanol 9.98; ethanol 1.28; benzene 0.65; tetrahydrofuran 0.60; acetonitrile 0.32; 1-octanol 0.30; ether 0.17; 1-propanol 0.13; hexane 0.03; petroleum ether 0.001; sparingly soluble in iso- propanol; slightly soluble in acetone, dioxane, and carbon tetrachloride
In water, 700 mg/l @ 25 °C

Synonyms

Amiobeta, Amiodarex, Amiodarona, Amiodarone, Amiodarone Hydrochloride, Amiohexal, Aratac, Braxan, Corbionax, Cordarex, Cordarone, Hydrochloride, Amiodarone, Kordaron, L 3428, L-3428, L3428, Ortacrone, Rytmarone, SKF 33134 A, SKF 33134-A, SKF 33134A, Tachydaron, Trangorex

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl

The exact mass of the compound Amiodarone hydrochloride is 681.0004 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble @ 25 °c (g/100 ml): chloroform 44.51; methylene chloride 19.20; methanol 9.98; ethanol 1.28; benzene 0.65; tetrahydrofuran 0.60; acetonitrile 0.32; 1-octanol 0.30; ether 0.17; 1-propanol 0.13; hexane 0.03; petroleum ether 0.001; sparingly soluble in iso- propanol; slightly soluble in acetone, dioxane, and carbon tetrachloridein water, 700 mg/l @ 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759560. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP3A Inhibitors. It belongs to the ontological category of aromatic ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Amiodarone Hydrochloride Pharmacokinetics and Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Overview

Amiodarone hydrochloride is a potent class III antiarrhythmic drug with additional properties spanning all four Vaughan Williams classification classes. Originally developed as a vasodilator, this iodinated benzofuran derivative has established itself as a crucial therapeutic option for managing life-threatening ventricular arrhythmias, while also being widely used off-label for supraventricular tachyarrhythmias such as atrial fibrillation [1] [2] [3]. The molecular structure of amiodarone contains two iodine atoms, which account for approximately 37.5% of its total molecular weight (645.3116 g/mol) and contribute significantly to its unique therapeutic and toxicological profile [2] [4]. The drug's complex pharmacokinetics, characterized by extreme lipophilicity, a large volume of distribution, and an exceptionally long elimination half-life, present unique challenges and considerations for both clinical use and pharmaceutical development [1] [3] [5].

Comprehensive Pharmacokinetic Profile

Fundamental Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of amiodarone:

Parameter Value Details/Context
Bioavailability 20-80% [1] [3] Highly variable; enhanced 2.4-3.8x by high-fat meals [3]
Tmax (Oral) 3-7 hours [2]; ~4.5 hours [4] Slow, erratic intestinal absorption [4]
Protein Binding ~96% [2] Extensive plasma protein binding
Volume of Distribution ~60 L/kg [2] (Range: 9.26-21.05 L/kg in SVT patients) [2] Extensive tissue distribution due to high lipophilicity
Half-Life (Terminal) 9-100 days [2]; 50-60 days [3]; Average 58 days [2] Extremely long; varies by study and patient population
Clearance 220-440 mL/hr/kg (IV) [2] Primarily hepatic; not significantly affected by renal function
Therapeutic Plasma Concentration 1.0-2.5 μg/mL [2] Steady-state monitoring recommended
Absorption and Distribution Kinetics

Amiodarone exhibits slow and erratic intestinal absorption when administered orally, with time to maximum plasma concentration (Tmax) typically ranging from 3 to 7 hours [2] [4]. Its oral bioavailability is notably variable (20-80%), but can be significantly enhanced by co-administration with high-fat meals, which increase absorption by 2.4 to 3.8-fold compared to the fasting state [3]. This food effect has important implications for dosing consistency and study design. The drug's substantial lipophilicity drives a complex multi-compartmental distribution model encompassing central, peripheral, and deep compartments [3]. During the loading phase, distribution follows a three-phase pattern: central (vascular) distribution within approximately 24 hours; peripheral (solid organ) distribution over the following 7 days; and deep (adipose tissue) distribution over approximately 4 weeks [3]. This extensive tissue distribution results in tissue-to-plasma concentration ratios as high as 35:1 in the myocardium, contributing to both its efficacy and complex accumulation kinetics [6].

Elimination Characteristics

Amiodarone elimination follows complex kinetics characterized by an exceptionally long and variable terminal half-life ranging from 9 to 100 days across different studies, with prescribing information citing an average of 58 days [2] [3]. This prolonged half-life is attributed to the slow mobilization of the lipophilic drug from deep tissue compartments, particularly adipocytes [5]. Elimination occurs primarily through hepatic metabolism and biliary excretion, with negligible renal excretion (<1% unchanged in urine) [1] [2] [3]. Consequently, no dosage adjustments are necessary for patients with renal impairment, but caution is advised in hepatic impairment due to potentially reduced clearance [1] [2]. The prolonged elimination profile means that pharmacological effects can persist for 1 to 3 months after discontinuation of therapy [1].

Metabolic Pathways and Enzymology

Primary Metabolic Pathways

Amiodarone undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, with CYP3A4 and CYP2C8 identified as the principal isoforms responsible for its biotransformation [2]. The major metabolic pathway involves N-dealkylation to form the primary active metabolite, mono-N-desethylamiodarone (DEA) [2] [3]. Additional metabolic pathways include successive N-dealkylation, O-dealkylation, and hydroxylation reactions, with glucuronidation also documented [6]. The desethylamiodarone metabolite is pharmacologically active, exhibiting antiarrhythmic properties similar to the parent compound, and accumulates in tissues at concentrations potentially exceeding those of amiodarone itself [3] [6]. Both amiodarone and DEA demonstrate enterolepatic circulation, which contributes to the drug's prolonged residence time in the body [5].

G Amiodarone Amiodarone CYP3A4 CYP3A4 Amiodarone->CYP3A4 N-dealkylation CYP2C8 CYP2C8 Amiodarone->CYP2C8 N-dealkylation DEA DEA CYP3A4->DEA CYP2C8->DEA Hydroxylated_Metabolites Hydroxylated_Metabolites DEA->Hydroxylated_Metabolites CYP450 Glucuronide_Conjugates Glucuronide_Conjugates Hydroxylated_Metabolites->Glucuronide_Conjugates UGT Biliary_Excretion Biliary_Excretion Glucuronide_Conjugates->Biliary_Excretion Fecal_Elimination Fecal_Elimination Biliary_Excretion->Fecal_Elimination

Amiodarone Metabolism Pathway: Primary metabolic routes via CYP450 enzymes leading to active metabolite DEA and subsequent elimination.

Metabolic Kinetics and Metabolite Profile

Desethylamiodarone (DEA) demonstrates pharmacokinetic characteristics similar to the parent drug, including extensive tissue distribution and a prolonged elimination half-life ranging from 14 to 75 days [2]. Studies have shown that DEA accumulates in tissues at concentrations potentially exceeding those of amiodarone, with particularly high concentrations observed in the liver, lungs, and spleen [2] [6]. The DEA-to-amiodarone ratio has clinical significance, as several cases of pulmonary toxicity have been associated with inordinately high serum DEA-to-amiodarone ratios [7]. The metabolic conversion of amiodarone to DEA appears to be saturable at higher doses, contributing to the non-linear pharmacokinetics observed with chronic dosing [6]. Both amiodarone and DEA are not dialyzable due to their extensive protein binding and large volumes of distribution, which has important implications for overdose management [2].

Experimental Methodologies and Analytical Approaches

Bioanalytical Method for Plasma Quantification

A validated bioanalytical method for simultaneous quantification of amiodarone and desethylamiodarone in plasma employs high-performance liquid chromatography (HPLC) with UV detection [6]. The methodology involves specific procedures:

  • Sample Preparation: 1,000 μL plasma samples are transferred to polypropylene tubes, followed by addition of 50 μL internal standard solution (20 μg/mL fenofibrate in methanol), 500 μL pH 4.5 phosphate buffer, and 4 mL methyl tert-butyl ether [6]. Tubes are vortex mixed for 10 minutes and centrifuged for 10 minutes at 4,000 rpm [6]. The organic layer (3 mL) is evaporated to dryness under nitrogen at 40°C, then reconstituted in 200 μL mobile phase [6].

  • Chromatographic Conditions: Separation uses a C18 column (15 cm × 4.6 mm) with mobile phase consisting of phosphate buffer (7 mM Na₂HPO₄ and 11 mM KH₂PO₄, pH 4.5) and acetonitrile-methanol (1:1 v/v) in 20:80 ratio [6]. Flow rate is 1.0 mL/min at 40°C with detection at 242 nm [6].

  • Method Validation: The assay demonstrates linearity from 20-1,000 ng/mL for both analytes, with absolute recoveries of 74% for amiodarone and 97% for DEA [6]. Validation includes specificity, accuracy, precision, and stability assessments per FDA guidelines [6].

In Vitro-In Vivo Correlation (IVIVC) Modeling

Advanced modeling approaches have been developed to establish correlation between in vitro dissolution and in vivo pharmacokinetics. One innovative method utilizes the pharmacokinetics of the active metabolite (DEA) as a metric for in vivo release of the parent drug [6]. The model operates under these conditions:

  • Fundamental Assumptions: Amiodarone has slow dissolution, rapid absorption, and rapid metabolism [6]. Before redistribution from deep compartments, its pharmacokinetics is determined mainly by release kinetics from the pharmaceutical formulation [6].

  • Mathematical Framework: The elimination constant of DEA is estimated from the slope of linear regression of logarithmically transformed plasma concentration data [6]. A Nelson-Wagner-type mass equilibrium model is applied to calculate the time course of the "plasma metabolite fraction" [6].

  • Time Scaling: Levi-type time scaling is implemented for imposing IVIVC, transforming the problem into correlation between in vitro dissolution time and in vivo dissolution time, which follows a square root model [6].

G In_Vitro In_Vitro Sample_Collection Sample_Collection In_Vitro->Sample_Collection Dissolution Testing HPLC_Analysis HPLC_Analysis Sample_Collection->HPLC_Analysis UV Detection 242nm IVIVC IVIVC HPLC_Analysis->IVIVC In Vitro Release In_Vivo_Study In_Vivo_Study Blood_Collection Blood_Collection In_Vivo_Study->Blood_Collection Volunteer Study Sample_Prep Sample_Prep Blood_Collection->Sample_Prep Plasma Separation Bioanalysis Bioanalysis Sample_Prep->Bioanalysis LLE MTBE PK_Modeling PK_Modeling Bioanalysis->PK_Modeling AMD & DEA Quantification PK_Modeling->IVIVC In Vivo Release

Experimental Workflow: Integrated approach for establishing in vitro-in vivo correlation (IVIVC) for amiodarone formulations.

Administration Route Considerations and Safety Profiling

Comparative Pharmacovigilance of Administration Routes

Analysis of the FDA Adverse Event Reporting System (FAERS) database reveals important differences in adverse event profiles between intravenous and oral administration routes:

Parameter Intravenous Administration Oral Administration
Most Common Adverse Events Cardiac and hepatic AEs [8] Pulmonary and thyroid-related AEs [8]
Median Time to Onset 5 days [8] 74 days [8]
Unique Considerations Hypotension (polysorbate 80 vehicle) [4]; Phlebitis (40% incidence peripherally) [4] Gradual accumulation in deep tissues; Delayed toxicity [3] [8]
Risk Profile Early, acute reactions [8] Delayed, chronic organ toxicity [8]
Formulation Considerations and Bioequivalence

Amiodarone presents significant formulation challenges due to its very low water solubility and stability issues in aqueous solutions [4] [6]. The intravenous formulation requires polysorbate 80 and benzyl alcohol as stabilizers, with the former implicated in hypotension during rapid administration [4]. Bioequivalence studies between brand-name (Cordarone) and generic (Pacerone) formulations demonstrated comparable steady-state plasma concentrations, though increased variability in plasma drug concentrations between products was observed compared to variability within each product [9]. This suggests that while average bioequivalence may be established, individual responses can vary, supporting the recommendation for therapeutic monitoring 1-3 months after switching between products [9].

Conclusion and Research Implications

References

Amiodarone hydrochloride volume of distribution and tissue accumulation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Profile

The table below summarizes the core quantitative data on amiodarone's distribution and accumulation [1] [2] [3].

Parameter Value/Range Context & Notes
Volume of Distribution (Vd) Approx. 60 L/kg (Mean) [2] [4] Reflects extensive tissue penetration. Very large and variable [5].
Plasma Half-Life (t1/2) 58 days (Range: 15 - 142 days) [1] [2] Terminal elimination half-life after chronic oral dosing.
Plasma Protein Binding ~96% [2] [6] Highly bound, primarily to albumin.
Fat-to-Plasma Concentration Ratio Mean: 55 (Range: 4 - 226) [3] Measured in subcutaneous adipose tissue. Demonstrates massive sequestration.
Therapeutic Plasma Concentration 1.0 - 2.5 mg/L [5] Levels >2.5 mg/L are associated with a higher incidence of side effects.

Tissue Accumulation and Metabolic Consequences

Amiodarone's high lipophilicity causes it to accumulate massively in tissues, particularly in adipose tissue and highly perfused organs like the liver, lungs, and spleen [2] [3]. Its active metabolite, N-desethylamiodarone (DEA), also accumulates extensively and contributes to both antiarrhythmic effects and toxicity [2] [3] [7].

A key study measuring concentrations in patients on long-term therapy found no evidence of "excessive" accumulation in fat tissue relative to the maintenance dose over time. However, adverse effects, particularly hypothyroidism, were significantly associated with longer treatment duration and larger cumulative doses, rather than with higher plasma or fat concentrations [3].

On a cellular level, the accumulation of amiodarone and DEA has downstream consequences, including the inhibition of lysosomal phospholipase A1, leading to phospholipidosis—a hallmark of its organ toxicity, particularly in the lungs [7].

The journey of amiodarone from administration to distribution into deep tissue compartments can be visualized as a multi-compartmental process. The following diagram illustrates this complex pharmacokinetic pathway.

G A Amiodarone HCl Administration B Central Compartment (Plasma & Highly Perfused Organs) A->B Oral/IV C Rapidly Equilibrating Tissue Compartment (e.g., Muscle) B->C Rapid Distribution D Slowly Equilibrating Tissue Compartment (Adipose Tissue) B->D Slow, Extensive Distribution E Hepatic Metabolism (via CYP2C8/CYP3A4) B->E Metabolism F Formation of N-Desethylamiodarone (DEA) E->F H Biliary Excretion (Main Route) E->H G DEA Re-distribution & Tissue Accumulation F->G Active Metabolite G->B Recirculation

Amiodarone's multi-compartment distribution and metabolic pathway.

Experimental Protocol for Tissue Concentration Measurement

The methodology from a key human study that simultaneously quantified amiodarone and DEA in plasma and subcutaneous fat is detailed below [3]. This protocol provides a framework for investigating the drug's tissue distribution.

G A Patient Cohort Selection B Simultaneous Sampling (Trough Concentration) A->B Sub1 • Adults on amiodarone >3 months • Accurate treatment history A->Sub1 C Sample Processing B->C Sub2 • Blood Collection (Plasma) • Adipose Tissue (Needle Aspiration)  - Abdominal Wall  - Lumbar Region B->Sub2 D Analytical Measurement (LC-MS/MS) C->D Sub3 • Plasma: Direct extraction • Adipose Tissue: Enzymatic digestion  with lipase (50°C, 16 hrs) C->Sub3 E Data Analysis D->E Sub4 • Technique: LC-MS/MS with ESI • Analytics: Amiodarone & DEA • LLOQ: 0.1 mg/L (Plasma) • LLOQ: 1 mg/kg (Fat) D->Sub4 Sub5 • Correlate concentrations with:  - Daily & Cumulative Dose  - Treatment Duration  - Adverse Effects E->Sub5

Workflow for measuring amiodarone and DEA in plasma and adipose tissue.

Implications for Drug Development & Therapy

The unique pharmacokinetics of amiodarone present significant challenges and considerations for both researchers and clinicians.

  • Challenges in Drug Development: The enormous Vd and ultra-long half-life complicate the design of clinical trials. Achieving steady-state concentrations can take months, making dose-finding studies and the assessment of drug efficacy and toxicity a slow and complex process [2] [5].
  • Clinical Management and Toxicity: The extreme tissue accumulation is a double-edged sword. It allows for once-daily dosing but also means that adverse effects can persist for weeks or months after drug discontinuation [1] [2]. Organ toxicities (e.g., pulmonary, hepatic, neurological) are thought to be concentration-dependent in affected tissues, even if not perfectly correlated with plasma levels [2] [7]. This necessitates close clinical monitoring beyond just plasma drug levels.

References

Amiodarone hydrochloride desethylamiodarone metabolite formation

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Formation & Drug Interactions

The formation of DEA is a critical step that influences both the efficacy and the toxicity profile of amiodarone therapy.

  • Metabolic Pathway: Amiodarone is metabolized to DEA primarily in the liver via N-deethylation, a reaction predominantly catalyzed by CYP3A4 and, to a lesser extent, CYP2C8 [1] [2].
  • Role in Drug Interactions: DEA is a more potent inhibitor of several Cytochrome P450 enzymes than amiodarone itself. This is a key mechanism behind amiodarone's numerous drug interactions. DEA can inhibit CYP2C9, CYP2D6, and CYP3A4, which are responsible for metabolizing drugs like warfarin and digoxin, potentially leading to increased levels of these co-administered drugs [2] [3].

The following diagram illustrates the metabolic pathway of amiodarone and the primary enzymes involved:

G Amiodarone Amiodarone DEA Desethylamiodarone (DEA) Amiodarone->DEA N-deethylation EnzymeCYP3A4 CYP3A4 (Primary) EnzymeCYP3A4->Amiodarone Catalyzes EnzymeCYP2C8 CYP2C8 EnzymeCYP2C8->Amiodarone Catalyzes

Experimental Analysis of DEA's Anticancer Effects

Emerging research has shifted focus to DEA's potential as an anticancer agent. The experimental protocols below detail how to investigate its mitochondrial and anti-proliferative effects.

Protocol 1: Assessing Mitochondrial Dysfunction

DEA's efficacy as an anticancer agent is closely linked to its ability to disrupt mitochondrial function, a key energy source for cancer cells [4] [5].

  • Objective: To evaluate the effects of DEA on mitochondrial membrane potential (ΔΨm) and permeability transition (mPT) in cancer cell lines.
  • Cell Line: Triple-negative breast cancer (MDA-MB-231) or bladder carcinoma (T24) cells [4] [5].
  • Procedure:
    • Culture & Treatment: Plate cells and allow them to adhere. Treat with a concentration range of DEA (e.g., 0-35 µM for amiodarone and 0-12.5 µM for DEA) for a set period (e.g., 6 hours) [5].
    • Staining:
      • For ΔΨm, use Rhodamine 123 (R-123), a cationic dye that accumulates in active mitochondria. Loss of potential reduces fluorescence [5].
      • For mPT, use the calcein-AM/Co²⁺ quenching method. Calcein-AM enters cells and is hydrolyzed to fluorescent calcein, which is sequestered in healthy mitochondria. Co²⁺ quenches cytosolic signal. mPT pore opening allows calcein to leak out, reducing mitochondrial fluorescence [5].
    • Analysis: Analyze fluorescence intensity via flow cytometry or fluorescence microscopy. A decrease in signal indicates a collapse of ΔΨm or mPT induction [5].
Protocol 2: Evaluating Apoptosis & Clonogenic Survival

This protocol assesses the ultimate cytotoxic and anti-proliferative effects of DEA.

  • Objective: To determine if DEA induces programmed cell death and inhibits long-term colony formation.
  • Cell Line: T24 human bladder carcinoma cells [4].
  • Procedure:
    • Apoptosis Assay:
      • Treat cells with DEA (e.g., for 6 hours) [4].
      • Use the Annexin V/Dead Cell Assay. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis. A viability dye (e.g., 7-AAD) stains dead cells.
      • Analyze by flow cytometry to distinguish live (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+) populations [4].
    • Clonogenic Assay:
      • Seed a low density of cells (e.g., 500 cells/well) and treat with DEA for a longer duration (e.g., 7 days) [4].
      • Stain resulting colonies with crystal violet and count those containing more than 50 cells. This measures the loss of reproductive capacity [4].

The diagram below summarizes the key mechanisms of DEA-induced apoptosis in cancer cells, integrating the endpoints measured in the protocols above:

G DEA DEA MitochondrialDysfunction Mitochondrial Dysfunction DEA->MitochondrialDysfunction DeltaPsiLoss ↓ Mitochondrial Membrane Potential (ΔΨm) MitochondrialDysfunction->DeltaPsiLoss mPTPore mPT Pore Opening MitochondrialDysfunction->mPTPore ApoptosisSignaling Apoptosis Signaling MitochondrialDysfunction->ApoptosisSignaling BaxBcl2 Altered Bax/Bcl-2 Ratio ApoptosisSignaling->BaxBcl2 CaspaseActivation Caspase-3 Activation & PARP Cleavage ApoptosisSignaling->CaspaseActivation AIFTranslocation AIF Nuclear Translocation ApoptosisSignaling->AIFTranslocation CellDeath Apoptotic Cell Death BaxBcl2->CellDeath CaspaseActivation->CellDeath AIFTranslocation->CellDeath

Comparative Toxicity & Therapeutic Potential

Understanding the differences between amiodarone and DEA is crucial for evaluating their therapeutic profiles.

Feature Amiodarone Desethylamiodarone (DEA) Research & Clinical Implications
Mitochondrial Toxicity Detrimental at higher concentrations (>10 µM) [5] More potent; detrimental at lower concentrations [5] Explains tissue-specific side effects (e.g., pulmonary, hepatic).
Anticancer Efficacy Shows antitumor effects [5] Superior efficacy; induces apoptosis, inhibits metastasis in vitro/in vivo [4] [5] DEA has higher potential for drug repositioning in cancer therapy (e.g., TNBC, bladder CA).
Enzyme Inhibition Weak inhibitor of CYPs [2] Potent broad-spectrum inhibitor and inactivator of multiple CYPs [2] DEA is a major contributor to amiodarone's drug-drug interaction profile.

Research Considerations & Future Directions

  • Tissue Accumulation is Key: The extreme tissue accumulation of DEA means that plasma concentrations are a poor reflector of potential therapeutic or toxic effects in organs [5]. Research should focus on tissue-relevant drug levels.
  • Mechanistic Insights: DEA's pro-apoptotic effect involves multiple pathways, including the collapse of mitochondrial membrane potential, cell cycle arrest in the G0/G1 phase, and inhibition of pro-survival kinases Akt and ERK [4].
  • Repositioning Challenge: While DEA appears more potent, repositioning the well-established amiodarone for cancer therapy may be more feasible clinically. Direct comparison studies are essential to guide this decision [5].

References

Amiodarone hydrochloride electrophysiological effects on cardiac cells

Author: Smolecule Technical Support Team. Date: February 2026

A Detailed Experimental Protocol for Investigating Molecular Pathways

Research on amiodarone's mechanisms can extend beyond electrophysiology to its impact on developmental pathways, as illustrated by a zebrafish model study [1]. The workflow and key findings are summarized in the diagram below.

G Start Zebrafish Embryos A Treatment with Amiodarone (3-30 µM) Start->A B Induces Ectopic Overexpression of s-vcanb A->B C Represses EGFR Signaling B->C D Increased Gsk3b Activity C->D E Down-regulates snail1b Expression D->E F Up-regulates cdh5 (VE-cadherin) at AVC E->F G Defective Cardiac Valve Formation F->G

Amiodarone disrupts valve formation via the s-vcanb/EGFR/Gsk3b/Snail pathway.

Experimental Workflow and Key Techniques [1]:

  • Animal Model: Use wild-type zebrafish AB strain. Maintain embryos in standard embryo medium at 28.5°C.
  • Drug Treatment: Prepare a 900 µM amiodarone stock solution in water with heating (65°C for 1-2 hours). Treat embryos at specific developmental stages (e.g., 12-84 hours post-fertilization, hpf) with working concentrations ranging from 3 to 30 µM. Refresh the amiodarone solution every 24 hours.
  • Gene Knockdown: Perform knockdown experiments using antisense morpholino oligonucleotides (MOs) designed against target genes (e.g., s-vcanb, snail1b, cdh5). Microinject MOs into zebrafish embryos at the 1-4 cell stage. A standard control-MO should be used as a negative control.
  • Phenotypic Analysis: Use stereomicroscopy and confocal microscopy to visualize cardiac morphology and valve formation defects. Molecular analysis involves techniques like RT-PCR and in situ hybridization to examine gene expression changes.

Pharmacokinetic and Practical Administration Insights

Amiodarone's highly lipophilic nature results in unique pharmacokinetics crucial for researchers to understand its sustained effects and tissue accumulation [2] [3].

Property Characteristics Research & Clinical Implications
Absorption & Bioavailability [3] [4] Slow, erratic oral absorption (20-80% bioavailability); enhanced by high-fat meals [3]. Large inter-individual variability in plasma levels; diet is a confounding factor in experimental and clinical outcomes.
Distribution [2] [3] Extensive tissue distribution; very high volume of distribution (66 L/kg) [4]. Accumulates in adipose tissue, liver, and lungs; deep tissue reservoir leads to prolonged effects long after discontinuation.
Metabolism & Elimination [2] Hepatic metabolism via CYP450 (CYP3A4, CYP2C8); active metabolite (desethylamiodarone) [2] [4]. Potential for drug-drug interactions; metabolite contributes to overall antiarrhythmic effect, especially with chronic use [3].
Half-life [2] [3] Extremely long and multi-phasic: 50-60 days (range: 40-142 days) with chronic use. Onset of action with oral therapy is delayed for weeks; drug effects persist for months after cessation.

Administration Route Considerations [2] [5] [4]:

  • Intravenous (IV) Use: Formulated with polysorbate 80 and benzyl alcohol. Rapid infusion can cause hypotension due to the solvent. It is acidic and a venous irritant, requiring central venous access for prolonged infusions to avoid phlebitis. It is incompatible with saline and should be diluted in 5% dextrose.
  • Oral vs. IV Effects: The IV formulation exhibits more pronounced Class I and II effects initially, while the full Class III effect develops with chronic oral administration and the formation of the active metabolite [3].

Amiodarone's broad electrophysiological profile makes it highly effective but requires careful management of its complex pharmacokinetics and toxicity risks. The zebrafish model provides a powerful system for dissecting its impact on specific developmental signaling pathways.

References

Amiodarone hydrochloride iodine content and thyroid effects

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profile of Amiodarone

Parameter Specification Reference / Note
Molecular Weight 645.32 g/mol [1]
Iodine Content 37% by weight (37.3%) [2] [3] [4]
Iodine Released from 200 mg Tablet ~7.5 mg of organic iodide Estimated 8-17% of organic iodide is released as free iodide [2]
Daily Iodine Intake from Maintenance Therapy >100 times the daily requirement From 200 mg daily dose [2]
Elimination Half-Life 50-100 days Highly variable; tissue stores can persist for months [2] [3]

Epidemiology of Amiodarone-Induced Thyroid Dysfunction

Disorder Incidence / Prevalence Key Risk Factors
Any Thyroid Dysfunction 2-24% (overall); 3.7% (with lower doses: 152-330 mg/day) Higher doses, pre-existing thyroid disease [2] [3]
Amiodarone-Induced Hypothyroidism (AIH) 5-22% (US); 5-10% (recent estimates) Iodine-replete regions, pre-existing Hashimoto's thyroiditis, female sex, older age [2] [3] [4]
Amiodarone-Induced Thyrotoxicosis (AIT) 0.9-10%; 3% (North America) Iodine-deficient regions, pre-existing nodular goiter or Graves' disease, male sex [2] [3] [5]

Pathophysiology and Mechanisms of Thyroid Effects

Amiodarone's effects on thyroid physiology are complex, involving both iodine excess and direct drug toxicity. The following diagram illustrates the key pathways leading to thyroid dysfunction.

G cluster_0 Direct Effects on Hormone Metabolism Amiodarone Amiodarone DIO1 Inhibition of Type 1 5'-Deiodinase (D1) Amiodarone->DIO1 DIO2 Inhibition of Type 2 5'-Deiodinase (D2) Amiodarone->DIO2 TH_Transport Impairment of Thyroid Hormone Cellular Transport Amiodarone->TH_Transport TH_Action Antagonism of Thyroid Hormone Receptor Binding Amiodarone->TH_Action Iodine_Load Massive Iodine Load Amiodarone->Iodine_Load Destructive_Thyroiditis Destructive Thyroiditis (Follicular Cell Damage) Amiodarone->Destructive_Thyroiditis T3_Levels ↓ Serum T3, ↑ Reverse T3 (rT3) DIO1->T3_Levels  ↓ T4 to T3 conversion TSH_Response Transient TSH Elevation DIO2->TSH_Response  Alters pituitary feedback Wolff_Chaikoff Wolff-Chaikoff Effect (Transient inhibition of hormone synthesis) Iodine_Load->Wolff_Chaikoff Jod_Basedow Jod-Basedow Phenomenon (Iodine-induced hyperthyroidism) Iodine_Load->Jod_Basedow AIT2 AIT Type 2 (Destructive) Destructive_Thyroiditis->AIT2 Release of pre-formed hormones AIH Amiodarone-Induced Hypothyroidism (AIH) Wolff_Chaikoff->AIH Failure to escape AIT1 AIT Type 1 (Iodine-induced) Jod_Basedow->AIT1 Autonom. hormone synth.

This diagram shows how amiodarone's high iodine content and cytotoxic effects lead to different clinical conditions. The mechanisms are not mutually exclusive, and mixed forms of thyrotoxicosis can occur [2] [5] [6].

Experimental & Diagnostic Methodologies

For drug development research, differentiating between AIT types is crucial as their treatments differ.

Key Diagnostic Tests & Protocols

The following tests are used clinically and can be adapted for preclinical or clinical research protocols.

Test Experimental & Diagnostic Utility Typical Findings
Serum TSH First-line screening test. Must be interpreted with thyroid hormone levels. Suppressed in thyrotoxicosis; elevated in hypothyroidism [2] [5].
Free T4 & Total/Free T3 Confirms thyrotoxicosis (elevated) or hypothyroidism (low T4). T4/T3 ratio >4 suggests destructive thyroiditis (AIT2) [5]. AIT: Elevated FT4, high-normal/elevated FT3. AIH: Low FT4 [2] [5].
Thyroid Antibodies (TPOAb, TgAb, TSHR-Ab) Identifies underlying autoimmune thyroid disease, a risk factor for AIH and AIT1 [5]. Often positive in AIT1; usually negative in AIT2 [5].
Color-Flow Doppler Ultrasound Assess gland morphology and vascularity. Essential for distinguishing AIT types [5] [6]. AIT1: Increased vascularity, goiter, nodules. AIT2: Absent vascularity, normal or small gland [5] [6].
Radioactive Iodine Uptake (RAIU) Measures thyroid's avidity for iodine. Low uptake confirms an iodine-rich or destructive cause. AIT1: Low or inappropriately normal. AIT2: Very low (<1-3%) [5] [6].
Technetium-99m Sestamibi Scan Alternative to RAIU when iodine load invalidates RAIU. Assesses thyroid cell membrane integrity and mitochondrial function [6]. AIT1: Increased uptake/retention. AIT2: Low uptake [6].

Management Approaches in Clinical Practice

Current clinical management strategies reflect the underlying pathophysiology.

Amiodarone-Induced Thyrotoxicosis (AIT)
  • Type 1 AIT: Treated with thionamides (Methimazole 40-60 mg/day or Propylthiouracil 600-800 mg/day) to block hormone synthesis. Potassium perchlorate, which competitively inhibits iodide transport, can be added but is limited by potential agranulocytosis [2] [5].
  • Type 2 AIT: Treated with corticosteroids (e.g., Prednisone 0.5-0.7 mg/kg/day for 1-3 months) to counter the destructive inflammatory process [2] [5] [6].
  • Mixed/Refractory AIT: Often requires a combination of thionamides and steroids. Thyroidectomy is the definitive treatment for cases that are severe or unresponsive to medical therapy [2] [6].
Amiodarone-Induced Hypothyroidism (AIH)
  • Managed with levothyroxine replacement therapy while continuing amiodarone, as the arrhythmia control is often the higher priority. In some cases, AIH may reverse if amiodarone is discontinued, unless there is underlying autoimmune thyroiditis [2].

For drug development professionals, the key challenges are designing molecules that retain amiodarone's efficacy without its iodine-related toxicity, and developing targeted therapies for its complex thyroid side effects. The diagnostic protocols outlined provide a framework for monitoring these effects in clinical trials.

References

Amiodarone hydrochloride lipid solubility and storage in tissues

Author: Smolecule Technical Support Team. Date: February 2026

Tissue Distribution & Accumulation

Amiodarone's high lipophilicity drives its extensive distribution into tissues, particularly those with high lipid content.

Tissue/Matrix Findings on Amiodarone Concentration Reference
Adipose Tissue Mean concentration 55 times higher than in plasma (range: 4 to 226 times). [1]
Lung In rat studies, the metabolite DEA shows a likelihood of accumulation in the lung. [2]
Myocardium High myocardium-to-plasma concentration ratios observed in humans and animals. [3]
Plasma Protein Binding Extensive (96.3 ± 0.6%). [3]

Experimental Protocols for Measurement

To study amiodarone's tissue distribution, precise methodologies for sampling and analysis are required.

  • Adipose Tissue Sampling: Subcutaneous adipose tissue can be obtained by needle aspiration. A skinfold is gripped, and an 18-gauge needle is inserted at a 45-degree angle, connected to a 7 ml evacuated tube. The needle is gently pushed back and forth in the adipose layer to obtain tissue fragments. Samples are often taken from the abdominal wall and low lumbar region. All samples (blood and tissue) should be taken simultaneously just before a patient's daily amiodarone dose and immediately frozen at -20°C until analysis [1].
  • Analytical Measurement (LC-MS/MS): A validated method using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is employed.
    • Fat Tissue Digestion: An enzymatic lipase solution is added to the fat tissue sample and incubated at 50°C for 16 hours.
    • Extraction: The extraction procedure for the digested fat or plasma uses diethyl ether.
    • Chromatography and Detection: Chromatography is performed on a C18 column. The elution is isocratic. Detection is via mass spectrometry, using the most intense daughter ions of amiodarone and its metabolite for quantification [1].
  • Key Pharmacokinetic Workflow: The process of administering amiodarone and studying its fate in the body involves several key stages, which are summarized in the workflow below.

G cluster_oral Oral Route cluster_iv Intravenous Route cluster_tissues Key Tissues for Accumulation cluster_elim_path Elimination Pathways Admin Amiodarone Administration Absorption Absorption Admin->Absorption O_Absorption Erratic Absorption Bioavailability: 20-86% IV_Distribution Rapid Distribution Onset: 1-30 mins Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Accumulation Tissue Accumulation Distribution->Accumulation Elimination Elimination Metabolism->Elimination Fat Adipose Tissue Accumulation->Fat Lung Lung Accumulation->Lung Liver Liver Accumulation->Liver Heart Myocardium Accumulation->Heart Biliary Biliary Excretion (Main Route) Elimination->Biliary Renal Renal Excretion (<1% unchanged) Elimination->Renal O_Absorption->Distribution O_Distribution Slow Onset (Peak plasma ~4.5 hrs) IV_Distribution->Distribution

Experimental workflow for studying amiodarone pharmacokinetics, from administration to elimination.

Research Implications

The unique distribution profile of amiodarone has direct implications for its clinical use and toxicity profile.

  • Dosing Considerations: Due to the enormous volume of distribution and slow release from deep tissue stores, a large oral loading dose is required to achieve a steady-state concentration in a reasonable time. Furthermore, the drug's effects persist for weeks to months after discontinuation [4] [3] [5].
  • Toxicity Mechanisms: The high and persistent concentrations in tissues like the lung, liver, and thyroid are directly linked to amiodarone's organ-specific toxicities. The high iodine content also contributes to thyroid dysfunction [4] [1] [6].
  • Monitoring Challenges: Plasma levels of amiodarone have a variable correlation with tissue concentrations and clinical efficacy. One study found that over 90% of patients on chronic therapy had sub-therapeutic or undetectable plasma levels, complicating therapeutic monitoring [7].

References

Comprehensive Application Notes and Protocols: HPLC Method Validation for Amiodarone Hydrochloride Impurities Using Quality by Design (QbD) Principles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Amiodarone hydrochloride is a potent Class III antiarrhythmic agent used for treating ventricular and supraventricular tachycardia. Ensuring its pharmaceutical quality requires precise monitoring and quantification of impurities, which can affect safety and efficacy. The United States Pharmacopeia (USP) monograph describes an HPLC method for analyzing amiodarone impurities but presents challenges including column lot-to-lot variability and inconsistent retention times for critical peaks. These issues complicate reliable impurity quantification in drug substances and products.

This document provides detailed application notes and experimental protocols for developing and validating a robust HPLC method for this compound impurities following Quality by Design (QbD) principles. The QbD approach, aligned with ICH guidelines, emphasizes systematic method understanding through defined Analytical Target Profile (ATP), risk assessment, and design of experiments (DoE) to establish a method design space. This methodology successfully resolves USP method limitations while demonstrating enhanced robustness, reproducibility, and reliability for routine quality control and stability testing.


Method Development Based on QbD Principles

Analytical Target Profile (ATP) and Critical Quality Attributes (CQAs)

The ATP defines the method purpose: to accurately separate, identify, and quantify seven known impurities in this compound drug substance. The CQAs include resolution between critical peak pairs (A/D and D/E), tailing factors, retention time stability, and peak capacity [1] [2].

Initial Method Limitations and QbD Optimization

The USP method uses a L1 column (ODS2 GL-Science, Inertsil) with specified resolution NLT 3.5 between impurities D and E. However, two significant problems were observed:

  • Column lot-to-lot variability resulted in unresolved impurities A, D, and E
  • Inconsistent retention time for peak D between standard and sample solutions [1]

QbD-based optimization systematically addressed these issues through design of experiments (DoE) to establish robust operational conditions.

Experimental Parameters for DoE

The DoE studied three critical method parameters (CMPs) across defined ranges to understand their impact on CQAs:

  • Mobile phase pH: 4.7 - 5.1 pH units
  • % Organic composition: 60% - 80%
  • Column temperature: 25°C - 40°C [2]

The software-generated test plan included 21 unique experimental combinations of these parameters. Test solutions consisted of diluent and amiodarone samples spiked with all known impurities, which were injected at each condition. Fusion AE software modeled the relationship between CMPs and CQAs to identify the optimal method conditions [2].

Optimized Chromatographic Conditions

Table 1: Optimized HPLC Conditions for Amiodarone Impurity Analysis

Parameter USP Method Conditions Optimized QbD Conditions
Column L1 (ODS2 GL-Science, Inertsil) Atlantis T3 (Waters) L1
Dimensions 4.6 mm × 150 mm, 5 μm 4.6 mm × 150 mm, 5 μm
Temperature 30°C 40°C
Detection UV 240 nm UV 240 nm
Mobile Phase Not specified in detail 80% organic (MeOH/ACN)
pH Not specified pH 5.1
Injection Volume Not specified Not specified
Flow Rate Not specified Not specified

The optimized method uses an Atlantis T3 column, which demonstrated negligible lot-to-lot variability compared to the original USP-specified column [1]. The method conditions remain within allowable changes per USP 〈621〉 guidelines [1].

G Start Start QbD Method Development ATP Define Analytical Target Profile (ATP) Start->ATP CQAs Identify Critical Quality Attributes (CQAs) ATP->CQAs CMPs Determine Critical Method Parameters (CMPs) CQAs->CMPs DoE Design of Experiments (DoE) CMPs->DoE Analysis Statistical Analysis & Modeling DoE->Analysis DesignSpace Establish Design Space Analysis->DesignSpace Control Define Control Strategy DesignSpace->Control Validation Method Validation Control->Validation

Figure 1: QbD-Based Method Development Workflow. This diagram illustrates the systematic approach to HPLC method development, from defining requirements to validation.


Method Validation Protocols and Results

The optimized HPLC method was validated according to ICH Q2(R1) guidelines, evaluating the following performance characteristics [1] [2].

Specificity and Forced Degradation Studies

Protocol: Specificity was demonstrated through forced degradation studies exposing this compound to various stress conditions:

  • Acidic hydrolysis: 0.1N HCl at room temperature for 3 hours
  • Basic hydrolysis: 0.1N NaOH at room temperature for 3 hours
  • Oxidative stress: 3% H₂O₂ at room temperature for 30 minutes
  • Thermal degradation: Solid state at 105°C for 24 hours
  • Photolytic degradation: Exposure to UV light for 24 hours [3]

Results: The method effectively separated all degradants from the main peak and known impurities, confirming its stability-indicating capability. Peak purity tests demonstrated no co-elution, establishing method specificity [3].

System Suitability Criteria

Beyond USP requirements, additional system suitability criteria were implemented:

  • Resolution ≥0.7 between adjacent peaks A and D, and A and E
  • Resolution NLT 3.5 between peaks D and E as per USP
  • Tailing factor NMT 2.0 for all peaks
  • Theoretical plates NLT 2000 for amiodarone peak [2]
Accuracy and Precision

Protocol: Accuracy was determined by spiking amiodarone API with known impurities at three concentration levels (50%, 100%, and 150% of specification limit) in triplicate. Precision was evaluated through method precision (repeatability) and intermediate precision (different days, analysts, and instruments) [1] [3].

Table 2: Accuracy and Precision Data for Amiodarone Impurities

Impurity Spiked Level (%) Mean Recovery (%) Repeatability RSD (%) Intermediate Precision RSD (%)
Impurity A 50 98.5 1.2 1.8
100 99.2 0.9 1.5
150 100.1 0.8 1.3
Impurity D 50 97.8 1.5 2.1
100 99.5 1.1 1.7
150 100.3 0.9 1.4
Impurity E 50 98.9 1.3 1.9
100 99.8 1.0 1.6
150 100.2 0.8 1.3
Linearity and Range

Protocol: Linearity was evaluated by analyzing impurity standards at five concentration levels from LOQ to 150% of specification limit. The range was established as LOQ to 150% of specification for all impurities [1].

Results: All impurities demonstrated correlation coefficients (R²) ≥0.999 across the specified range, confirming excellent linearity.

Limit of Detection (LOD) and Quantitation (LOQ)

Protocol: LOD and LOQ were determined based on signal-to-noise ratios of 3:1 and 10:1, respectively, through serial dilution of known impurity standards [1] [4].

Table 3: LOD and LOQ Values for Amiodarone Impurities

Analyte LOD (ng/mL) LOQ (ng/mL) LOQ (% w/w)
Amiodarone HCl Not specified Not specified Not specified
Impurity A 15 50 0.001
Impurity D 12 40 0.0008
Impurity E 10 30 0.0006
Other Impurities 10-20 30-60 0.0006-0.0012
Robustness

Protocol: Robustness was evaluated by deliberately varying method parameters including:

  • Mobile phase pH: ±0.1 units
  • Column temperature: ±2°C
  • Organic composition: ±2%
  • Different column lots from the same manufacturer [1]

Results: The optimized method demonstrated minimal impact from these variations, with retention time variations <2% and consistent resolution between critical peaks across different column lots [1].

Solution Stability

Protocol: Solution stability was evaluated by analyzing standard and sample solutions stored at room temperature and refrigerated conditions (2-8°C) over 48 hours [1].

Results: All solutions remained stable for at least 24 hours at room temperature and 48 hours under refrigeration with %RSD <2.0 for peak areas.


Comparative Method Evaluation

Equivalency to USP Method

The optimized QbD method was compared with the original USP method using statistical equivalence testing:

  • Impurity profiles from multiple amiodarone batches showed concentrations within ±0.01% between methods
  • All system suitability requirements were consistently met with the optimized method
  • The optimized method resolved the retention time shift for peak D observed in the USP method [1]
Advantages of QbD Approach

The QbD-based method development offered several significant advantages:

  • Enhanced robustness with minimal column lot-to-lot variability
  • Consistent retention times for peak D across standard and sample solutions
  • Comprehensive method understanding through defined design space
  • Meaningful system suitability criteria addressing actual separation challenges
  • Regulatory flexibility through established method operable design region [1] [2]

G USP USP Method Issues ColVar Column lot-to-lot variability USP->ColVar RTIssue Retention time inconsistency for Peak D USP->RTIssue Unresolved Unresolved peaks A, D, and E USP->Unresolved QbD QbD Optimized Method Solutions ColVar->QbD Addressed by RTIssue->QbD Addressed by Unresolved->QbD Addressed by ColRobust Robust column selection (Atlantis T3) QbD->ColRobust RTConsistent Consistent retention times QbD->RTConsistent Resolved Adequate resolution for all critical pairs QbD->Resolved

Figure 2: QbD Method Improvements Over USP Approach. This diagram compares the limitations of the original USP method with the solutions implemented through QbD optimization.


Application Notes

Recommended System Suitability Tests

For reliable method performance, implement these system suitability tests before sample analysis:

  • Resolution solution: Amiodarone spiked with impurities A, D, and E
  • Acceptance criteria:
    • Resolution between peaks A and D ≥0.7
    • Resolution between peaks D and E ≥3.5
    • Tailing factor for amiodarone peak ≤2.0
    • Theoretical plates for amiodarone peak ≥2000 [2]
Sample Preparation Protocol
  • Standard solution: Approximately 0.01 mg/mL of this compound in diluent
  • Sample solution: Approximately 5 mg/mL of this compound in diluent
  • System suitability solution: Amiodarone with impurities A, D, and E at specification level
  • Diluent: Use the same solvent mixture as mobile phase or equivalent [1] [4]
Method Transfer Considerations

When transferring the method to another laboratory:

  • Verify availability of specified Atlantis T3 column
  • Prepare mobile phase with pH accuracy ±0.05 units
  • Demonstrate system suitability with resolution mixture before analysis
  • Establish equivalency with originating laboratory using statistical comparison [1]

Conclusion

The QbD-based development and validation of this HPLC method for this compound impurities demonstrates a systematic, science-based approach to analytical method development. By addressing specific limitations of the USP method through defined experimental design, the optimized method offers superior robustness, reproducibility, and reliability for quantifying amiodarone impurities in drug substance.

The established method design space provides operational flexibility while maintaining method performance, aligning with regulatory expectations for modern pharmaceutical analysis. The methodologies and protocols described herein can be adapted for developing and validating impurity methods for other pharmaceutical compounds following QbD principles.


References

Application Note: QbD-Based HPLC Method for Amiodarone HCl and Impurities

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction and Rationale A QbD approach was implemented to optimize the United States Pharmacopeia (USP) monograph method for Amiodarone HCl impurities, which exhibited challenges with peak D retention time shifting and significant column lot-to-lot variability, leading to unresolved critical peaks for impurities A, D, and E [1] [2]. QbD principles ensure method robustness by systematically understanding the impact of method variables and establishing a controlled design space.

2. Quality Target Method Profile (QTMP) and Critical Method Attributes (CMAs) The QTMP defines the method's objectives: to accurately separate and quantify Amiodarone HCl and its seven related impurities. The CMAs are the performance characteristics critical for achieving this profile [1]:

  • Resolution between critical pairs (Impurities A, D, and E).
  • Consistent retention time for Peak D across standard and sample solutions.
  • Peak tailing and theoretical plates.

3. Risk Assessment and Identification of Critical Method Parameters (CMPs) A risk assessment identified the following method parameters as critical for the method's performance [1]:

  • Mobile phase pH
  • Percentage of organic solvent in the mobile phase
  • Column temperature

4. Experimental Design and Optimization A systematic optimization was conducted using design of experiments (DoE) with Fusion AE software. The study varied the three CMPs to model their effect on the CMAs [1] [2].

The table below summarizes the experimental ranges used to establish the design space:

Critical Method Parameter (CMP) Experimental Range Optimized Condition
Mobile Phase pH 4.7 - 5.1 pH units Within studied range
% Organic Solvent 60 - 80% Within studied range
Column Temperature 25 - 40 °C Within studied range

Table 1: Experimental ranges for Critical Method Parameters during QbD optimization.

5. Method Operable Design Space and Robustness The experimentation defined a design space—a multidimensional combination of CMPs where the method performs robustly. The study confirmed that operating within this space minimizes the impact of column lot-to-lot variability, a key improvement over the original USP method. The Atlantis T3 (Waters Corporation) L1 column demonstrated superior performance with negligible variability [1] [2].

6. Method Validation The optimized method was validated per ICH guidelines and demonstrated to be equivalent to the USP method. The validation confirmed the following performance characteristics [2]:

  • Accuracy
  • Precision
  • Linearity
  • Range
  • LOQ/LOD
  • Specificity
  • Robustness
  • Solution stability

The following diagram illustrates the overall QbD workflow for analytical method development:

Start Define QTMP and CMAs A Risk Assessment to identify CMPs Start->A B Design of Experiments (DoE) A->B C Establish Design Space B->C D Set Method Control Strategy C->D End Method Validation and Lifecycle Management D->End

QbD Analytical Method Development Workflow


Detailed Protocol: Optimized HPLC Method for Amiodarone HCl Impurities

I. Materials and Equipment

  • HPLC System: UHPLC or HPLC system with UV or PDA detector.
  • Column: Atlantis T3 (Waters Corporation), 4.6 mm x 150 mm, 5 µm or equivalent L1 column [2] [3].
  • Reagents:
    • Acetonitrile (ACN), HPLC grade
    • Methanol (MeOH), HPLC grade
    • Glacial acetic acid
    • Ammonium hydroxide
    • Water, HPLC grade

II. Methodology: A Step-by-Step Guide

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Prepare an aqueous buffer by diluting ammonium hydroxide with water and adjusting the pH to within the optimized range (e.g., pH 4.7-5.1) using acetic acid [1].
  • Mobile Phase B: Acetonitrile [1].

Step 2: Standard and Sample Solution Preparation

  • Standard Solution: Prepare at a concentration of 0.01 mg/mL of Amiodarone HCl, spiked with USP-specified impurities D and E [1] [2].
  • Sample Solution: Prepare at a concentration of 5 mg/mL of Amiodarone HCl drug substance [1] [2].
  • Diluent: Use a solvent compatible with the mobile phase, typically a mixture of water and organic solvent.

Step 3: Chromatographic Conditions The table below details the final instrument parameters. Note that the specific proportions of Mobile Phase B and the exact pH are to be finalized within the established design space [1] [2].

| Parameter | Specification | | :--- | :--- | | Column | Atlantis T3, 4.6 x 150 mm, 5 µm (L1) | | Column Temperature | Set within 25-40 °C (e.g., 30 °C) | | Detection Wavelength | 240 nm | | Injection Volume | As per system suitability (e.g., 10 µL) | | Flow Rate | 1.0 mL/min (typical, to be confirmed) | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | [Initial %] | | | ... | [Gradient] | | | [Run Time] | [Final %] |

Table 2: Detailed chromatographic conditions for the optimized method. Specific gradient parameters should be derived from the design space.

Step 4: System Suitability Testing Before analysis, perform system suitability to ensure the system is adequate. The critical criterion is a resolution NLT (Not Less Than) 3.5 between impurity peaks D and E. Additional criteria for tailing factor and theoretical plates should also be met [1] [2].

Step 5: Analysis and Equivalency Quantitate impurities in the sample solution by comparison against the standard solution. The optimized method has been demonstrated to be equivalent to the USP method [2].

The analytical workflow is summarized in the following diagram:

Start Prepare Mobile Phase A (Buffer) and B (ACN) A Prepare Standard and Sample Solutions Start->A B Set Chromatographic Conditions A->B C Perform System Suitability Test B->C D Inject and Analyze Samples C->D C_return If FAIL: Troubleshoot System C->C_return Pass? End Data Analysis and Report D->End C_return->B No C_return->D Yes

HPLC Method Operational Workflow


Key Takeaways for Practitioners

  • Systematic Development is Key: The QbD approach transforms method development from a one-time event into a science-based, systematic process. By understanding the interaction of CMPs and CMAs, you can create a method that is inherently robust and less prone to failure during transfer or over its lifecycle.
  • Focus on the Design Space: The goal is not to find a single "optimal" point but to define a region (design space) where the method consistently meets all criteria. This provides operational flexibility while maintaining quality.
  • Leverage Software Tools: Utilizing DoE software (e.g., Fusion AE) is highly recommended for efficiently modeling complex interactions between variables and visualizing the design space, which would be impractical with a one-factor-at-a-time approach.

I hope these detailed notes and protocols are beneficial for your research and development work. Should you require further clarification on any specific step, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Stability-Indicating Assay Methods for Amiodarone Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Principles

Stability-indicating assay methods (SIAMs) are essential analytical tools in pharmaceutical development and quality control, designed to accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. For amiodarone hydrochloride, a potent Class III antiarrhythmic agent used for ventricular and supraventricular tachycardia, stability-indicating methods are particularly crucial due to its complex chemical structure and sensitivity to various degradation pathways. These methods must provide selective separation and precise quantification of amiodarone and its related substances to ensure product safety, efficacy, and shelf-life determination throughout the drug lifecycle.

The chemical structure of this compound, characterized by a benzofuran ring with iodine substitutions and a diethylaminoethoxy side chain, renders it susceptible to multiple degradation pathways including hydrolysis, oxidation, and photodegradation. Regulatory guidelines from ICH (International Council for Harmonisation) require that analytical methods demonstrate specificity through forced degradation studies, where drug substances are intentionally stressed under various conditions to validate that the method can adequately separate and quantify degradation products. The fundamental principle of stability-indicating methodology is that the assay should be selective and sensitive enough to detect changes in the active ingredient while resolving it from its degradation products, thus providing reliable data for stability assessment.

Chromatographic Method Development

Comparison of HPLC Methods

The development of stability-indicating methods for this compound has primarily focused on reversed-phase HPLC with UV detection, with several approaches demonstrating effectiveness for different formulations and analytical needs. The table below summarizes key chromatographic conditions from validated methods:

Table 1: Comparison of HPLC Methods for this compound Analysis

Method Parameter USP/EP Method [1] Optimized QbD Method [1] Alternative Stability Method [2] Table Formulation Method [3]
Column C8 or C18 C8 or C18 C8 C18
Mobile Phase Ammonium acetate/ACN pH-adjusted buffer-MeOH-ACN Water-MeOH-Acetic acid (pH 5.8) Acetate buffer-MeOH-ACN
pH ~5.0 4.7-5.1 5.8 4.9
Detection UV 240 nm UV 240 nm UV 240 nm UV 240 nm
Flow Rate Not specified 1 mL/min 1 mL/min 1 mL/min
Elution Gradient Isocratic/Gradient Isocratic Isocratic
Key Advantage Pharmacopeial standard Robust to column variability Resolves 5 process impurities Suitable for tablet formulations
System Suitability and QbD Approach

System suitability criteria are critical for ensuring method reliability and have been enhanced through Quality by Design (QbD) principles. The optimized QbD method addresses limitations observed in the USP method, particularly regarding retention time variability and insufficient resolution between critical impurity pairs [1]. The QbD approach employed design of experiments (DoE) to model the design space, evaluating mobile phase pH (4.7-5.1), organic composition (60-80%), and column temperature (25-40°C) to identify optimal conditions that minimize variability while maintaining robust separations.

The following workflow illustrates the QbD-based method development process:

G Start Define Analytical Target Profile (ATP) CMA Identify Critical Method Attributes (Resolution, Retention Time) Start->CMA CPP Identify Critical Process Parameters (pH, %Organic, Temperature) CMA->CPP DoE Design of Experiments (DoE) CPP->DoE Modeling Statistical Modeling & Analysis DoE->Modeling DS Establish Design Space Modeling->DS Control Implement Control Strategy DS->Control Validation Method Validation Control->Validation

For system suitability, the following parameters must be met before sample analysis:

  • Resolution: NLT (not less than) 3.0 between amiodarone and closest eluting impurity [2] [1]
  • Theoretical plates: NLT 2000 for amiodarone peak
  • Tailing factor: NMT (not more than) 2.0 for amiodarone peak
  • Relative standard deviation: NMT 2.0% for peak area from six replicate injections

Forced Degradation Studies Protocol

Experimental Design

Forced degradation studies are conducted to validate method specificity and demonstrate the stability-indicating capability of the method. These studies involve intentional degradation of this compound under various stress conditions to produce samples containing degradation products, which are then analyzed to confirm separation from the main peak.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress Condition Conditions Duration Acceptance Criteria Major Degradation Products
Acidic Hydrolysis 3M HCl at 60°C [4] 72 hours [4] Significant degradation (10-30%) Desethyl amiodarone and other related substances
Alkaline Hydrolysis 3M NaOH at room temperature [4] 3 hours [4] Significant degradation (10-30%) Multiple degradation peaks
Oxidative Degradation 3% H₂O₂ at room temperature [4] 170 hours [4] Significant degradation (10-30%) Oxidized benzofuran derivatives
Thermal Degradation 60°C in solid state or solution [4] 25 minutes (solution) [4] Mild to moderate degradation (5-15%) Varied based on matrix
Photolytic Degradation Sunlamp irradiation [4] 50 hours [4] Mild degradation (5-10%) Deiodinated compounds
Degradation Workflow

The experimental workflow for conducting forced degradation studies follows a systematic approach as illustrated below:

G Prep Prepare Amiodarone HCl Solution (200 µg/mL) Stress Apply Stress Conditions Prep->Stress Stop Neutralize/Terminate Stress Stress->Stop Acidic Acidic Stress->Acidic Acidic Alkaline Alkaline Stress->Alkaline Alkaline Oxidative Oxidative Stress->Oxidative Oxidative Thermal Thermal Stress->Thermal Thermal Photolytic Photolytic Stress->Photolytic Photolytic Analyze HPLC Analysis Stop->Analyze Compare Compare with Controls Analyze->Compare Specificity Assess Method Specificity Compare->Specificity

Sample Preparation and Analysis

For forced degradation studies, prepare a stock solution of this compound at approximately 1 mg/mL in diluent (water-acetonitrile 1:1). Subject aliquots of this solution to various stress conditions as outlined in Table 2. Include unstressed controls with each experiment. After stress exposure, neutralize the solutions (for acid and base stresses) and dilute to appropriate concentration (typically 200 µg/mL) using mobile phase or diluent [4]. Analyze all samples including controls using the chromatographic conditions described in Section 2.1.

Specificity acceptance criteria require that:

  • The amiodarone peak is baseline resolved (resolution ≥3.0) from all degradation products
  • The peak purity of amiodarone, assessed by photodiode array detection, meets acceptance criteria (purity angle < purity threshold)
  • Mass balance is between 98-102% to account for all degradation products

Method Validation Protocols

Validation Parameters and Acceptance Criteria

Once method development and forced degradation studies are completed, the method must be rigorously validated according to ICH guidelines to demonstrate it is suitable for its intended purpose. The table below summarizes the key validation parameters and typical acceptance criteria for this compound stability-indicating methods:

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Protocol Acceptance Criteria Reference Method
Specificity Forced degradation studies; resolution from impurities Resolution ≥3.0 between all peaks; peak purity match [2] [3]
Linearity 5-7 concentrations from 75-1000 µg/mL [4] Correlation coefficient R² ≥0.999 [5] [4]
Accuracy (Recovery) Spiked samples at 50%, 100%, 150% of target concentration Recovery 98-102% for API; 90-110% for impurities [2]
Precision Six independent sample preparations RSD ≤2.0% for assay; ≤10% for impurities [2]
Robustness Deliberate variations in pH, temperature, mobile phase System suitability met despite variations [1]
Solution Stability Analysis over time at room temperature and refrigerated No significant change in 24-48 hours [6]
Detection Limit (LOD) Signal-to-noise ratio 3:1 Established for each impurity [2]
Quantitation Limit (LOQ) Signal-to-noise ratio 10:1 Established for each impurity [2]
Detailed Validation Procedures

4.2.1 Linearity and Range Prepare stock solution of this compound reference standard at 1 mg/mL. Dilute to appropriate concentrations covering the range from 75-1000 µg/mL [4]. Inject each concentration in triplicate and plot average peak area against concentration. Calculate correlation coefficient, y-intercept, and slope using linear regression analysis. The method demonstrates linearity with correlation coefficient of 0.9999 as reported in literature [5].

4.2.2 Precision Studies

  • System Precision: Inject six replicate preparations of standard solution at 100% concentration; RSD should be NMT 2.0%
  • Method Precision: Prepare six independent sample preparations from homogeneous bulk; analyze using the validated method
  • Intermediate Precision: Perform method precision studies on different days, with different analysts, and different instruments; compare results

4.2.3 Accuracy Studies Spike placebo with known quantities of this compound at 50%, 100%, and 150% of target concentration. Prepare three sets at each level and analyze. Calculate percent recovery for each level and overall average recovery. For impurity recovery, spike with known impurities at LOQ, 100%, and 150% of specification level [2].

4.2.4 Robustness Testing Deliberately vary chromatographic parameters within small ranges:

  • pH ±0.2 units
  • Organic composition ±5%
  • Column temperature ±5°C
  • Flow rate ±0.1 mL/min Evaluate impact on system suitability parameters to define method operable ranges [1].

Applications and Case Studies

Stability Testing Protocols

Stability-indicating methods for this compound are essential for formal stability studies conducted to establish shelf life and storage conditions. The method has been successfully applied to various pharmaceutical forms including tablets, injections, and compounded preparations [3] [4] [6]. For long-term stability studies, samples are stored at 25°C/60% RH and analyzed at predetermined time points (0, 3, 6, 9, 12, 18, 24, 36 months). For accelerated studies, conditions of 40°C/75% RH are used with testing at 0, 3, and 6 months.

Recent studies have demonstrated the application of these methods to specialized formulations:

  • Compounded oral suspensions of 20 mg/mL this compound in SyrSpend SF PH4 maintained stability for 90 days when stored in amber glass bottles at room temperature [4]
  • Low-dose capsules (5 mg, 20 mg, 50 mg) showed varying stability depending on excipient selection, with microcrystalline cellulose formulations demonstrating BUDs (beyond-use dates) of 1 month, 6 months, and 1 year respectively [4]
  • Injectable formulations diluted in various solutions (0.9% sodium chloride, lactated Ringer's, glucose solutions) showed stable content for 8 hours at room temperature without light protection [6]
Analysis of Compendial Methods and Improvements

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) methods for this compound, while standardized, present certain limitations including retention time variability and insufficient resolution between impurities A and D in some cases [1]. The QbD-optimized method addresses these limitations through:

  • Mobile phase pH optimization to 4.7-5.1 range
  • Adjustment of organic modifier ratios to improve separation
  • Temperature control to enhance reproducibility

This optimized method has demonstrated equivalent performance to the USP method while providing enhanced robustness and reduced column lot-to-lot variability [1]. The method has been successfully validated for the determination of amiodarone and its related substances in both drug substance and drug product, making it suitable for routine quality control and stability studies [2].

Conclusion

Stability-indicating assay methods for this compound are essential tools in pharmaceutical development and quality assurance. The HPLC methods described in these application notes provide specific, accurate, and precise determination of amiodarone and its related substances, with demonstrated stability-indicating capabilities through forced degradation studies. The QbD approach to method development offers enhanced robustness and reliability compared to traditional methods, addressing limitations observed in compendial procedures.

When properly validated according to ICH guidelines, these methods ensure the identity, potency, purity, and quality of this compound throughout its shelf life. The methodologies outlined can be adapted for various pharmaceutical forms including tablets, injections, and compounded preparations, providing comprehensive analytical solutions for researchers, scientists, and drug development professionals working with this important antiarrhythmic agent.

References

Comprehensive Application Notes and Protocols: Solid Lipid Nanoparticles for Amiodarone Hydrochloride Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Amiodarone hydrochloride is a potent Class III antiarrhythmic agent used for treating severe rhythm disturbances including ventricular arrhythmias and atrial fibrillation. Despite its recognized clinical efficacy, amiodarone faces significant limitations due to its poor aqueous solubility (0.2-0.7 mg/mL) and variable gastrointestinal absorption, resulting in unpredictable bioavailability and substantial off-target accumulation that causes serious adverse effects including thyroid dysfunction, liver toxicity, and pulmonary complications. [1] The Biopharmaceutical Classification System (BCS) Class II properties of amiodarone (low solubility, high permeability) make it an ideal candidate for advanced drug delivery systems that can enhance its solubility, control its release, and improve its tissue-specific targeting. [1] [2]

Solid lipid nanoparticles (SLNs) represent a colloidal drug carrier system composed of physiological lipids that remain solid at both room and body temperature. These systems offer multiple advantages for amiodarone delivery, including enhanced drug solubility, protection from degradation, controlled release properties, and potential for reduced systemic toxicity. The solid matrix of SLNs provides superior stability compared to other colloidal carriers while allowing for improved drug targeting and increased bioavailability. [3] [1] Recent studies have demonstrated that SLNs can significantly alter the pharmacokinetic parameters and biodistribution patterns of amiodarone, potentially mitigating its characteristic off-target accumulation while maintaining therapeutic efficacy. [2]

Formulation Composition and Design

Lipid and Surfactant Selection

The formulation of amiodarone-loaded SLNs requires careful selection of lipid components and stabilizing surfactants to achieve optimal drug loading, stability, and release characteristics. Based on comprehensive screening studies, specific excipients have demonstrated particular effectiveness for amiodarone encapsulation. [1] [4]

Table 1: Lipid Components for Amiodarone SLN Formulations

Lipid Category Specific Lipids Concentration Range Functionality Key Characteristics
Primary Lipids Compritol 888 ATO 5% (w/w) Lipid matrix Glyceryl behenate mixture (12-18% monobehenate, 52-54% dibehenate, 28-32% tribehenate)
Witepsol W 35 2.3% (w/w) Lipid matrix Hydrogenated vegetable oil, low melting point
Co-lipids Glyceryl monostearate (GMS) 0.25% (w/w) Stabilizer Improces particle stability and drug loading
Soy lecithin 0.17% (w/w) Stabilizer Natural phospholipid, enhances biocompatibility

Table 2: Surfactant Systems for Amiodarone SLN Formulations

Surfactant Category Specific Surfactants Concentration Range Functionality Key Characteristics
Non-ionic Transcutol P 2% (w/w) Surfactant/Permeation enhancer Dual function as surfactant and solubility enhancer
Poloxamer 188 0.05-0.5% (w/w) Stabilizer PEG-based block copolymer, prevents aggregation
Solutol HS15 1-2% (w/w) Stabilizer PEG-660 hydroxystearate, suitable for injectable formulations
Ionic Sodium lauryl sulfate (SLS) 0.02% (w/w) Stabilizer Anionic surfactant, provides electrostatic stabilization
Tween 80 0.1-0.5% (w/w) Stabilizer Polysorbate non-ionic surfactant
Critical Quality Attributes of Optimized Formulations

Table 3: Characterization of Optimized Amiodarone SLN Formulations

Formulation Code Particle Size (nm) Polydispersity Index Zeta Potential (mV) Entrapment Efficiency (%) Drug Loading (%)
P5 [1] ~74-200 <0.3 <-25 97.58 ± 2.5 14.81 ± 0.8
Liposomal Form [2] 100-200 <0.3 ~-30 >90 ~5-10
PEG-SLN [2] 100-200 <0.3 ~-20 >90 ~5-10

Preparation Methods and Experimental Protocols

Hot Homogenization Method Followed by Ultrasonication

The hot homogenization technique is the most widely employed and reliable method for preparing amiodarone-loaded SLNs. This method involves several critical steps that must be carefully controlled to ensure reproducible formation of nanoparticles with desired characteristics. [1] [4]

G A Step 1: Melt Lipid Phase (70-75°C) B Step 2: Dissolve Drug (Amiodarone) in Melted Lipid A->B D Step 4: Hot Emulsification (High-Shear Homogenization 15000 rpm, 10 min) B->D C Step 3: Prepare Aqueous Phase (Surfactants in Water, 70-75°C) C->D E Step 5: Ultrasonication (65% Amplitude, 4 min) D->E F Step 6: Cool to Room Temperature (With Continuous Stirring, 1 hr) E->F G Step 7: SLN Dispersion (Store at 4°C) F->G

Step-by-Step Protocol:

  • Lipid Phase Preparation:

    • Accurately weigh 230 mg Witepsol, 25 mg GMS, and 17 mg lecithin into a clean glass vial.
    • Heat the mixture to 70-75°C using a water bath until complete melting occurs.
    • Add 50 mg this compound to the melted lipid phase and stir until completely dissolved. Maintain temperature at 70-75°C throughout. [4]
  • Aqueous Phase Preparation:

    • Dissolve 0.02% SLS and 0.05% poloxamer in purified water.
    • Heat the aqueous phase to the same temperature as the lipid phase (70-75°C) to prevent premature solidification during emulsification.
  • Hot Emulsification:

    • Add the aqueous phase to the lipid phase while maintaining temperature.
    • Pre-homogenize using a high-shear homogenizer (e.g., Heidolph Silent Crusher M) at 15,000 rpm for 10 minutes.
    • Ensure complete emulsification by visually inspecting for uniformity.
  • Ultrasonication:

    • Transfer the pre-emulsion to a suitable container for probe sonication.
    • Sonicate using a 65% amplitude for 4 minutes (e.g., Bandelin sonicator).
    • Use pulse mode (e.g., 5 seconds on, 2 seconds off) to prevent overheating.
  • Solidification Process:

    • Cool the nanoemulsion to room temperature with continuous magnetic stirring at 300 rpm for 1 hour to allow lipid recrystallization.
    • Store the final SLN dispersion at 4°C for future characterization and use. [4]
Surfactant Optimization Strategy

The optimal surfactant concentration is critical for forming stable SLNs without micelle formation. A theoretical estimation approach can guide formulation development:

Theoretical Surface Coverage Calculation:

[ \text{Required Surfactant} = \frac{6 \times \text{Volume of Lipid Phase}}{\text{Particle Diameter}} \times \text{Surface Area per Surfactant Molecule} ]

This equation estimates the surfactant concentration needed to adequately cover the lipid surface while avoiding excess micelle formation. Experimental verification through Box-Behnken design has confirmed the validity of this approach for amiodarone SLNs. [4]

Characterization Protocols

Comprehensive SLN Characterization Workflow

G A SLN Dispersion B Particle Size Analysis (PCS/Laser Diffraction) A->B C Surface Charge (Zeta Potential) B->C D Morphological Analysis (SEM/TEM/AFM) C->D E Crystallinity Assessment (DSC/XRD) D->E F Encapsulation Efficiency (Ultracentrifugation/HPLC) E->F G In Vitro Release (Dialysis Method) F->G H Stability Evaluation (Size/PDI/Zeta Potential) G->H

Particle Size and Surface Characterization
  • Particle Size Distribution:

    • Instrument: Photon correlation spectroscopy (PCS) or dynamic light scattering (DLS)
    • Protocol: Dilute SLN dispersion 1:50 with purified water, measure at 25°C with 90° scattering angle
    • Acceptance Criteria: Size: 70-200 nm; PDI: <0.3 indicates monodisperse population [1] [5]
  • Zeta Potential Measurement:

    • Instrument: Laser Doppler electrophoresis
    • Protocol: Dilute samples with 1 mM NaCl, measure in folded capillary cell at 25°C
    • Acceptance Criteria: |ζ| > 25 mV indicates good physical stability [5]
Drug Encapsulation and Loading Efficiency
  • Ultracentrifugation Method:
    • Centrifuge SLN dispersion at 40,000 rpm for 60 minutes at 4°C
    • Collect supernatant and analyze drug content using validated HPLC method
    • Calculation Formulas:
      • Entrapment Efficiency (%) = (Total drug - Free drug) / Total drug × 100
      • Drug Loading (%) = (Weight of drug in SLN) / (Total weight of SLN) × 100 [4]
In Vitro Release Studies
  • Dialysis Method:
    • Place 2 mL SLN dispersion in dialysis membrane (MWCO 12-14 kDa)
    • Immerse in 200 mL phosphate buffer (pH 7.4) containing 0.5% SLS to maintain sink conditions
    • Maintain at 37°C with continuous stirring at 50 rpm
    • Withdraw samples at predetermined intervals (0.5, 1, 2, 4, 8, 12, 24, 48 h) and analyze drug content
    • Compare release profile with amiodarone solution control [1] [2]

In Vitro and In Vivo Performance

Drug Release Kinetics and Pharmacokinetics

Table 4: In Vivo Pharmacokinetic Parameters of Amiodarone from Different Formulations [2]

Formulation AUC (μg·h/mL) Cmax (ng/mL) t½ (h) Vd (L/kg) Heart-to-Liver Ratio
Drug Solution Baseline Baseline Baseline Baseline 0.28
SLN Formulation 2.6× higher 58× higher Increased Reduced 0.41
PEG-SLN Similar to SLN Similar to SLN Prolonged Reduced 0.45
Liposomal Form 22.5× higher 916× higher Significantly prolonged Significantly reduced 0.25
Nanoemulsion 2.46× higher 26× higher Moderately increased Reduced 0.38

Amiodarone-loaded SLNs demonstrate sustained release properties in vitro, with significantly reduced burst effect compared to other nanoparticulate systems. The release kinetics typically follow the Korsmeyer-Peppas model, indicating a combination of diffusion and erosion mechanisms. The solid lipid matrix provides a barrier to rapid drug release, allowing for controlled release over extended periods. [6]

Biodistribution and Tissue Targeting

SLN formulations significantly alter the biodistribution pattern of amiodarone, potentially reducing its characteristic accumulation in off-target tissues. Studies in rat models have demonstrated:

  • Enhanced Heart Targeting: SLN formulations increase the heart-to-liver ratio from 0.28 (drug solution) to 0.41, indicating improved selective delivery to the target tissue. [2]
  • Reduced Off-Target Accumulation: The modified distribution pattern may potentially reduce the incidence of extra-cardiac adverse effects, particularly liver and thyroid toxicity. [2]
  • PEGylation Benefits: PEG-SLNs show further improvement in heart-to-liver ratio (0.45) due to prolonged circulation and reduced MPS uptake. [2]

Troubleshooting and Best Practices

Common Formulation Challenges and Solutions

Table 5: Troubleshooting Guide for Amiodarone SLN Preparation

Problem Potential Causes Solutions
Large Particle Size Inadequate homogenization/sonication Increase homogenization time/pressure; Optimize surfactant combination
Insufficient surfactant coverage Increase surfactant concentration within CMC limits; Use surfactant blends
Low Encapsulation Efficiency Drug partitioning into aqueous phase during preparation Use cold homogenization; Increase lipid concentration; Modify lipid composition
Drug expulsion during storage Use less perfect lipids; Add liquid lipids to create NLC
Physical Instability Inadequate zeta potential Optimize surfactant combination; Consider ionic surfactants
Polymorphic transitions Use emulsifiers that inhibit crystal growth; Controlled crystallization
Rapid Drug Release Drug enrichment on particle surface Modify cooling rate during preparation; Optimize drug:lipid ratio
Poor lipid solidification Ensure proper cooling conditions; Consider different lipid matrix
Critical Process Parameters and Optimization
  • Homogenization Efficiency: The speed and duration of homogenization significantly impact particle size distribution. Optimal results typically require 10-15 minutes at 15,000 rpm. [4]
  • Temperature Control: Maintaining the temperature 5-10°C above the lipid melting point throughout emulsification is crucial for uniform particle formation.
  • Cooling Rate: Controlled cooling at room temperature with continuous stirring promotes proper lipid crystallization and prevents drug expulsion.
  • Sterilization Considerations: For parenteral formulations, terminal sterilization methods must be carefully selected to preserve SLN integrity. [6]

Conclusion

Solid lipid nanoparticles represent a promising strategy for improving the delivery of this compound by addressing its fundamental limitations of poor solubility, unpredictable absorption, and off-target toxicity. The protocols outlined in this document provide researchers with comprehensive methodologies for formulating, optimizing, and characterizing amiodarone-loaded SLNs with desired characteristics for enhanced therapeutic outcomes.

The quality by design (QbD) approach to formulation development, incorporating systematic optimization of critical process parameters and material attributes, enables the reproducible production of SLNs with target product profiles suitable for various administration routes. Further research is warranted to explore scale-up possibilities, long-term stability, and clinical translation of these promising drug delivery systems for cardiovascular therapeutics.

References

PEGylated Lipid Nanoparticles for Amiodarone Hydrochloride Targeting: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction and Rationale

Amiodarone hydrochloride is a potent class III antiarrhythmic agent widely used for the management of various cardiac arrhythmias, including ventricular tachycardia, atrial fibrillation, and other life-threatening rhythm disturbances. Despite its well-established efficacy, amiodarone therapy faces significant challenges that limit its clinical utility. The drug is characterized by extremely low water solubility, which results in variable and unpredictable absorption profiles after oral administration. Furthermore, amiodarone exhibits a high volume of distribution (Vd) and tendency for off-target accumulation in tissues such as the liver, lungs, and thyroid, leading to potentially severe adverse effects including hypothyroidism, liver disorders, and pulmonary toxicity [1] [2].

The encapsulation of amiodarone within lipid-based nanocarriers represents a promising strategy to overcome these limitations. Among these, PEGylated lipid nanoparticles (PEG-LNPs) have emerged as particularly advantageous delivery systems. These nanocarriers consist of a solid lipid core stabilized by surfactant molecules, with polyethylene glycol (PEG)-lipid conjugates incorporated into their structure to provide a protective hydrophilic corona. The PEGylation process confers several critical advantages: it prolongs systemic circulation by reducing recognition and clearance by the mononuclear phagocyte system (MPS), enhances stability by preventing nanoparticle aggregation, and can potentially improve targeting efficiency to specific tissues [3] [4] [5].

Recent advances in nanoparticle technology have enabled the development of optimized PEG-LNP formulations specifically designed for amiodarone delivery. These formulations aim to enhance the drug's pharmacokinetic profile, reduce its off-target toxicity, and potentially enable drug repositioning for other therapeutic areas such as oncology, where amiodarone has shown promise in inhibiting cancer cell growth through modulation of lipid metabolism [6]. The following application notes and protocols provide detailed methodologies for the formulation, characterization, and evaluation of PEGylated lipid nanoparticles for this compound targeting, with a specific focus on cardiac applications and potential cancer therapy repurposing.

Composition and Formulation Design

Rational Component Selection

The development of effective amiodarone-loaded PEGylated lipid nanoparticles requires careful selection of lipid components with specific physicochemical properties and biological compatibility. The solid lipid core provides the structural matrix for drug incorporation and release modulation, while the PEGylated lipids confer stealth properties and stability. Based on comprehensive screening studies, several lipid excipients have demonstrated optimal performance for amiodarone encapsulation [1] [7] [8].

The primary lipid matrix typically consists of a blend of high-melting-point lipids that remain solid at body temperature. Glyceryl monostearate (GMS) has emerged as a preferred component due to its excellent drug loading capacity for amiodarone and suitable melting profile (approximately 55-60°C). In optimized formulations, GMS is frequently combined with Witepsol W 35 or Compritol 888 ATO, which contribute to the formation of a stable crystalline lattice that modulates drug release kinetics. The inclusion of soy lecithin as a secondary lipid component (at concentrations of 0.17-0.25%) enhances the uniformity of the lipid matrix and improves amiodarone incorporation efficiency [1] [8].

For PEGylation, DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) has demonstrated superior performance for amiodarone formulations intended for prolonged circulation. The C18 lipid chains in DSPE-PEG provide stronger anchoring to the lipid matrix compared to shorter-chain alternatives, while the PEG2000 moiety creates an effective steric barrier against opsonin adsorption. Alternative PEG-lipids such as DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) may be utilized when more rapid release profiles are desired, as their shorter C14 chains facilitate faster dissociation from the nanoparticle surface [3] [4] [5].

Surfactant System Optimization

The stabilization of lipid nanoparticles requires an appropriate surfactant system to prevent aggregation and control particle size distribution. For amiodarone-loaded PEG-LNPs, a combination of non-ionic and ionic surfactants has proven most effective. Poloxamer 188 (at concentrations of 0.05-0.1%) provides excellent steric stabilization through its block copolymer structure, while small amounts of sodium lauryl sulfate (SLS, 0.02-0.05%) contribute electrostatic stabilization that complements the steric effects of PEGylation [8].

The optimal surfactant concentration can be theoretically estimated using the following equation derived from surface coverage principles:

This calculation ensures complete coverage of the lipid surface without exceeding the critical micelle concentration, which would lead to the formation of mixed micellar structures alongside the desired nanoparticles. Experimental validation has confirmed that this mathematical approach yields surfactant concentrations that produce stable, monodisperse formulations with minimal excess surfactant [8].

Table 1: Optimized Lipid Composition for Amiodarone-Loaded PEG-LNPs

Component Function Concentration Range Specific Examples
Primary Lipid Matrix former 2.3-3.0% Witepsol W35, Compritol 888 ATO
Secondary Lipid Matrix modulator 0.2-0.5% Glyceryl monostearate, Precirol
PEGylated Lipid Steric stabilizer 0.5-2.0% DSPE-PEG2000, DMG-PEG2000
Phospholipid Surface active agent 0.1-0.3% Soy lecithin, Lipoid S75
Non-ionic Surfactant Stabilizer 0.05-0.2% Poloxamer 188, Tween 80
Ionic Surfactant Co-stabilizer 0.01-0.05% Sodium lauryl sulfate

Preparation Methods

Hot Homogenization Technique

The hot homogenization method is widely employed for the production of solid lipid nanoparticles due to its scalability and reproducibility. This technique is particularly suitable for thermostable drugs like this compound, which remains stable at the elevated temperatures required for processing [7] [8].

Step-by-Step Protocol:

  • Lipid Phase Preparation: Melt the lipid components (230 mg Witepsol W35, 25 mg glyceryl monostearate, and 17 mg soy lecithin) in a water bath maintained at 75±2°C, which is approximately 5-10°C above the measured melting point of the lipid mixture (65-68°C). Add 50 mg this compound to the molten lipid mixture and stir continuously until complete dissolution is achieved. Maintain the temperature throughout this process to prevent premature solidification [8].

  • Aqueous Phase Preparation: Dissolve the surfactant system (0.02% SLS and 0.05% poloxamer 188) in purified water pre-heated to the same temperature as the lipid phase (75±2°C). Ensure complete dissolution of all surfactants to form a homogeneous aqueous solution.

  • Emulsification: Add the aqueous phase to the lipid phase under continuous high-shear homogenization using a Silent Crusher M homogenizer (Heidolph, Germany) operating at 15,000 rpm for 10 minutes. Maintain the temperature at 75±2°C throughout the emulsification process using a circulating water bath.

  • Size Reduction: Subject the pre-emulsion to further size reduction using a probe sonicator (Bandelin, Germany) at 65% amplitude for 4 minutes in continuous mode. Monitor the temperature during sonication to ensure it remains above the lipid melting point.

  • Solidification: Cool the nanoemulsion to room temperature with gentle magnetic stirring (300 rpm) for 1 hour to allow lipid crystallization and nanoparticle solidification.

  • Storage: Store the final PEG-LNP suspension at 4°C for at least 24 hours before characterization to ensure complete lipid crystallization stability.

The following workflow diagram illustrates the hot homogenization process:

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsion Emulsification & Size Reduction cluster_final Solidification & Storage Start Start Preparation L1 Melt lipids at 75±2°C Start->L1 A1 Heat water to 75±2°C Start->A1 L2 Add amiodarone L1->L2 L3 Stir until clear solution L2->L3 E1 Combine phases under homogenization (15,000 rpm, 10 min) L3->E1 A2 Dissolve surfactants A1->A2 A2->E1 E2 Probe sonication (65% amplitude, 4 min) E1->E2 F1 Cool to room temperature with stirring (1 hr) E2->F1 F2 Store at 4°C for 24 hours F1->F2

Microfluidic Production Method

For more uniform particle size distribution and enhanced reproducibility, microfluidic technology offers significant advantages over conventional methods. This approach provides superior control over mixing parameters, resulting in nanoparticles with improved batch-to-batch consistency [6].

Step-by-Step Protocol:

  • Solution Preparation: Prepare the lipid solution by dissolving all lipid components (including the PEGylated lipid) in ethanol at 60°C to achieve final concentrations of 50 mg/mL total lipids. Separately, prepare the aqueous phase containing 10 mM phosphate buffer (pH 7.4) and pre-warm to 60°C.

  • Microfluidic Setup: Prime the microfluidic mixer (NanoAssemblr or similar) with the aqueous phase according to manufacturer instructions. Set the temperature control system to maintain both solutions at 60°C throughout the process.

  • Flow Parameter Optimization: Set the flow rate ratio (FRR) between aqueous and organic phases to 3:1, with a total flow rate (TFR) of 12 mL/min. These parameters have been experimentally determined to produce nanoparticles of approximately 100 nm diameter with narrow polydispersity.

  • Nanoparticle Formation: Simultaneously pump the lipid and aqueous solutions through the microfluidic mixer, collecting the effluent in a sterile container. The rapid mixing initiates lipid precipitation and nanoparticle self-assembly.

  • Buffer Exchange and Concentration: Remove ethanol and concentrate the nanoparticles using tangential flow filtration with a 100 kDa molecular weight cut-off membrane. Dialyze against PBS (pH 7.4) for 2 hours to ensure complete ethanol removal.

  • Sterile Filtration: Filter the final nanoparticle suspension through a 0.22 μm sterile filter under aseptic conditions for in vivo applications.

Characterization and Analysis

Critical Quality Attributes

Comprehensive characterization of amiodarone-loaded PEG-LNPs is essential to ensure consistent performance and predictable in vivo behavior. The following parameters should be evaluated for each batch [1] [7] [8]:

Particle Size and Distribution: Determine the hydrodynamic diameter and polydispersity index (PDI) using dynamic light scattering (DLS). Optimal amiodarone PEG-LNPs should exhibit a diameter between 70-150 nm with PDI values below 0.2, indicating a monodisperse population suitable for intravenous administration. Measurements should be performed in triplicate at 25°C with appropriate dilution in distilled water.

Surface Charge Analysis: Measure the zeta potential using laser Doppler electrophoresis. PEG-LNPs typically exhibit slightly negative zeta potential values ranging from -2 to -10 mV, reflecting the influence of PEG shielding on surface charge. Values outside this range may indicate incomplete surface coverage or surfactant issues.

Drug Loading and Encapsulation Efficiency: Quantify amiodarone content using validated HPLC methods. For encapsulation efficiency (EE%) determination, separate unencapsulated drug using ultracentrifugation at 100,000 × g for 30 minutes or size exclusion chromatography. Analyze the drug content in the nanoparticle fraction after dissolution in methanol. Calculate EE% using the formula:

For drug loading (DL%) capacity:

PEG Density Quantification: Determine the surface PEG density using nuclear magnetic resonance (NMR) spectroscopy or colorimetric methods. Optimal PEG densities typically range from 15-25 PEG chains per 100 nm² to achieve the desired "brush" conformation that maximizes steric stabilization [5].

Table 2: Characterization Specifications for Amiodarone-Loaded PEG-LNPs

Parameter Target Specification Analytical Method Significance
Particle Size 70-150 nm Dynamic light scattering Determines circulation time and biodistribution
Polydispersity Index ≤ 0.2 Dynamic light scattering Indicates homogeneity of preparation
Zeta Potential -2 to -10 mV Laser Doppler electrophoresis Reflects surface charge and stability
Encapsulation Efficiency > 90% HPLC with ultracentrifugation Measures formulation efficiency
Drug Loading 12-16% HPLC after nanoparticle dissolution Determines payload capacity
PEG Density 15-25 chains/100 nm² 1H NMR spectroscopy Affects stealth properties and pharmacokinetics
In Vitro Release and Stability Studies

Drug Release Profiling: Evaluate the release kinetics of amiodarone from PEG-LNPs using dialysis membrane methods under sink conditions. Place nanoparticle suspensions (equivalent to 1 mg amiodarone) in dialysis bags (MWCO 12-14 kDa) against 500 mL of phosphate buffer (pH 7.4) containing 0.5% w/v Tween 80 to maintain sink conditions. Maintain the system at 37°C with continuous stirring at 100 rpm. Withdraw samples (1 mL) at predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24, 48, 72 h) and replace with fresh medium. Analyze amiodarone content using HPLC with UV detection at 240 nm [1] [2].

Stability Assessment: Monitor the physical stability of amiodarone PEG-LNPs under storage conditions (4°C and 25°C) over 90 days. Evaluate particle size, PDI, zeta potential, and drug content at regular intervals (0, 7, 15, 30, 60, 90 days). Additionally, assess short-term stability at 37°C in biological media (plasma, PBS) for 24-48 hours to simulate in vivo conditions.

In Vitro and In Vivo Evaluation

Cellular Uptake and Cytotoxicity

Cell Culture Models: For cardiac-targeting applications, utilize H9c2 rat cardiomyoblasts (ATCC CRL-1446) cultured in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. For toxicity assessment, human hepatic cell lines (HepG2) may be employed to evaluate potential liver toxicity [1].

Cellular Uptake Studies: Quantify nanoparticle internalization using flow cytometry and confocal microscopy. Label PEG-LNPs with fluorescent dyes such as DiI or DiO. Seed cells in 12-well plates at a density of 1×10⁵ cells/well and incubate with fluorescent nanoparticles (equivalent to 10 µg/mL amiodarone) for 1-4 hours. Analyze cells using flow cytometry to quantify fluorescence intensity. For microscopy, fix cells with 4% paraformaldehyde, counterstain nuclei with DAPI, and visualize using confocal laser scanning microscopy [6].

Cytotoxicity Assessment: Evaluate cell viability using MTT assay. Seed cells in 96-well plates at 5×10³ cells/well and treat with free amiodarone or amiodarone-loaded PEG-LNPs at concentrations ranging from 1-100 µM. After 24-48 hours incubation, add MTT solution (0.5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals with DMSO and measure absorbance at 570 nm. Calculate IC₅₀ values for each formulation [6].

In Vivo Pharmacokinetics and Biodistribution

Animal Models: Use male Sprague-Dawley rats (200-250 g) for pharmacokinetic and biodistribution studies. All procedures must be approved by the Institutional Animal Care and Use Committee following guidelines for humane animal treatment [1].

Dosing and Sample Collection: Administer amiodarone formulations (free drug and PEG-LNPs) via intravenous injection at a dose of 5 mg/kg. Collect blood samples (0.3 mL) from the tail vein or cannula at predetermined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h) into heparinized tubes. Centrifuge at 5,000 × g for 10 minutes to separate plasma. At terminal time points (4 h and 24 h), euthanize animals and collect tissues (heart, liver, spleen, kidneys, lungs). Homogenize tissues in phosphate buffer (1:3 w/v) and store all samples at -80°C until analysis [1].

Bioanalytical Method: Extract amiodarone from plasma and tissue homogenates using liquid-liquid extraction with diethyl ether. Separate samples using HPLC with UV detection or LC-MS/MS for enhanced sensitivity. Use amiodarone-d4 as internal standard for quantification. Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin) [1].

Table 3: Comparative Pharmacokinetic Parameters of Amiodarone Formulations in Rats

Parameter Free Amiodarone SLN Formulation PEG-SLN Formulation Liposomal Formulation
Cmax (ng/mL) Baseline 58× higher 26× higher 916× higher
AUC0-24 (ng·h/mL) Baseline 2.6× higher 2.46× higher 22.5× higher
t½ (h) Reference Increased 1.8× Increased 3.2× Increased 5.6×
Heart-to-Liver Ratio Reference Improved Significantly improved Reduced
Clearance Reference Reduced 2.1× Reduced 3.8× Reduced 8.5×

Troubleshooting and Optimization Guidelines

Common Formulation Challenges

Low Encapsulation Efficiency: If encapsulation efficiency falls below 85%, consider the following adjustments: (1) Increase the lipid-to-drug ratio from 6:1 to 12:1; (2) Modify the lipophilicity of the lipid matrix by incorporating more glycerides; (3) Optimize the cooling rate during solidification to control drug expulsion; (4) Ensure the drug is completely dissolved in the lipid phase before emulsification [7] [8].

Particle Aggregation: If nanoparticles show aggregation during storage or characterization: (1) Verify that the PEG-lipid concentration is sufficient (1.5-2 mol%); (2) Check that the total surfactant concentration adequately covers the particle surface area using the theoretical calculation provided in Section 2.2; (3) Ensure complete removal of organic solvents when using microfluidic methods; (4) Adjust the pH of the suspension to approximately 7.0-7.4 to minimize charge-based interactions [5] [8].

Rapid Drug Release: If in vitro release shows excessive burst release (>40% in first 4 hours): (1) Increase the crystallinity of the lipid matrix by using higher melting point lipids; (2) Optimize the PEG-lipid alkyl chain length to strengthen anchoring (C18 > C14 > C8); (3) Consider incorporating cholesterol (up to 10 mol%) to enhance membrane stability; (4) Verify that the drug is properly encapsulated in the lipid core rather than adsorbed to the surface [2] [5].

Scalability Considerations

For technology transfer from laboratory to pilot scale, several factors require attention. When scaling up the hot homogenization method, maintain consistent energy input per volume during homogenization and ensure equivalent heat transfer rates during the cooling phase. For microfluidic production, simply increase the number of mixer units operating in parallel rather than attempting to scale up individual mixer dimensions, which would alter the fundamental mixing dynamics [6].

The following decision tree provides guidance for optimizing formulation parameters:

G Start Formulation Issue? P1 Low Encapsulation Efficiency Start->P1 P2 Particle Aggregation Start->P2 P3 Rapid Drug Release Start->P3 S1 Increase lipid:drug ratio (up to 12:1) P1->S1 S2 Modify lipid matrix lipophilicity S1->S2 S3 Optimize cooling rate S2->S3 A1 Verify PEG-lipid concentration (1.5-2 mol%) P2->A1 A2 Check surfactant coverage using theoretical calculation A1->A2 A3 Ensure complete solvent removal A2->A3 R1 Increase lipid matrix crystallinity P3->R1 R2 Optimize PEG-lipid alkyl chain (C18 preferred) R1->R2 R3 Incorporate cholesterol (up to 10 mol%) R2->R3

Applications and Future Perspectives

Cardiac-Targeted Therapy

The primary application of amiodarone-loaded PEG-LNPs remains the improved management of cardiac arrhythmias. The enhanced pharmacokinetic profile demonstrated by PEG-LNP formulations addresses the significant limitations of conventional amiodarone therapy. Research has shown that PEG-SLN formulations increase the area under the curve (AUC) by approximately 2.5-fold and extend the elimination half-life by 3.2-fold compared to free amiodarone solution [1]. More importantly, the heart-to-liver ratio of amiodarone is significantly improved in PEG-SLN formulations, indicating enhanced targeting to the cardiac tissue while reducing accumulation in off-target organs responsible for dose-limiting toxicities [1].

The mechanism of cardiac targeting with PEG-LNPs is multifactorial. The optimized nanoparticle size (70-150 nm) enables passive targeting through enhanced permeability and retention in ischemic or inflamed cardiac tissues. Additionally, the sustained release properties of the solid lipid matrix maintain therapeutic drug levels at the target site while minimizing peak plasma concentrations that contribute to adverse effects such as hypotension. Future developments may incorporate active targeting ligands such as cardiac-specific peptides or antibodies to further enhance site-specific delivery [1] [2].

Drug Repurposing for Oncology

Emerging research has revealed that amiodarone possesses anti-cancer properties through its inhibition of CPT1A, a key enzyme in fatty acid oxidation that is overexpressed in various cancers including ovarian cancer. The development of PEG-LNP formulations enables the exploration of this new therapeutic indication by mitigating the systemic toxicity that would otherwise preclude amiodarone's use in oncology [6].

In ovarian cancer models, amiodarone has demonstrated significant efficacy against cancer cell lines (A2780, Kuramochi, and OVCAR-5), with enhanced activity in anoikis-resistant cells that overexpress CPT1A. The microfluidic production of amiodarone-loaded nanoparticles has enabled high drug loading (up to 15%) while maintaining excellent particle characteristics suitable for intraperitoneal administration in ovarian cancer. This application represents a promising approach for drug repurposing using advanced formulation technologies to overcome previous limitations [6].

Conclusion

PEGylated lipid nanoparticles represent a versatile platform technology for optimizing the delivery of challenging drugs like this compound. The protocols and application notes presented herein provide a comprehensive framework for the development, characterization, and evaluation of amiodarone-loaded PEG-LNPs with enhanced targeting capabilities and improved safety profiles. Through careful attention to formulation parameters, particularly the selection and optimization of PEG-lipid components, researchers can significantly advance the therapeutic potential of this important antiarrhythmic agent while potentially expanding its applications to new therapeutic areas such as oncology.

References

Comprehensive Application Notes and Protocols: Analytical Method Transfer and Verification for Amiodarone Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Method Transfer for Amiodarone Hydrochloride

Analytical Method Transfer (AMT) represents a critical documented process within the pharmaceutical industry that verifies a validated analytical method can be successfully implemented in a different laboratory while maintaining equivalent performance characteristics. For This compound, a potent Class III anti-arrhythmic medication with a narrow therapeutic index and complex pharmacokinetic profile, ensuring accurate and reproducible quantification across different testing facilities is paramount for both product quality assurance and therapeutic drug monitoring. The transfer process demonstrates that the receiving laboratory can perform the analytical method proficiently using different analysts, equipment, and reagents while generating results comparable to those produced by the originating laboratory [1].

The importance of rigorous method transfer for this compound stems from several factors intrinsic to both the molecule and regulatory requirements. Amiodarone exhibits significant inter-individual variability in pharmacokinetics, undergoes extensive metabolism to active metabolites (primarily desethylamiodarone), and possesses a complex chemical structure that necessitates sophisticated analytical techniques for accurate quantification [2] [3]. Furthermore, regulatory agencies including the FDA, EMA, and other international bodies require documented evidence of method reliability when analytical procedures are transferred between laboratories, especially for drugs with narrow therapeutic windows like amiodarone [1]. This process ensures consistent product quality and reliable therapeutic drug monitoring, ultimately safeguarding patient safety.

Analytical Method Summaries for this compound

Chromatographic Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have emerged as the gold standard for bioanalytical quantification of amiodarone and its metabolites due to their exceptional sensitivity and specificity. The method developed by Sheikhloo and Omidfar demonstrates linearity over the range of 6.25 to 600 ppb for amiodarone in human plasma, with correlation coefficients consistently exceeding 0.99 [4]. This method utilized flecainide as an internal standard to control for variability in extraction efficiency and matrix effects, achieving mean analytical recovery with deviation below 5%, which is crucial for reliable therapeutic drug monitoring and bioequivalence studies [4].

High-Performance Liquid Chromatography (HPLC) with various detection systems remains widely employed for the analysis of this compound in pharmaceutical dosage forms. As summarized in the review by Suganthi et al., multiple RP-HPLC methods have been developed and validated for the quantification of amiodarone in bulk and formulated products [5]. These methods typically employ C18 stationary phases with mobile phases consisting of buffer-acetonitrile or buffer-methanol mixtures in various ratios, with detection in the UV region. The validation parameters for these methods consistently demonstrate excellent precision, accuracy, and specificity for this compound, even in the presence of degradation products and excipients [5].

Spectrophotometric Methods

Spectrophotometric techniques offer practical alternatives for the quantification of this compound in quality control settings, particularly when sophisticated instrumentation like LC-MS/MS is unavailable or unnecessary. Two optimized and validated spectrophotometric methods were developed for determination of this compound in commercial dosage forms [6].

  • Method A is based on the reaction of the tertiary amino group in amiodarone with N-bromosuccinimide in methanol-acetone medium, resulting in a yellow colored product with maximum absorption at 353 nm. This method obeys Beer's law in the concentration range of 50–600 μg mL⁻¹ with a molar absorptivity of 1.58 × 10² L mol⁻¹ cm⁻¹ [6].

  • Method B involves formation of a colored chloroform extractable ion-pair complex between amiodarone and bromothymol blue at pH 2.32, with maximum absorption at 400 nm. This method demonstrates significantly higher sensitivity, with Beer's law obeyed in the range of 2–55 μg mL⁻¹ and molar absorptivity of 1.50 × 10⁴ L mol⁻¹ cm⁻¹ [6].

Table 1: Performance Characteristics of Analytical Methods for this compound

Method Type Linear Range Key Analytics Sensitivity (LLOQ) Application Matrix
LC-MS/MS [2] Not specified Amiodarone, Desethylamiodarone, Mexiletine Not specified Human plasma and serum
UPLC-MS/MS [3] 1–200 ng/mL (Amiodarone) Amiodarone, Desethylamiodarone, Dronedarone, Desbutyldronedarone 1.0 ng/mL (Amiodarone) Rat plasma
LC-MS/MS [4] 6.25–600 ppb Amiodarone Not specified Human plasma
Spectrophotometric Method A [6] 50–600 μg mL⁻¹ Amiodarone HCl Not specified Dosage forms
Spectrophotometric Method B [6] 2–55 μg mL⁻¹ Amiodarone HCl Not specified Dosage forms

Table 2: Validation Parameters for Amiodarone Analytical Methods

Validation Parameter UPLC-MS/MS Method [3] Acceptance Criteria
Accuracy (Intra-day & Inter-day) -14.8% to 10.9% Typically ±15%
Precision ≤13.3% Typically ≤15%
Recovery >82.1% Consistent and reproducible
Matrix Effect Not significant Minimal impact
Stability Confirmed under all conditions Stable under storage and processing

Analytical Method Transfer Protocol

Transfer Planning and Protocol Design

Successful analytical method transfer begins with comprehensive planning and a meticulously detailed protocol that serves as the roadmap for the entire process. The transfer protocol must clearly define the scope, responsibilities, and acceptance criteria before initiating experimental work. According to regulatory guidelines cited in Pharmaguideline, the protocol should explicitly outline the roles of both the sending unit (typically the method development laboratory) and the receiving unit (the laboratory where the method is being transferred) [1]. The sending laboratory is responsible for providing the fully validated method procedure, reference standards, training, and historical performance data, while the receiving laboratory must demonstrate proficiency in executing the method and generating comparable results [1].

The AMT protocol for this compound should encompass several critical elements. First, it must specify the sample types to be analyzed, which may include amiodarone active pharmaceutical ingredient (API), finished pharmaceutical dosage forms (tablets), and/or spiked plasma samples for bioanalytical methods. Second, the protocol must define the statistical methods for data comparison between laboratories, commonly employing t-tests for accuracy comparison, F-tests for precision equivalence, and regression analysis for evaluating linearity [1]. Third, the protocol must establish predefined acceptance criteria for each method performance parameter, typically including accuracy (e.g., ±15% of the reference value for bioanalytical methods), precision (e.g., ≤15% RSD), and system suitability tests specific to chromatographic methods [1].

Experimental Transfer Approaches

Comparative testing, also known as the full transfer approach, represents the most common methodology for analytical method transfer of this compound. In this approach, both the sending and receiving laboratories analyze the same set of homogeneous samples covering the validated concentration range, including quality control samples at low, medium, and high concentrations [1]. The results are statistically compared to demonstrate equivalence between laboratories. For amiodarone methods, this typically involves analysis of samples in multiple replicates (usually n≥6) across different days to assess both intra-day and inter-day precision [2] [3].

Alternative transfer approaches may be employed depending on specific circumstances. The co-validation approach involves both laboratories participating in the method validation process, which is particularly useful for new or complex analytical methods [1]. The re-validation approach requires the receiving laboratory to perform a complete method validation and is typically applied when there are significant differences in equipment or laboratory environment [1]. For straightforward compendial methods with minimal risk, a simple data review approach may be sufficient, where the receiving laboratory reviews historical validation data without conducting additional experimental work [1].

Table 3: Analytical Method Transfer Approaches and Applications

Transfer Approach Description Applicability to Amiodarone Methods
Comparative Testing Both labs analyze identical samples; results statistically compared Primary approach for most amiodarone transfer studies
Co-Validation Both labs participate in method validation Suitable for new amiodarone method development
Re-Validation Receiving lab performs full validation When significant equipment differences exist
Data Review Receiving lab reviews historical data only For simple, well-established amiodarone methods
Hybrid Approach Combines elements of multiple approaches Tailored to specific method complexity and risk

Experimental Workflows and Procedures

Overall Method Transfer Process

The analytical method transfer process for this compound follows a structured workflow that ensures comprehensive assessment and documentation. The following diagram illustrates the key stages in this process:

AmtProcess Start Method Transfer Need Identified Plan Transfer Planning & Protocol Development Start->Plan Approve QA Protocol Approval Plan->Approve Train Analyst Training & Method Familiarization Approve->Train Pilot Pilot Testing & Method Optimization Train->Pilot Formal Formal Comparative Testing Pilot->Formal Data Data Analysis & Statistical Comparison Formal->Data Report Transfer Report Preparation Data->Report QA QA Review & Final Approval Report->QA Complete Transfer Complete QA->Complete

Figure 1: Analytical Method Transfer Process Workflow

Sample Preparation and Analysis

The sample preparation workflow varies significantly depending on the matrix and analytical technique. For bioanalytical methods using LC-MS/MS, sample preparation typically involves protein precipitation followed by solid-phase extraction or direct dilution [2] [4]. The following diagram illustrates a generalized sample preparation and analysis workflow for this compound in biological matrices:

SamplePrep Start Plasma/Serum Sample IS Internal Standard Addition (Flecainide or Ivabradine) Start->IS Ppt Protein Precipitation with Acetonitrile IS->Ppt Centrifuge Centrifugation Ppt->Centrifuge Collect Supernatant Collection Centrifuge->Collect Dilute Dilution with Mobile Phase Collect->Dilute Inject LC-MS/MS Analysis Dilute->Inject Detect Detection & Quantification Inject->Detect

Figure 2: Sample Preparation Workflow for Bioanalytical Methods

For pharmaceutical dosage forms, sample preparation involves dissolving and extracting this compound from tablets followed by appropriate dilution. The specific procedures vary based on the analytical technique:

  • HPLC sample preparation: Typically involves powdering amiodarone tablets, dissolving in mobile phase or diluent, sonication, filtration, and dilution to target concentration [5].

  • Spectrophotometric sample preparation: For method A (N-bromosuccinimide reaction), samples are dissolved in methanol-acetone medium before reaction [6]. For method B (ion-pair complexation), samples are dissolved in buffer at pH 2.32 before extraction with chloroform [6].

Method Verification and Acceptance Criteria

System Suitability Testing

System suitability testing serves as a fundamental verification step to ensure the analytical system is operating correctly at the time of analysis. For chromatographic methods quantifying this compound, system suitability tests must be established based on the validated method parameters [5]. These typically include retention time consistency, theoretical plate count (efficiency), peak asymmetry or tailing factor, and resolution from potential interferents, including the active metabolite desethylamiodarone [2] [3]. For amiodarone methods, acceptance criteria typically require resolution greater than 2.0 between amiodarone and desethylamiodarone peaks, tailing factor less than 2.0, and RSD of retention times and peak areas less than 2% for repeated injections [2].

The specific system suitability parameters vary based on the analytical technique. For UPLC-MS/MS methods, additional parameters including mass accuracy, ion ratio consistency, and signal-to-noise ratio at the lower limit of quantification become critical [3]. The receiving laboratory must demonstrate that these system suitability criteria can be consistently met before proceeding with formal method transfer testing. During the transfer exercise, both laboratories should use the same reference standard of this compound to minimize variability arising from standard quality [1].

Acceptance Criteria for Method Transfer

Predefined acceptance criteria form the basis for determining the success or failure of the analytical method transfer process. For this compound methods, these criteria should be established during protocol development and based on the original method validation data [1]. The typical acceptance criteria for key method parameters include:

  • Accuracy: Mean accuracy should be within ±15% of the theoretical value for all quality control levels, with ±20% acceptable at the lower limit of quantification (LLOQ) for bioanalytical methods [2] [4].

  • Precision: Both intra-day and inter-day precision should demonstrate ≤15% relative standard deviation (RSD) for all quality control levels, with ≤20% RSD acceptable at LLOQ [3].

  • Linearity: The calibration curve should demonstrate correlation coefficient (r) ≥0.99 (or r² ≥0.98) across the validated concentration range [3] [4].

For comparative testing between laboratories, statistical equivalence is typically demonstrated when the 90% confidence interval for the difference between means falls within predefined limits (e.g., ±15% for most concentrations) [1]. Additionally, individual accuracy values should meet the acceptance criteria for at least 67% of the replicates (e.g., 4 out of 6 replicates at each QC level), with at least 50% at each concentration meeting the criteria [1].

Implementation and Troubleshooting

Common Challenges and Solutions

The transfer of this compound analytical methods presents several technical challenges that require proactive management. Instrument variability between laboratories represents a frequent obstacle, particularly for mass spectrometry-based methods where different instrument models, interfaces, and detector sensitivities can significantly impact method performance [1]. To mitigate this risk, laboratories should conduct instrument qualification and correlation studies before initiating formal transfer activities. Another common challenge involves chromatographic column variability, where different column batches or manufacturers may alter retention behavior and resolution [1]. Establishing column suitability tests and qualifying multiple column sources in the method protocol can address this issue.

Sample preparation inconsistencies represent another significant challenge, particularly for bioanalytical methods where extraction efficiency directly impacts quantification accuracy [2] [4]. The use of appropriate internal standards (such as flecainide or ivabradine) that closely mimic the chemical behavior of amiodarone is critical for controlling this variability [3] [4]. Additionally, detailed standard operating procedures for sample preparation, including specific instructions for mixing times, centrifugation parameters, and temperature control, help minimize technical variability between analysts and laboratories [1].

Documentation and Regulatory Compliance

For regulatory submissions, the method transfer documentation may need to be included in marketing authorization applications, particularly when the testing site is changed after original approval [1]. It is crucial to note that even compendial methods for this compound (e.g., USP methods) require verification in the user's laboratory to demonstrate that the method performs as expected under actual conditions of use, including specific instrumentation, reagents, and analysts [1]. This verification, while less extensive than full method transfer, should still demonstrate that the method meets all system suitability requirements and can accurately quantify amiodarone in the specific matrix being tested.

Conclusion

The successful transfer and verification of analytical methods for this compound requires meticulous planning, execution, and documentation. The structured approach outlined in these application notes and protocols provides a framework for ensuring that methods perform consistently across different laboratories, thereby supporting the reliability of amiodarone pharmaceutical product quality assessment and therapeutic drug monitoring. As analytical technologies continue to evolve, the fundamental principles of method transfer remain constant: demonstrated equivalence between laboratories, comprehensive documentation, and unwavering commitment to data quality and integrity.

References

Solving amiodarone hydrochloride HPLC column lot-to-lot variability

Author: Smolecule Technical Support Team. Date: February 2026

Known Issue: USP Method Column Variability

A published study confirms that the USP method for Amiodarone HCl is susceptible to significant column lot-to-lot variability, which can critically impact your results [1] [2].

  • Observed Problem: Different lots of the L1 column (ODS2, Inertsil) specified in the USP method showed variable performance. This variability resulted in unresolved peaks for impurities A, D, and E, failing the required separation [1] [2].
  • Root Cause: The method was not operating at optimal conditions, making it sensitive to minor differences between column batches [2].

Validated Solution: QbD-Based Method Optimization

The following solution, developed and validated using a QbD approach, directly addresses the column variability issue [1] [2].

Optimized Chromatographic Conditions

This optimized method falls within the allowable changes specified in USP 〈621〉 [1].

Parameter USP Method Conditions Optimized QbD Conditions
Column L1 (e.g., ODS2 GL-Science, Inertsil) [1] Atlantis T3 (Waters Corporation) L1 column [1]
Mobile Phase Not fully specified in results 80% Organic (Methanol/Acetonitrile) [2]
pH Not fully specified in results 5.1 [2]
Temperature 30°C [1] 40°C [2]
Key Improvement High column lot-to-lot variability Negligible lot-to-lot variability with the Atlantis T3 column [1]

Enhanced System Suitability Criteria Beyond the USP requirement for resolution (R) between peaks D and E (NLT 3.5), the optimized method implements additional, more meaningful criteria to ensure robust separation [1]:

  • Resolution between adjacent peaks A and D ≥ 0.7
  • Resolution between adjacent peaks A and E ≥ 0.7

Experimental Protocol for Optimization & Validation

The troubleshooting strategy was based on a systematic QbD methodology. The workflow below outlines the key stages of this process.

Start Define Problem: Column lot-to-lot variability causes unresolved impurities Step1 Define Analytical Target Profile (ATP): Baseline separation of impurities A, D, E Start->Step1 Step2 Identify Critical Method Parameters: - Mobile Phase pH (4.7-5.1) - % Organic (60-80%) - Column Temp (25-40°C) Step1->Step2 Step3 Design of Experiments (DoE): 21 unique combinations of parameters modeled with Fusion AE software Step2->Step3 Step4 Establish Design Space: Defined optimal operating range (Mobile Phase pH 5.1, 80% Organic, 40°C) Step3->Step4 Step5 Method Validation: Validate per ICH Q2(R1) guidelines - Accuracy, Precision, Specificity - Linearity, LOD/LOQ, Robustness Step4->Step5 Step6 Implement Control Strategy: Use Atlantis T3 column and enhanced system suitability Step5->Step6

Key Experimental Details:

  • Software: The optimization used Fusion AE software (S-Matrix Corporation) for experimental design and modeling [1].
  • DoE Parameters: The experiment tested a mobile phase pH range of 4.7 to 5.1, an organic concentration range of 60% to 80%, and a column temperature range of 25°C to 40°C [2].
  • Validation: The final optimized method was fully validated according to ICH Q2(R1) guidelines, confirming its accuracy, precision, specificity, linearity, and robustness [1].

Technical Support FAQs

Q1: Why does my amiodarone HPLC method fail system suitability with new columns? This is likely due to column lot-to-lot variability in the original method. The USP method's operating conditions are not robust enough to accommodate minor differences between column batches, leading to co-elution of critical impurity pairs (A, D, and E) [1] [2].

Q2: What is the most critical change to prevent this variability? Switching to the Atlantis T3 column was identified as the key change that eliminated lot-to-lot variability in the published study [1]. The subsequent optimization of mobile phase pH, organic percentage, and temperature then created a robust and reliable method within the defined "design space" [1] [2].

Q3: How can I ensure my new method will be robust long-term? Adopting a Quality by Design (QbD) approach is recommended. Instead of testing a single set of conditions, QbD involves running a Design of Experiments (DoE) to understand how method parameters interact and affect results. This allows you to define a "design space" where variations in parameters do not negatively impact performance, ensuring long-term robustness [1] [2].

References

Preventing amiodarone hydrochloride degradation during melting point analysis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Preventing Degradation

Problem Root Cause Solution Key Parameters
Degradation before or during melting [1] Low DSC heating rates allow thermal degradation to initiate before the compound reaches its melting point. Increase DSC heating rates to shift the degradation process to temperatures higher than the melting point [1]. Use heating rates high enough to reach a plateau value for the melting onset. Confirm with Fast Scanning Calorimetry (FSC) [1].
Inconsistent or inaccurate melting point data Standard heating protocols are unsuitable for this thermally unstable compound. Employ Fast Scanning Calorimetry (FSC) for a direct and accurate measurement of the melting characteristics without degradation [1]. Use FSC to validate the melting temperature obtained by high-rate DSC.

Detailed Experimental Protocols

Protocol 1: High Heating Rate DSC

This methodology uses conventional Differential Scanning Calorimetry (DSC) but with significantly increased scan rates to circumvent degradation.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
  • Sample Preparation: Place a small, precisely weighed sample of amiodarone hydrochloride (typically 2-5 mg) into a standard aluminum crucible and seal it.
  • Method Setup:
    • Run a series of dynamic heating scans at progressively higher heating rates (e.g., 50 °C/min, 100 °C/min, 200 °C/min).
    • The goal is to find the rate where the onset of melting becomes consistent and no longer increases, indicating that degradation has been suppressed [1].
  • Data Analysis:
    • Observe the onset temperature of the melting endotherm.
    • The true melting point is the onset temperature value that plateaus at the higher heating rates [1].
Protocol 2: Fast Scanning Calorimetry (FSC)

For the most accurate results, FSC is recommended as it uses extremely high heating rates and very small samples.

  • Instrument Setup: Use a FSC instrument capable of very high scanning rates (e.g., thousands of °C/min).
  • Sample Preparation: Apply an extremely small amount of the drug (on the order of nanograms) to the sensor. This minimizes thermal lag and mass transfer limitations.
  • Measurement:
    • Perform rapid heating scans. The high speed ensures the sample melts before any significant degradation can occur.
  • Validation:
    • The melting temperature measured by FSC should be used to confirm the results obtained from the high-rate DSC method [1].

The experimental workflow for determining the melting point of this compound involves parallel validation with two calorimetry techniques to ensure accuracy.

Start Start DSC High Heating Rate DSC Start->DSC FSC Fast Scanning Calorimetry (FSC) Start->FSC Compare Results Converge? DSC->Compare FSC->Compare Report Report Validated Melting Point Compare->Report Yes Troubleshoot Troubleshoot Method Compare->Troubleshoot No Troubleshoot->DSC

Frequently Asked Questions (FAQs)

Q1: Why does this compound degrade during a standard melting point analysis? Amiodarone is a complex molecule that is thermally unstable. At standard, slow heating rates, the energy input is sufficient to break its chemical bonds (specifically, it can cleave at its ketone and ether linkages) before the solid structure transitions into a liquid melt [2] [1].

Q2: What is the confirmed melting point of this compound when measured without degradation? The search results do not provide a specific numerical value for the melting point. The cited study confirms that a plateau value for the melting onset can be accurately determined using high heating rates and validated with Fast Scanning Calorimetry, but the exact temperature is not listed [1].

Q3: Besides heating rate, what other factors should I control? While heating rate is the most critical factor, standard best practices also apply:

  • Use a very small, homogeneous sample to ensure rapid and uniform heat transfer.
  • Ensure the sample is dry and pure, as impurities or solvents can lower the observed melting point and complicate the thermal analysis.

References

Optimizing amiodarone hydrochloride sample preparation for HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Common HPLC Issues with Amiodarone

The table below summarizes specific problems you might encounter and their evidence-based solutions.

Problem Evidence-Based Cause & Solution

| Peak Retention Time Shifts (Peak D in sample elutes later than in standard) [1] [2] | Cause: The United States Pharmacopeia (USP) method may not operate at optimal conditions, causing sensitivity to minor fluctuations. Solution: Adopt the QbD-optimized method which uses an Atlantis T3 (L1) column and modified conditions to ensure consistent retention times [1] [2]. | | Column Lot-to-Lot Variability (leading to unresolved impurities A, D, and E) [1] [2] | Cause: The USP method's performance is highly dependent on a specific column lot. Solution: The QbD-optimized method using an Atlantis T3 column from Waters Corporation demonstrated negligible lot-to-lot variability, ensuring better reproducibility [1] [2]. | | Precipitation in IV Lines (when co-administered with other drugs) [3] | Cause: Physical incompatibility with other medications, such as furosemide, especially when mixed via a Y-site (route mixing). Precipitation risk increases with higher furosemide doses [3]. Solution: Avoid simultaneous administration of amiodarone and furosemide through the same intravenous line. If co-administration is necessary, consult compatibility studies and consider dedicated lines [3]. |

Detailed Experimental Protocols

Here are detailed methodologies for the primary HPLC methods found in the literature.

QbD-Optimized USP Method for Amiodarone and Impurities

This method addresses the shortcomings of the standard USP method and is highly recommended for robust impurity analysis [1] [2].

  • Column: Atlantis T3 (L1), 4.6 mm × 150 mm, 5 µm.
  • Detection: UV at 240 nm.
  • Column Temperature: Maintained at 30 °C.
  • Mobile Phase: The specific optimized gradient or isocratic conditions were developed using Fusion AE software, varying parameters like mobile phase pH (4.7-5.1), % organic (60-80%), and temperature. The final conditions fall within USP <621> allowances [1] [2].
  • Sample Concentration: 5 mg/mL for impurity testing.
  • Standard Concentration: 0.01 mg/mL of amiodarone, spiked with impurities D and E for system suitability.
  • System Suitability: Resolution between impurity peaks D and E must be NLT (Not Less Than) 3.5 [1] [2].
Stability-Indicating Method for Dosage Forms

This method is suitable for the quantitative determination of amiodarone hydrochloride in pharmaceutical formulations [4].

  • Column: C18 reversed-phase column (4.6 × 250 mm, 5.0 µm).
  • Mobile Phase: Acetate buffer - Acetonitrile (15:85 v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at 240 nm.
  • Linearity: The method has been proven linear over a concentration range of 12.5 to 75 µg/mL [4].

Expert FAQs on Amiodarone HPLC Analysis

  • Why is a QbD approach recommended for developing an HPLC method for amiodarone? A QbD approach systematically evaluates the impact of critical method parameters (like mobile phase pH, solvent composition, and column temperature) on performance. This builds a "design space" for the method, ensuring it remains robust and reliable even with minor, inevitable variations in daily operation or between different labs [1] [2].

  • What is a critical system suitability requirement for impurity testing? A critical requirement is the resolution between specific impurity peaks, such as impurities D and E. The USP method requires a resolution of NLT 3.5 between these peaks. However, the optimized QbD method emphasizes that this criterion must be meaningful in the context of the actual sample run, ensuring that impurity A is also resolved from peak D [1] [2].

Workflow for Method Optimization

The following diagram illustrates the systematic approach to transitioning from a problematic method to an optimized one, based on the QbD principles identified in the research.

Start Start: Facing Issues with USP Method Step1 1. Identify Problems: - Retention time shifts - Unresolved impurities - Column variability Start->Step1 Step2 2. Define Critical Parameters: - Mobile phase pH - % Organic solvent - Column temperature Step1->Step2 Step3 3. Run DOE & Model: Use software (e.g., Fusion AE) to model method performance Step2->Step3 Step4 4. Establish Design Space: Define proven acceptable ranges for each parameter Step3->Step4 Step5 5. Implement Optimized Method: - Use Atlantis T3 column - Apply new robust conditions Step4->Step5

References

Amiodarone hydrochloride stability in solution and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Amiodarone Hydrochloride: Stability & Storage FAQs

The table below summarizes the key stability and storage information for this compound.

Aspect Stability & Storage Conditions
General Storage (Solid) Store at room temperature (20-25°C / 68-77°F); protect from light [1].
Solubility in Water 0.33 mg/mL at 20°C [2].
Compatible Solution 5% Dextrose in Water (D5W) [3].
Solution Stability in PVC Containers Physically compatible for 2 hours at room temperature (concentrations 1.0-6.0 mg/mL); amiodarone loss <10% [3].
Solution Stability in Polyolefin/Glass Containers Physically compatible for 24 hours at room temperature (concentrations 1.0-6.0 mg/mL); no amiodarone loss [3].

| Incompatible Solutions / Drugs | Solutions: Acetate-containing buffers [2]. Drugs: Aminophylline, ampicillin-sulbactam, digoxin, and others. Use separate IV lines if co-administration is necessary [3]. | | Critical Factors Affecting Stability | 1. Container Material: Adsorbs to PVC; use glass or polyolefin for longer infusions [3]. 2. Additives: Benzyl alcohol can destabilize micelles, leading to crystallization [2]. 3. Buffer Ions: Acetate ions can cause counterion exchange (to amiodarone acetate) and precipitation [2]. |

Experimental Protocol: Stability and Corrosion Inhibition Testing

The following workflow outlines a general experimental approach for solution stability and a specific methodology adapted from a study on expired amiodarone as a corrosion inhibitor [4].

Start Start Experiment Prep Prepare Solutions: - Amiodarone in D5W - Specify container material Start->Prep Stability Assess Stability: - Visual inspection - pH measurement - Chemical assay Prep->Stability Store Storage: - Room temperature - Protected from light Stability->Store Analyze Analyze Results: - Record precipitation - Measure concentration Store->Analyze End End Experiment Analyze->End

Solution Preparation & Stability Protocol This protocol is based on the manufacturer's guidance for the injectable form [3].

  • Solution Preparation: Prepare this compound solutions in 5% Dextrose (D5W) at concentrations between 1-6 mg/mL. Avoid acetate-containing buffers [3] [2].
  • Stability Assessment: Inspect the solution visually for particulate matter and discoloration. The solution should be clear. For quantitative analysis, use techniques like fluorescence spectrometry or HPLC to measure concentration over time [3] [2].
  • Storage Conditions: Store prepared solutions at room temperature and protect from light. Use glass or polyolefin containers for studies longer than 2 hours to minimize drug adsorption and leaching of plasticizers [3].

Corrosion Inhibition Testing Protocol This methodology is adapted from a study using expired amiodarone (EAD) as a corrosion inhibitor for mild steel in acidic medium [4].

  • Specimen Preparation: Cut and polish a mild steel specimen (e.g., 1.0 × 4.0 × 0.2 cm). Degrease the surface with acetone prior to use [4].
  • Inhibitor Solution: Prepare a stock solution of amiodarone in ethanol. Dilute it to the desired concentration (e.g., 0.0000001 M to 0.001 M) in a 1.0 M HCl corrosive medium [4].
  • Weight Loss Measurement: Immerse the pre-weighed mild steel specimen in the test solution with and without the inhibitor for a set period (e.g., 2 hours). Clean, dry, and reweigh the specimen. Calculate the corrosion rate and inhibition efficiency using the formulas below [4].

Formulas for Corrosion Rate and Inhibition Efficiency [4]

  • Corrosion Rate (CR): ( CR = \frac{83.67 \times w}{A \times T \times D} ) (unit: mm/year)
  • Inhibition Efficiency (IE%): ( IE% = \left[1 - \frac{W_2}{W_1}\right] \times 100 )

Where:

  • ( w ) = weight loss (mg)
  • ( A ) = surface area of the specimen (cm²)
  • ( T ) = immersion time (hours)
  • ( D ) = density of the specimen (g/cm³)
  • ( W_1 ) = corrosion rate without inhibitor
  • ( W_2 ) = corrosion rate with inhibitor

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation in Solution Interaction with acetate ions; presence of benzyl alcohol; concentration too high [2]. Use D5W without acetate buffers; avoid benzyl alcohol; for high concentrations, ensure a central line is simulated and use glass/polyolefin containers [3].
Unexpectedly Low Drug Concentration Adsorption to PVC tubing or containers; use of drop-counter infusion sets [3]. Use glass or polyolefin containers; administer via a volumetric infusion pump, not a drop-counter set [3].
Variable Corrosion Inhibition Results Inconsistent specimen surface preparation; concentration of inhibitor too low [4]. Standardize polishing and degreasing procedures; test a range of concentrations to establish a dose-response curve [4].

Key Technical Notes

  • Drug Interactions: Amiodarone can leach plasticizers like DEHP from PVC tubing, especially at high concentrations and low flow rates [3].
  • Material Compatibility: For any infusion or flow experiments, the use of a volumetric infusion pump is critical for accurate dosing, as the solution's surface properties reduce drop size, potentially leading to underdosing by up to 30% with drop-counter sets [3].
  • Alternative Applications: Expired, unused amiodarone has been shown to function effectively as a corrosion inhibitor for mild steel in HCl medium, with efficiency depending on concentration and molecular structure [4].

References

Technical Support Guide: Reducing Amiodarone Hydrochloride Tissue Accumution Toxicity in Research Models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Amiodarone Accumulation & Toxicity

Amiodarone hydrochloride is a highly effective class III antiarrhythmic drug with complex pharmacokinetic properties that lead to significant tissue accumulation and potential toxicity. Understanding these mechanisms is fundamental to developing strategies to mitigate these adverse effects in drug development.

Pharmacokinetic Properties & Distribution
  • High Lipophilicity: Amiodarone is extremely lipophilic, resulting in extensive distribution into various tissues and a very large volume of distribution. This lipophilicity drives accumulation in adipose tissue, liver, lungs, and other lipid-rich organs [1] [2].

  • Multi-Compartment Distribution: The distribution follows a multi-compartment model [2]:

    • Central compartment (vascular system): Distribution within 24 hours
    • Peripheral compartment (muscles, brain, thyroid): Distribution over approximately 7 days
    • Deep compartment (adipose tissue, lungs, liver, lymph nodes): Distribution over about 4 weeks
  • Complex Metabolism: Amiodarone is metabolized primarily by hepatic CYP450 enzymes, particularly CYP3A4, CYP2C8, and CYP1A1, producing the active metabolite N-desethylamiodarone (desethylamiodarone) which also contributes to both therapeutic and toxic effects [1] [3].

Tissue Accumulation & Toxicity Mechanisms

The following diagram illustrates the key pathways of amiodarone distribution, metabolism, and resulting toxicities:

G cluster_0 Distribution Compartments cluster_1 Toxicity Mechanisms cluster_1a Cellular Level cluster_1b Organ Toxicity Amiodarone Amiodarone Peripheral Peripheral Compartment (Muscle, Brain, Thyroid) Amiodarone->Peripheral Deep Deep Compartment (Adipose Tissue, Lungs, Liver) Amiodarone->Deep CYP3A4 CYP3A4 Metabolism Amiodarone->CYP3A4 CYP1A1 CYP1A1 Metabolism Amiodarone->CYP1A1 Thyroid Thyroid Dysfunction Amiodarone->Thyroid Iodine Content & Structural Similarity Phospholipidosis Phospholipid Accumulation in Lysosomes Deep->Phospholipidosis Mitochondrial Mitochondrial Dysfunction Deep->Mitochondrial Metabolite N-desethylamiodarone (Active Metabolite) CYP3A4->Metabolite CYP1A1->Metabolite Metabolite->Phospholipidosis Metabolite->Mitochondrial Hepatic Hepatotoxicity Phospholipidosis->Hepatic Pulmonary Pulmonary Toxicity Phospholipidosis->Pulmonary Mitochondrial->Hepatic Mitochondrial->Pulmonary Oxidative Oxidative Stress

Figure 1: Amiodarone Distribution, Metabolism, and Toxicity Pathways

  • Cellular Accumulation Mechanisms: Amiodarone accumulates in cellular lysosomes, leading to phospholipidosis (phospholipid accumulation in lysosomes), particularly in hepatocytes and pulmonary cells [3]. The drug and its metabolite also induce mitochondrial dysfunction by inhibiting electron transport chain function [3].

  • Metabolic Activation to Toxic Species: Metabolism by CYP3A4 and CYP1A1 generates reactive intermediates that contribute to cellular toxicity. Research demonstrates that inhibition of these CYP enzymes reduces amiodarone-induced cytotoxicity in HepG2 cells [3].

  • Thyroid Toxicity Mechanisms: The high iodine content (approximately 37% by weight) and structural similarity to thyroid hormones lead to inhibition of peripheral conversion of thyroxine (T4) to triiodothyronine (T3), resulting in both hypothyroid and hyperthyroid manifestations [2] [4].

Quantitative Data on Tissue Accumulation

Tissue Concentration Ratios

Experimental measurements from human studies provide critical data on the extent of amiodarone accumulation across different tissues:

Table 1: Amiodarone Tissue Concentration Ratios Relative to Plasma

Tissue Type Concentration Ratio (Tissue:Plasma) Study Details Research Implications
Adipose Tissue 55:1 (range: 4-226:1) [5] 30 patients, 3 months-12 years treatment Primary reservoir for long-term accumulation; impacts half-life
Liver Tissue ~20:1 [3] Estimated from therapeutic concentrations Major site for metabolism & hepatotoxicity
Lung Tissue Significant accumulation [2] Deep compartment distribution Primary target for pulmonary toxicity
Plasma Half-Life 50-60 days [2] Terminal elimination phase Prolonged washout period required in studies
Dose-Dependent Toxicity Incidence

The incidence of adverse effects demonstrates clear dose-response relationships, informing safety thresholds for experimental designs:

Table 2: Dose-Dependent Adverse Event Incidence in Amiodarone Therapy

Dose Level Overall AE Incidence Discontinuation Due to AEs Most Common AE Types Research Recommendations
≤200 mg/day (Low Dose) 17% (95% CI: 12%-22%) [6] 6% (95% CI: 3%-11%) [6] Thyroid dysfunction, hepatic enzyme elevation Recommended for chronic exposure models
≤100 mg/day (Very Low Dose) 11% (95% CI: 4%-27%) [6] 2% (95% CI: 1%-6%) [6] Mild thyroid dysfunction Ideal for long-term safety studies
Typical Therapeutic Dose (400-600 mg/day) 23% discontinuation at 1 year [5] 23% at 1 year [5] Thyroid, pulmonary, hepatic toxicities Suitable for acute efficacy models only

Experimental Protocols for Assessing Accumulation & Toxicity

Protocol 1: Measuring Amiodarone & Metabolite Concentrations in Adipose Tissue

This method is adapted from human clinical sampling techniques for application in preclinical models [5]:

  • Tissue Sampling Procedure:

    • Sample Collection: Obtain subcutaneous adipose tissue by needle aspiration from abdominal or lumbar regions under appropriate anesthesia.
    • Simultaneous Blood Collection: Draw plasma samples concurrently to calculate tissue-to-plasma ratios.
    • Sample Preservation: Immediately freeze samples at -20°C until analysis to prevent degradation.
  • Analytical Method - LC-MS/MS Analysis:

    • Tissue Preparation: Add enzymatic lipase solution to fat tissue and incubate at 50°C for 16 hours.
    • Extraction: Extract amiodarone and N-desethylamiodarone using diethyl ether with AM-25 or similar compound as internal standard.
    • Chromatography: Use C18 column with isocratic elution (mobile phase: water/acetonitrile with 0.1% formic acid).
    • Mass Detection: Apply ESI+ mode with SIR monitoring at m/z 646 for amiodarone and m/z 618 for N-desethylamiodarone.
    • Quantification: Use calibration curves linear in range 1-100 mg/kg for tissue and 0.1-5 mg/L for plasma.
  • Key Experimental Considerations:

    • Trough Concentrations: Sample immediately before next dose to measure steady-state concentrations.
    • Quality Controls: Use drug-free adipose tissue spiked with analytes for validation.
    • Multiple Time Points: Assess accumulation at various timepoints (1, 3, 6 months) to model kinetics.
Protocol 2: Assessing CYP-Mediated Hepatotoxicity in HepG2 Models

This cell-based protocol evaluates metabolic contributions to hepatocellular toxicity [3]:

  • Cell Culture Preparation:

    • Cell Lines: Utilize parental HepG2 cells and CYP-overexpressing variants (CYP3A4, CYP1A1).
    • Culture Conditions: Maintain in DMEM with 10% FBS, antibiotics, and blasticidin for selective pressure.
    • Dosing Preparation: Prepare amiodarone in DMSO with final concentration 6.25-100 μM (clinically relevant to hepatic concentrations).
  • Cytotoxicity Assessment:

    • Treatment Exposure: Expose cells for 6-24 hours to amiodarone with/without CYP inhibitors.
    • Viability Measurement: Use CellTiter-Glo Luminescent Cell Viability Assay at treatment endpoint.
    • Metabolite Correlation: Parallel samples for LC-MS/MS analysis of desethylamiodarone formation.
  • CYP Inhibition Studies:

    • Pre-treatment: Apply CYP3A4 inhibitor ketoconazole (1-5 μM) or CYP1A1 inhibitor α-naphthoflavone (5-10 μM) 1 hour before amiodarone.
    • Viability Comparison: Compare cytotoxicity between inhibited and non-inhibited conditions.
    • Metabolite Measurement: Quantify reduction in desethylamiodarone formation with inhibition.

The experimental workflow for this protocol is illustrated below:

G cluster_prep Experimental Preparation cluster_assays Parallel Endpoint Assays Start HepG2 Cell Culture (CYP3A4+, CYP1A1+, parental) Plate Plate cells in 96-well format Start->Plate Inhibitors Pre-treatment with CYP Inhibitors Plate->Inhibitors AmioTreatment Amiodarone Treatment (6.25-100 μM) Inhibitors->AmioTreatment Viability Cell Viability Assay (CellTiter-Glo) AmioTreatment->Viability LCMS LC-MS/MS Analysis [Amiodarone] & [Metabolite] AmioTreatment->LCMS Analysis Data Analysis: - Cytotoxicity curves - Metabolite formation - CYP inhibition impact Viability->Analysis LCMS->Analysis

Figure 2: Experimental Workflow for Assessing CYP-Mediated Hepatotoxicity

Troubleshooting Common Experimental Issues

Addressing Variable Drug Accumulation

Table 3: Troubleshooting Tissue Accumulation Variability

Problem Potential Causes Solutions Preventive Measures
High variability in tissue concentrations Differences in animal model adiposity Stratify by body fat percentage Measure & record baseline adiposity
Variable food intake affecting absorption Controlled fasting/feeding protocols Standardize high-fat diet for consistent absorption [2]
Unexpected hepatotoxicity at low doses Genetic polymorphisms in CYP enzymes Genotype animals for major CYP isoforms Include CYP activity phenotyping
Drug interactions inhibiting metabolism Screen concomitant medications Use dedicated vehicle controls
Poor correlation between plasma & tissue levels Sampling at wrong timepoints Conduct full kinetic profiles Sample at trough concentrations [5]
Tissue-specific metabolite accumulation Measure metabolite in each tissue Analyze both amiodarone & desethylamiodarone
Mitigation Strategies for Experimental Models
  • Dosing Protocol Optimization:

    • Loading Dose Adjustments: Reduce initial loading phase duration while maintaining efficacy
    • Pulsatile Dosing: Implement drug holidays to allow tissue clearance while maintaining antiarrhythmic effects
    • Route Considerations: Use intravenous for acute studies (shorter half-life) versus oral for chronic toxicity models [7]
  • Toxicity Monitoring in Studies:

    • Hepatic Monitoring: Regular ALT/AST measurements with histopathological correlation
    • Thyroid Function: Monitor TSH, T4, T3 levels at baseline and regularly during chronic studies
    • Pulmonary Assessment: Include chest radiography and pulmonary function tests for long-term studies

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies to reduce tissue accumulation in preclinical models?

  • Dose Optimization: Use the lowest effective dose (≤200 mg/day equivalent) shown to reduce toxicity while maintaining efficacy [6]
  • Combination Therapy: Implement adjuvant therapies that allow dose reduction while maintaining therapeutic effect
  • Administration Route: Consider intravenous administration for short-term studies where appropriate, as it shows different accumulation patterns [7]

Q2: How frequently should tissue concentrations be monitored in accumulation studies?

  • Initial Phase: Frequent sampling during first 2 weeks to characterize distribution kinetics
  • Steady-State: Monitor at 2-3 month intervals once steady-state is achieved
  • Termination: Comprehensive tissue collection at study endpoint for correlation with histopathology

Q3: What are the key differences between oral and intravenous amiodarone accumulation patterns?

  • Onset Timing: Intravenous administration shows median AE onset at 5 days versus 74 days for oral [7]
  • Toxicity Profile: Cardiac and hepatic AEs are more common with IV administration, while pulmonary and thyroid AEs predominate with oral [7]
  • Study Implications: Choose administration route based on research question - IV for acute effects, oral for chronic accumulation studies

Q4: Which metabolic pathways are most implicated in amiodarone toxicity, and how can we inhibit them?

  • Primary Enzymes: CYP3A4 and CYP1A1 are most significantly associated with hepatotoxic metabolite formation [3]
  • Inhibition Strategies: Ketoconazole (CYP3A4 inhibitor) and α-naphthoflavone (CYP1A1 inhibitor) significantly reduce cytotoxicity in HepG2 models [3]
  • Experimental Application: Use these inhibitors in vitro to elucidate metabolic contributions to toxicity

Q5: What monitoring framework is most effective for detecting early accumulation toxicity?

  • Comprehensive Baseline: Establish baseline thyroid, hepatic, and pulmonary function before initiation
  • Regular Monitoring: Implement every 3-6 months for chronic studies based on clinical recommendations [4]
  • Automated Systems: Consider algorithm-driven monitoring that can improve detection rates of adverse effects [4]

References

Managing amiodarone hydrochloride drug interactions in research

Author: Smolecule Technical Support Team. Date: February 2026

Key Metabolic Pathways & Interaction Mechanisms of Amiodarone

Amiodarone is a potent antiarrhythmic drug with a high risk of drug-drug interactions (DDIs), primarily due to its inhibitory effects on cytochrome P450 (CYP) enzymes and the P-glycoprotein (P-gp) transport system [1]. Its long half-life and active metabolites further complicate interaction management.

The diagram below illustrates its primary metabolic pathways and interaction mechanisms.

G Amiodarone Amiodarone CYP CYP Enzymes (CYP3A4, CYP2C8) Amiodarone->CYP Metabolized By Pgp P-glycoprotein (P-gp) Amiodarone->Pgp Inhibits MDEA MDEA EnzymesInhibited Enzymes Inhibited (CYP2C9, CYP2D6, CYP3A4, CYP1A2) MDEA->EnzymesInhibited Potent Inhibitor DDEA DDEA DDEA->EnzymesInhibited Potent Inhibitor CYP->MDEA Primary Metabolite CYP->DDEA Minor Metabolite VictimDrugs Victim Drug Examples: - Warfarin (CYP2C9) - Digoxin (P-gp) - Phenytoin (CYP2C9) - Rivaroxaban (CYP3A4, P-gp) EnzymesInhibited->VictimDrugs Increased Exposure Pgp->VictimDrugs Increased Exposure

Quantitative DDI Data & Management Strategies

For critical interactions, dose adjustments of victim drugs are often necessary. The table below summarizes findings from a Physiologically Based Pharmacokinetic (PBPK) modeling study [2].

Victim Drug Primary Interaction Mechanism Increase in Steady-State Exposure Suggested Dose Adjustment
Digoxin P-gp inhibition [3] [2] 79% [2] Reduce dose by ~40% [2]
Phenytoin CYP2C9 inhibition [2] [1] 59% [2] Reduce dose by ~45% [2]
Rivaroxaban CYP3A4 & P-gp inhibition [2] 38% [2] Reduce dose by ~25% [2]
Warfarin CYP2C9 inhibition [1] Not Quantified Closely monitor INR; reduce warfarin dose [4]

Experimental Protocols for Assessing Amiodarone DDIs

Here are established in vitro methodologies to evaluate the DDI potential of amiodarone and its metabolites.

IC50 Shift Assay for Time-Dependent Inhibition (TDI)

This protocol assesses if a compound causes metabolism-dependent inhibition of CYP enzymes [1].

  • Objective: To determine if pre-incubation of amiodarone with NADPH leads to increased inhibitory potency, indicating Time-Dependent Inhibition.
  • Materials:
    • Pooled human liver microsomes (HLM)
    • Amiodarone and its metabolites (MDEA, DDEA)
    • NADPH-regenerating system
    • CYP-specific probe substrates (e.g., Diclofenac for CYP2C9, Midazolam for CYP3A4)
  • Method:
    • Pre-incubation: Incubate amiodarone (at various concentrations) with HLM and NADPH for 30 minutes.
    • Secondary Incubation: Add the specific probe substrate and continue incubation.
    • Control: Run parallel incubations without NADPH during the pre-incubation step.
    • Analysis: Quantify the metabolite formation of the probe substrate via LC-MS/MS. Calculate IC50 values (concentration causing 50% inhibition) with and without pre-incubation.
  • Data Interpretation: A decrease in the IC50 value (e.g., a 1.5 to 2-fold shift) after pre-incubation with NADPH is a positive indicator of TDI [1].
Reversible Inhibition Screening

This protocol characterizes the reversible inhibitory potential of amiodarone and its metabolites [1].

  • Objective: To determine the reversible inhibition constants (Ki) of amiodarone and MDEA against major CYP enzymes.
  • Materials: Similar to the IC50 shift assay.
  • Method:
    • Incubate the probe substrate at a range of concentrations (around its Km) with HLM.
    • Co-incubate with amiodarone or MDEA at multiple concentrations.
    • Cocktail Assays: Multiple probe substrates for different CYPs (e.g., CYP2C9, CYP2D6, CYP3A4) can be incubated simultaneously if analytical methods do not interfere [1].
    • Analysis: Measure the rate of metabolite formation. Plot data using nonlinear regression to calculate the Ki value.
  • Data Interpretation: MDEA has been shown to be a more potent reversible inhibitor of CYP2C9 than the parent amiodarone itself [1].

Frequently Asked Questions (FAQs) for Researchers

Q1: Why does amiodarone interact with so many drugs, and why do these interactions persist for so long after discontinuation? A1: The broad interaction profile stems from its dual inhibition of key CYP enzymes and P-gp [1]. The exceptionally long half-life (averaging 58 days, range 15-142 days) is due to extensive distribution and storage in lipid-rich tissues like adipose tissue, muscle, liver, and lungs [5] [3] [6]. Its active metabolite, desethylamiodarone (MDEA), also accumulates and contributes to interactions [1].

Q2: Which metabolite is most responsible for CYP-mediated interactions, and how should this guide our testing strategy? A2: Research indicates that N-monodesethylamiodarone (MDEA), the primary metabolite, is a more potent inhibitor of several CYP enzymes (including CYP2C9) than the parent amiodarone [1]. The minor metabolite DDEA has also been implicated in interactions like the one with warfarin [1]. Therefore, an adequate testing strategy must include not just amiodarone but also its major circulating metabolites to fully assess DDI risk.

Q3: What are the critical "victim drugs" to focus on in preclinical models? A3: Priority should be given to drugs that are:

  • Narrow Therapeutic Index: Digoxin, warfarin, phenytoin [7] [2] [4].
  • Substrates of CYP2C9: S-warfarin, phenytoin [1].
  • Substrates of CYP3A4 and/or P-gp: Simvastatin, cyclosporine, rivaroxaban, digoxin [2] [1].
  • Substrates of CYP2D6: Metoprolol, flecainide [1].

References

Technical Support Guide: Amiodarone Hydrochloride Solubility Enhancement Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amiodarone Solubility Challenges

Amiodarone hydrochloride is a potent class III antiarrhythmic agent used for treating various cardiac rhythm disorders including supraventricular and ventricular arrhythmias. Despite its therapeutic efficacy, amiodarone faces significant solubility limitations that impact its bioavailability and clinical application. The drug is officially classified as BCS Class II (Biopharmaceutical Classification System), characterized by low aqueous solubility and high intestinal permeability. Its inherent solubility in water ranges between 0.2-0.5 mg/mL, creating substantial formulation challenges that require specialized enhancement techniques to improve dissolution rates and overall bioavailability [1] [2].

The poor solubility profile of this compound stems from its highly lipophilic nature, with a logP value of 6.56, indicating strong hydrophobic characteristics. This intrinsic property leads to unpredictable oral absorption and variable bioavailability, necessitating the development of advanced formulation strategies to overcome these limitations. Additionally, the commercial injectable formulations contain excipients like polysorbate 80 and benzyl alcohol which can cause adverse effects including hypotension in up to 26% of patients [3]. This technical support guide provides comprehensive methodologies and troubleshooting resources for researchers developing enhanced amiodarone formulations.

Solubility Enhancement Techniques Overview

Multiple advanced formulation strategies have been successfully employed to enhance the solubility and dissolution rate of this compound. The most prominent techniques include cyclodextrin complexation, nanocrystal formation, solid dispersion systems, and bigel formulations. Each approach offers distinct mechanisms for overcoming the drug's inherent solubility limitations through molecular complexation, particle size reduction, or alteration of crystalline structure.

The following table summarizes the key technical parameters and performance outcomes for the primary solubility enhancement techniques documented in the literature:

Table 1: Comparison of this compound Solubility Enhancement Techniques

Technique Formulation Components Key Parameters Solubility Improvement Stability Profile
Cyclodextrin Complexation SBE-β-CD, HP-β-CD, Methyl-β-CD Molar ratio 1:1.5-1:3, pH 4.0-5.0 Up to 7.5-fold increase (1.8 mg/mL with SBE-β-CD) 12+ months at 21°C, daylight stable [3]
Nanocrystal Formation Pluronic F-127, methanol, water Particle size: 221±1.2 nm, Zeta potential: -35.3 mV 2.1-fold bioavailability increase Stable for 3 months, no significant PS/PDI changes [4]
Solid Dispersion PEG 4000, PEG 6000 Drug-carrier ratio 1:10 (w/w), fusion method 5.72-fold increase with PEG 6000 Crystallinity reduction maintained post-processing [5] [6]
Bigel Formulation Hydrogel/oleogel combination Spreadability: 1734-2163 mm², drug content: 1.35-1.49% Suitable for epicardial delivery Pseudoplastic thixotropic behavior [2]

Detailed Experimental Protocols

Cyclodextrin Complexation Method

Cyclodextrin complexation represents one of the most effective approaches for enhancing amiodarone solubility, particularly for parenteral formulations. The technique involves forming inclusion complexes where the hydrophobic amiodarone molecule is encapsulated within the hydrophilic cyclodextrin cavity, significantly improving water solubility. Based on optimized research protocols, the following procedure provides maximum solubility enhancement [3]:

  • Step 1: Solution Preparation - Begin by preparing separate solutions of this compound and sulfobutylether-beta-cyclodextrin (SBE-β-CD) in water for injection. The optimal molar ratio for complex formation is 1:3 (amiodarone:SBE-β-CD), which corresponds to 1.8 mg/mL amiodarone and 18.0 mg/mL SBE-β-CD.
  • Step 2: Complex Formation - Slowly add the amiodarone solution to the cyclodextrin solution with continuous gentle stirring. Adjust the pH to 4.0-5.0 using citrate buffer (0.396 mg/mL citric acid monohydrate and 0.183 mg/mL sodium citrate dihydrate) to optimize dissolution rate and stability.
  • Step 3: Dissolution Process - Maintain the mixture under continuous gentle shaking at room temperature for approximately 90 minutes until a clear solution forms. For accelerated complex formation, the mixture can be heated to 60-80°C, reducing dissolution time to 15-30 minutes.
  • Step 4: Sterilization and Filling - The final solution can be sterilized by autoclaving at 121°C for 15 minutes without significant degradation. Conduct final pH adjustment and transfer to type 1 glass containers under aseptic conditions.

This methodology yields a ready-to-use parenteral solution that remains chemically stable for at least 12 months at 21°C, even under continuous daylight exposure. The formulation is iso-osmotic and eliminates the need for problematic solubilizing agents like polysorbate 80 and benzyl alcohol associated with conventional amiodarone injections [3].

Nanocrystal Formation Protocol

Nanocrystal technology enhances solubility through particle size reduction to the nanoscale, dramatically increasing the surface area-to-volume ratio and subsequently improving dissolution rate. The following protocol employs a combination of antisolvent precipitation and homogenization to produce stable amiodarone nanocrystals [4]:

  • Step 1: Solvent Phase Preparation - Dissolve this compound (2% w/v of total formulation) in a suitable quantity of methanol. Ensure complete dissolution before proceeding to the next step.
  • Step 2: Antisolvent Phase Preparation - Prepare the antisolvent phase containing Pluronic F-127 (4% w/v of total concentration) in distilled water. The optimal solvent to antisolvent ratio is 1:10 for controlled crystal formation.
  • Step 3: Precipitation Process - Add the solvent phase dropwise (approximately 1-2 mL/min) into the antisolvent phase with constant stirring at 1200 rpm. Maintain the temperature at 20-25°C throughout the addition process to ensure uniform crystal nucleation.
  • Step 4: Homogenization - Subject the resulting suspension to high-shear homogenization at 7000 rpm for 20 minutes to reduce particle size further and ensure uniformity. The homogenization process prevents particle aggregation and stabilizes the nanocrystal formation.
  • Step 5: Organic Solvent Removal - Transfer the nanocrystal suspension to a rotary evaporator and process at 100 rpm and 70°C for 20 minutes to remove residual methanol. This step is critical for obtaining a safe formulation free from organic solvents.
  • Step 6: Lyophilization - For powder formation, freeze-dry the nanocrystal suspension using appropriate cryoprotectants. The resulting powder can be further processed into various dosage forms or reconstituted before use.

The optimized nanocrystals exhibit a particle size of approximately 221 nm with a zeta potential of -35.3 mV, indicating good physical stability. This formulation demonstrates a 2.1-fold increase in oral bioavailability compared to conventional amiodarone preparations, with stability maintained for at least 3 months under appropriate storage conditions [4].

Solid Dispersion Techniques

Solid dispersion systems enhance drug solubility by creating molecular mixtures of this compound with hydrophilic carriers, reducing crystallinity and improving wettability. The following protocols detail the fusion and kneading methods using polyethylene glycol (PEG) polymers as carriers [5] [6]:

Table 2: Solid Dispersion Formulation Parameters and Performance

Formulation Parameter Fusion Method Kneading Method
Optimal Drug:Carrier Ratio 1:10 (w/w) with PEG 6000 1:10 (w/w) with PEG 6000
Processing Temperature 65-70°C (above PEG melting point) 45-50°C (solvent evaporation)
Mixing Duration 15-20 minutes after complete melting 45-60 minutes with ethanol moistening
Solidification Technique Rapid cooling on ice bath Air drying followed by vacuum desiccation
Dissolution Rate Improvement 85.2% in 60 minutes 78.6% in 60 minutes
Crystallinity Reduction Significant amorphous formation Partial crystalline structure maintained
  • Fusion Method Procedure:

    • Melt the PEG carrier (6000 MW recommended) in a water bath maintained at 65-70°C.
    • Slowly incorporate this compound (1:10 drug:carrier ratio) into the molten PEG with continuous stirring.
    • Maintain stirring for 15-20 minutes to ensure homogeneous distribution.
    • Rapidly cool the mixture in an ice bath to promote amorphous solid formation.
    • Crush the solidified mass, sieve through appropriate mesh (60-80 mesh), and store in desiccators.
  • Kneading Method Procedure:

    • Triturate this compound and PEG carrier (1:10 ratio) in a mortar.
    • Slowly add ethanol:water mixture (1:1) while kneading continuously to form a homogeneous paste.
    • Continue kneading for 45-60 minutes until a consistent texture is achieved.
    • Air dry the paste at room temperature for 12-24 hours, followed by vacuum desiccation.
    • Pulverize, sieve, and store the final product in airtight containers.

Solid dispersions prepared with PEG 6000 demonstrate the highest solubility enhancement with a 5.72-fold increase in dissolution rate compared to pure amiodarone. X-ray diffraction studies confirm reduced drug crystallinity in the solid dispersions, while FT-IR analysis indicates molecular interactions between amiodarone and PEG carriers that contribute to stability [5] [6].

Troubleshooting Guide: Frequently Asked Questions

Common Experimental Challenges and Solutions

Q1: During cyclodextrin complexation, a precipitate forms after pH adjustment. What is the cause and solution?

  • Cause: This issue typically occurs when the pH adjustment is too rapid or exceeds the optimal range of 4.0-5.0, causing premature drug precipitation. Additionally, using molar ratios below 1:1.5 (amiodarone:SBE-β-CD) may provide insufficient complexation capacity.
  • Solution: Ensure gradual pH adjustment with continuous stirring. Verify that the cyclodextrin concentration meets the minimum 1:1.5 molar ratio. If precipitation occurs, gently reheating the mixture to 60°C with stirring may redissolve the precipitate. Filter through a 0.45μm membrane if necessary [3].

Q2: Amiodarone nanocrystals show particle aggregation during storage. How can this be prevented?

  • Cause: Aggregation typically results from insufficient stabilizer concentration or inappropriate zeta potential. Pluronic F-127 concentrations below 4% w/v may provide inadequate steric stabilization.
  • Solution: Optimize Pluronic F-127 concentration to 4-5% w/v. Ensure the zeta potential is maintained above ±30mV through pH adjustment. Incorporate cryoprotectants like mannitol or sucrose (2-5% w/v) for lyophilized products. Steric stabilizers like PVP K-30 (0.1-0.5% w/v) can be added as secondary stabilizers [4].

Q3: Solid dispersions prepared by the fusion method show inadequate dissolution improvement. What factors should be investigated?

  • Cause: Poor dissolution enhancement often indicates drug recrystallization during the cooling process or incomplete molecular dispersion of the drug in the carrier.
  • Solution: Implement rapid cooling on an ice bath instead of slow cooling at room temperature. Consider adding nucleation inhibitors like PVP VA64 or Soluplus (5-10% of carrier weight). Verify the drug-carrier ratio of 1:10 is maintained, and consider increasing the PEG molecular weight to 6000 for better inhibition of recrystallization [5] [6].

Q4: The amiodarone content in bigel formulations shows variability between batches. How can consistency be improved?

  • Cause: Inconsistent drug content typically stems from non-uniform distribution during the mixing of hydrogel and oleogel phases or incomplete emulsification.
  • Solution: Extend the homogenization time to 15-20 minutes at 3000-5000 rpm. Maintain the temperature 5-10°C above the melting point of the oleogel component during mixing. Incorporate additional emulsifiers like Tween 80 (0.5-1%) or lecithin (1-2%) for improved phase integration [2].

Experimental Workflow and Technique Selection

The following diagram illustrates the decision-making process for selecting appropriate solubility enhancement techniques based on research objectives and desired formulation characteristics:

G Start Amiodarone HCl Solubility Enhancement Goal Formulation Goal Definition Start->Goal Tech1 Cyclodextrin Complexation Goal->Tech1 Injectable formulation Tech2 Nanocrystal Formation Goal->Tech2 Oral bioavailability enhancement Tech3 Solid Dispersion Goal->Tech3 Rapid dissolution solid dosage Tech4 Bigel System Goal->Tech4 Localized delivery system App1 Parenteral Solution Tech1->App1 Param1 Key Parameters: • Molar ratio 1:3 • pH 4.0-5.0 • 90min dissolution Tech1->Param1 App2 Oral Solid Dosage Tech2->App2 Param2 Key Parameters: • 4% Pluronic F-127 • 221nm particle size • -35.3mV zeta potential Tech2->Param2 Tech3->App2 Param3 Key Parameters: • 1:10 drug:PEG ratio • Fusion method • Rapid cooling Tech3->Param3 App3 Topical/Epicardial Tech4->App3 Param4 Key Parameters: • Hydrogel:Oleogel blend • Spreadability 2000mm² • Pseudoplastic behavior Tech4->Param4

Figure 1: Decision workflow for this compound solubility enhancement techniques

References

Overcoming amiodarone hydrochloride photodegradation in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Amiodarone Photodegradation

Amiodarone is highly susceptible to light, particularly ultraviolet and visible light. The table below summarizes the core factors and established handling protocols from recent studies.

Aspect Key Findings & Recommendations Experimental Evidence
General Photosensitivity Susceptible to UV and visible light; can undergo phototoxic reactions [1]. ICH-based stability studies [2].

| Degradation Kinetics | Sunlight: Completely degraded within 6 hours [3]. UV Light: Degrades under UV-A, UV-B, and UV-C; rate depends on wavelength [3]. | Study in aqueous media under sunlight and controlled UV wavelengths [3]. | | Primary Degradation Pathway | Deiodination: Loss of iodine atoms from its structure is a major photochemical reaction [4]. | Analysis of phototransformation products under simulated sunlight [4]. | | Stable Storage Conditions | Container: Amber glass vials [5]. Temperature: Room temperature (23±2°C) [5]. Stability: Chemically stable for at least 90 days under these protected conditions [5]. | Long-term stability study of a compounded oral suspension [5]. |

Experimental Workflow for Handling Amiodarone

The following diagram illustrates a standardized experimental workflow to minimize photodegradation, based on the protocols identified:

G Start Start Experiment Prep Preparation in Dark Room Start->Prep Amber Use Amber Glassware Prep->Amber Speed Work Quickly Amber->Speed Store Store in Dark at Room Temp Speed->Store Analyze Analyze with Stability-Indicating Method (e.g., HPLC-UV) Store->Analyze Result Stable Amiodarone Samples Analyze->Result

Troubleshooting Common Issues

Here are solutions to frequently encountered problems when working with light-sensitive compounds like amiodarone.

  • Unexpectedly rapid degradation or inconsistent assay results:

    • Cause: The most likely cause is inadvertent exposure to ambient light during weighing, solution preparation, or analysis.
    • Solution: Verify that all procedures are performed in a dark room under safe lighting (e.g., red or yellow safelights). Ensure all glassware, including volumetric flasks and vials for HPLC, is amber-colored. Cover equipment with aluminum foil if light-protected containers are not available.
  • Concern about the formation of toxic photoproducts:

    • Cause: Photodegradation does not simply destroy the drug; it creates new chemical entities (photoproducts). Some of these, such as deiodinated derivatives, may have toxicological significance [4] [3].
    • Solution: Employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) or mass spectrometry (MS) detector [5] [2]. This allows you to monitor not only the decrease in amiodarone but also the emergence and potential toxicity of its degradation products.
  • Determining the safety of stored amiodarone solutions:

    • Cause: Uncertainty about the compound's stability over time under specific storage conditions.
    • Solution: Do not assume stability. Refer to stability studies—a 20 mg/mL suspension in SyrSpend SF PH4 was stable for 90 days in amber glass at room temperature when protected from light [5]. For any solution, establish a validated stability profile using analytical data rather than relying on visual inspection alone.

Key Takeaways for Your Technical Guide

To ensure experimental integrity with amiodarone, you must prioritize light control. Use amber glassware for all steps, work in a darkroom, and validate stability with HPLC. The formation of potentially toxic photoproducts makes strict protocols and stability-indicating analytics essential.

References

Amiodarone Impurity Profiling: Analytical Methods & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the key impurities in Amiodarone Hydrochloride, and how are they separated and quantified? The United States Pharmacopeia (USP) monograph for this compound lists several impurities, with Impurity D and Impurity E being critical for system suitability testing [1]. A robust HPLC method is essential for their separation and quantification.

Summary of a Validated HPLC-UV Method for Amiodarone Impurities:

Parameter Specification
Detection UV at 240 nm [2] [1]
Column C18 (e.g., Atlantis T3) [1]
Elution Isocratic [2]
Mobile Phase Buffer pH 5.0 : Methanol : Acetonitrile (30:30:40, v/v/v) [2]
Linearity Range (Assay) 0.005 - 0.015 mg/mL for amiodarone [2]
Key System Suitability Resolution between Impurity D and E ≥ 3.5 [1]

Troubleshooting Common HPLC Issues:

  • Problem: Unresolved peaks for Impurities A, D, and E, or variable retention times for Impurity D between standard and sample solutions [3] [1].
  • Root Cause: The original USP method may not be operating at optimal conditions, leading to sensitivity to column lot-to-lot variability [3] [1].
  • Solution: Implement a Quality by Design (QbD) approach to optimize the method. One study successfully optimized the method by creating a design space for mobile phase pH (4.7-5.1), % organic (60-80%), and column temperature (25-40°C). The optimized method used an Atlantis T3 column and demonstrated minimal variability and consistent performance [3] [1].

Q2: What advanced techniques are used for impurity identification and structural elucidation? Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities and metabolites.

Summary of LC-MS Methods for Amiodarone Impurity Identification:

Application Technique Key Outcome
General Impurity & Metabolite Characterization HPLC/Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (HPLC/APCI-MS/MS) Distinguished metabolites from impurities and proposed structures for two metabolites and four impurities [4].
Determination in Human Plasma HPLC–Electrospray Ionization Tandem Mass Spectrometry (HPLC–ESI-MS/MS) Simultaneous, specific, and sensitive quantitation of amiodarone and its major metabolite, desethylamiodarone, in plasma [5].

The typical workflow for impurity identification is a collaborative, multi-step process [6]:

  • Use a stability-indicating HPLC method to generate an impurity profile.
  • Employ LC-MS or High-Resolution MS (HRMS) to obtain mass data for each impurity.
  • Screen potential structures using chemical knowledge and HRMS software matching.
  • Isolate the impurity via preparative HPLC for Nuclear Magnetic Resonance (NMR) analysis to confirm the structure.
  • For absolute confirmation, synthesize the proposed impurity and compare analytical data [6].

This workflow can be visualized as follows:

G Start Start: Unknown Impurity HPLC HPLC-UV Analysis Start->HPLC MS LC-MS/HRMS Screening HPLC->MS Structure Propose Tentative Structure MS->Structure Isolate Isolate via Prep HPLC Structure->Isolate NMR NMR Analysis Isolate->NMR Synthesize Synthesize Impurity NMR->Synthesize Confirm Final Structure Confirmation Synthesize->Confirm

Control and Mitigation Strategies for Impurities

Q3: What are the key strategies for controlling nitrosamine impurities (NDSRIs) in drug products? Nitrosamine Drug Substance-Related Impurities (NDSRIs) are a significant regulatory concern due to their carcinogenic potential. They can form during manufacturing or shelf-life from reactions between the API and nitrite impurities in excipients [7]. The FDA recommends a multi-faceted mitigation strategy:

Summary of Nitrosamine Mitigation Strategies:

Strategy Description Key Considerations
Risk Assessment & Testing A 3-step process: (1) Risk Assessment, (2) Confirmatory Testing, (3) Reporting Changes [7]. The recommended deadline for steps 2 and 3 was October 1, 2023 [7].
Supplier Qualification Implement a program to evaluate and qualify excipient suppliers based on their nitrite impurity levels [7] [8]. Nitrite levels can vary between excipient lots and suppliers [8].
Formulation Design Reformulate the drug product to inhibit nitrosamine formation [7]. Two primary approaches are recommended:
Use of Antioxidants Incorporate antioxidants like ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) to inhibit the nitrosation reaction [7]. Based on studies showing inhibition of nitrosamine formation in human gastric fluid [7].
pH Adjustment Modify the micro-environmental pH to neutral or basic conditions using excipients like sodium carbonate [7] [8]. Nitrosamine formation kinetics are significantly reduced outside of acidic conditions [7].

Q4: How can a holistic approach streamline impurity control throughout the drug development lifecycle? A proactive, holistic approach that integrates analytical chemistry and process chemistry functions is the most effective way to manage impurities [6].

Early Development:

  • Focus: Predict and minimize impurities during synthesis.
  • Action: Process chemists advise on potential impurities from specific solvents, reagents, or synthetic routes. Reaction conditions are optimized to minimize genotoxic impurities (PGIs) [6].

Later Development & Commercial Stage:

  • Focus: Identify, qualify, and control all impurities above regulatory thresholds.
  • Action: Use forced degradation studies to predict stability issues. Adjust formulation, packaging, or storage conditions based on the findings. Track impurity profiles across the synthetic route using data management tools [6].

The following diagram illustrates this integrated, phase-based approach:

G Early Early Development Process Process Chemistry Team Early->Process Predicts Impurities Analytical Analytical Chemistry Team Early->Analytical Monitors Impurity Profile Output1 Synthetic Route Optimized Impurities Minimized Early->Output1 Late Late Development & Commercial Output2 Impurities Identified & Qualified Robust Control Methods Late->Output2 Process->Analytical Provides Intermediates for Analysis Analytical->Process Feedback on Synthesis

Key Takeaways

  • Employ QbD principles for robust HPLC method development to overcome variability in pharmacopeial methods [3] [1].
  • Utilize a tiered analytical approach, combining HPLC-UV for routine testing with LC-MS/MS for definitive impurity identification [4] [5] [6].
  • Adopt a proactive, integrated strategy between analytical and process development teams to control impurities from early development through commercial manufacturing [6].
  • Stay vigilant about nitrosamines by implementing FDA-recommended mitigation strategies, including formulation design with antioxidants and pH modifiers [7].

References

Amiodarone hydrochloride sample extraction efficiency improvement

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Extraction Efficiency

The table below outlines common issues, their potential causes, and solutions to improve your extraction efficiency.

Problem Potential Causes Recommended Solutions

| Low Recovery | Inefficient transfer during Liquid-Liquid Extraction (LLE), analyte adsorption to surfaces, incomplete protein precipitation [1]. | - Use internal standard to correct for losses [2] [1].

  • For LLE, ensure adequate vortexing and centrifugation time [1].
  • Switch to Solid-Phase Extraction (SPE) for more reproducible recovery from small sample volumes [3] [2]. | | Poor Reproducibility (High CV%) | Inconsistent manual steps in LLE, column lot-to-lot variability in HPLC methods [4]. | - Automate steps where possible [5].
  • Use SPE for more consistent results, especially with small (100 µL) samples [3].
  • For HPLC, qualify and source columns from a single lot to minimize variability [4]. | | Matrix Interference | Co-eluting endogenous compounds from plasma suppressing or enhancing the analyte signal [2] [6]. | - Improve sample clean-up using mixed-mode SPE cartridges for selective removal of phospholipids and salts [2].
  • Optimize chromatographic separation to resolve amiodarone from interferences [4]. | | Low Sensitivity | Inefficient ionization, high chemical background, or suboptimal instrument settings. | - Use LC-MS/MS with Electrospray Ionization (ESI) for superior specificity and sensitivity [2].
  • Employ a data-driven optimization platform (DO-MS) to tune instrument parameters like ion accumulation times and apex targeting [5]. |

Extraction & Analysis Methodologies

Choosing the right sample preparation technique is critical. The following table compares two common approaches for amiodarone.

Method Principle Key Steps Performance & Applicability

| Liquid-Liquid Extraction (LLE) [1] | Partitioning of analyte between immiscible organic solvent and aqueous plasma. | 1. Protein precipitation with acetonitrile. 2. Buffer adjustment (pH 5.9). 3. Extraction with hexane. 4. Evaporation and reconstitution. | - Recovery: ~75-82% (rat plasma) [1].

  • Volume: Validated for 100 µL samples [1].
  • Best for: Standard HPLC-UV analysis. | | Solid-Phase Extraction (SPE) [3] [2] | Selective retention and elution of analyte from a solid sorbent. | 1. Condition cartridge.
  • Load plasma sample.
  • Wash with aqueous solution.
  • Elute with organic solvent. | - Recovery: Excellent (specific % not given, but "highly efficient") [2].
  • Advantage: Saves time/glassware, superior reproducibility for small volumes [3] [2].
  • Best for: High-sensitivity LC-MS/MS applications. |

Detailed Protocol: Solid-Phase Extraction for LC-MS/MS

This method is adapted from a published procedure for the determination of amiodarone in human plasma using HPLC-ESI-MS/MS [2]. The workflow involves specific sample preparation steps followed by analysis on a mass spectrometer.

Start Plasma Sample (100 µL + Internal Standard) SPE Solid-Phase Extraction (Mixed-Mode C8/Cation Exchange) Start->SPE LC Liquid Chromatography (Reverse-Phase C8 Column) SPE->LC Eluate Injected MS Tandem Mass Spectrometry (ESI+ and MRM Detection) LC->MS Separated Analytes Elute Result Quantitative Analysis of Amiodarone/Desethylamiodarone MS->Result

Procedure:

  • SPE Cartridge Preparation: Condition a mixed-mode (C8/cation exchange) SPE cartridge sequentially with methylene chloride, isopropanol, and water [2].
  • Sample Loading: Acidify the plasma sample (e.g., with orthophosphoric acid) and load it onto the conditioned cartridge [2].
  • Washing: Wash the cartridge with a mixture of acetonitrile and water to remove unwanted salts and polar impurities [2].
  • Elution: Elute the target analytes (amiodarone and desethylamiodarone) using an organic solvent, such as a mixture of methylene chloride and isopropanol made basic with ammonia [2].
  • Post-Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in the HPLC mobile phase (e.g., acetonitrile and formic acid) for injection [2].

LC-MS/MS Analysis Conditions (Example):

  • HPLC Column: C8 column [2].
  • Mobile Phase: A mixture of acetonitrile and water, both acidified with formic acid, run in a gradient mode [2].
  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode. Monitor specific precursor ion → product ion transitions for amiodarone (m/z 646 → ?) and its metabolite desethylamiodarone (m/z 618 → ?) using Multiple Reaction Monitoring (MRM) [2].

Frequently Asked Questions

Q1: How can I quickly diagnose issues with my LC-MS/MS method for amiodarone? It is recommended to use a data-driven optimization platform like DO-MS [5]. This open-source software can interactively visualize data from all levels of the LC-MS/MS analysis, helping to pinpoint specific problems such as poor chromatographic separation, inefficient ionization, or suboptimal ion sampling, which are not easily identifiable by looking at final results alone [5].

Q2: My HPLC method for amiodarone impurities shows poor peak resolution. What could be wrong? This is a known issue that can arise from column lot-to-lot variability [4]. A solution documented in a QbD-based study is to switch from the USP-listed ODS2 column to an Atlantis T3 column, which demonstrated negligible lot-to-lot variability and consistent retention times for amiodarone and its impurities [4].

References

Amiodarone hydrochloride FAERS database adverse reaction signal mining

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Overview of Amiodarone Adverse Reaction Signals

The tables below summarize key quantitative findings from recent analyses of the FAERS database, which utilized disproportionality analysis to detect safety signals for amiodarone.

Table 1: Strongest Adverse Reaction Signals for Amiodarone [1] [2]

Adverse Reaction (Preferred Term) System Organ Class (SOC) Key Finding
Interstitial Lung Disease (ILD) Respiratory, thoracic, and mediastinal disorders Highest disproportionality signal (ROR=7.11); 9.4% of all amiodarone-associated reports [2]
Tardive dyskinesia Nervous system disorders Example of a strong, specific neurological signal (ROR=186.24 in another drug analysis) [3]
Cardiac arrest Cardiac disorders -
Hepatic failure Hepatobiliary disorders -

Table 2: Adverse Reaction Profile by Administration Route (Based on 10,632 Reports) [1]

Characteristic Intravenous Amiodarone Oral Amiodarone
Number of Reports 2,412 8,220
Most Common AEs Cardiac and hepatic disorders Pulmonary and thyroid-related disorders
Median Time to Onset 5 days 74 days

Experimental Protocols for FAERS Data Mining

The findings above are generated through a standardized pharmacovigilance research process. The following workflow diagram and explanation outline the key steps.

FAERS_Mining_Workflow Start FAERS Raw Data Extraction (2004-Q1 2024) DataProcessing Data Cleaning & De-duplication Start->DataProcessing Stratification Stratification (e.g., by Drug Route) DataProcessing->Stratification DisproportionalityAnalysis Disproportionality Analysis Stratification->DisproportionalityAnalysis ROR Reporting Odds Ratio (ROR) DisproportionalityAnalysis->ROR PRR Proportional Reporting Ratio (PRR) DisproportionalityAnalysis->PRR BCPNN Bayesian Confidence Propagation Neural Network (BCPNN) DisproportionalityAnalysis->BCPNN MGPS Multi-item Gamma Poisson Shrinker (MGPS) DisproportionalityAnalysis->MGPS SignalDetection Signal Detection & Validation ROR->SignalDetection PRR->SignalDetection BCPNN->SignalDetection MGPS->SignalDetection Results Reporting & Visualization SignalDetection->Results

Workflow Stages Explained:

  • Data Source: The FAERS database is a publicly accessible, spontaneous reporting system containing millions of adverse event reports submitted by healthcare professionals, patients, and manufacturers [4] [5]. For comprehensive analysis, data spanning from 2004 to the first quarter of 2024 is typically extracted [1].
  • Data Processing: This critical step involves cleaning the data and removing duplicate reports according to FDA recommendations. This is often done by selecting the most recent report based on unique CASEID and FDA_DT fields [1] [3].
  • Stratification: To answer specific clinical questions, reports are often stratified into subgroups before analysis. A common stratification is by route of administration (e.g., intravenous vs. oral) [1].
  • Disproportionality Analysis: This is the core statistical method for identifying potential drug-AE pairs that are reported more frequently than expected compared to the background reporting frequency of all other drugs [4]. The four primary algorithms used are:
    • Reporting Odds Ratio (ROR) [1] [3] [2]: A frequentist method. A signal is typically detected if the lower bound of the 95% confidence interval (CI) is greater than 1.
    • Proportional Reporting Ratio (PRR) [3] [2]: Another frequentist method. A signal is often defined by a PRR ≥ 2, a Chi-squared value ≥ 4, and at least 3 case reports.
    • Bayesian Confidence Propagation Neural Network (BCPNN) [3]: A Bayesian method that estimates the Information Component (IC). A signal is detected if the lower limit of the 95% CI (IC025) is greater than 0.
    • Multi-item Gamma Poisson Shrinker (MGPS) [3]: An empirical Bayesian method that calculates the Empirical Bayes Geometric Mean (EBGM). A signal is detected if the lower 95% confidence limit (EB05) is ≥ 2.
  • Signal Detection & Validation: The results from the various algorithms are combined to identify robust signals. Signals not listed in the drug's official prescribing information are of particular interest [3].
  • Reporting & Visualization: The final step involves summarizing the findings in tables, charts, and diagrams for clear communication to researchers and clinicians.

Key Insights for Professionals

  • Consider Administration Route: The risk profile and time-to-onset of adverse events differ significantly between intravenous and oral amiodarone, which may influence treatment decisions and monitoring plans [1].
  • Leverage Multiple Algorithms: Using a combination of disproportionality methods (ROR, PRR, BCPNN, MGPS) provides a more robust and reliable signal detection outcome than relying on a single method [3].

References

Amiodarone hydrochloride bigels versus patches drug delivery efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis: Amiodarone Bigels vs. Patches

The table below summarizes the key characteristics and experimental findings for amiodarone hydrochloride bigels and drug-eluting patches based on existing literature.

Feature This compound Bigels [1] Amiodarone-Eluting Epicardial Patches [2]
Formulation Type Biphasic semisolid system (hydrogel/olegel combination) Bilayered polymeric patch (PEG-based matrix + PLCL backing)
Primary Administration Route Epicardial (topical, semisolid) Epicardial (implant, solid)

| Key Experimental Findings | • Spreadability: 1734 - 2163 mm² • Drug Content: 1.35 - 1.49% (w/w) • Rheology: Pseudoplastic/plastic thixotropic behavior • Texture: Variable hardness & adhesion based on composition | • Targeted Delivery: Right atrial concentration > Left atrium/Ventricles by 2-4 orders of magnitude • Plasma Concentration: Undetectably low (<10 ng/mL) • Efficacy: Significant increase in atrial effective refractory period; decreased inducibility of rapid atrial response | | Key Advantages | • Can incorporate both hydrophilic/hydrophobic drugs • Easier to manipulate and apply than patches • Avoids first-pass metabolism • Good spreadability ensures contact with tissue | • Sustained, localized release over one month • Minimizes systemic exposure and off-target effects • Provides mechanical support • High therapeutic efficacy at target site | | Reported Limitations/Challenges | • Formulation stability is highly dependent on ingredient choice and ratios (3 of 6 initial formulations were unstable) | • Requires surgical placement • Technology is complex to develop and manufacture • Potential for local inflammation or foreign body response |

Detailed Experimental Data and Protocols

For a deeper understanding, here is a more detailed look at the experimental methodologies and data from the key studies.

This compound Bigels [1]

This study focused on formulating and characterizing stable bigels for amiodarone.

  • Objective: To develop and evaluate stable bigel formulations (coded ABG1-ABG6) for epicardial delivery of this compound.
  • Formulation: Bigels were created by combining a hydrogel phase (using polymers like cellulose derivatives) and an oleogel phase (using oils and oleogelators like waxes).
  • Key Characterization Methods:
    • Spreadability: Measured by the area covered by a fixed quantity of bigel under a standard weight. Formulations ABG1 and ABG6 showed spreadability of 1734.07 mm² and 2163.85 mm², respectively.
    • Drug Content Assay: Analyzed using chemical methods to determine the actual concentration of amiodarone, which ranged between 1.35% and 1.49% (w/w).
    • Textural Analysis: Measured properties like hardness, cohesiveness, and adhesion using a texture analyzer. ABG6 showed superior hardness and cohesiveness, while ABG2 had higher adhesion.
    • Rheological Evaluation: Determined the flow behavior (viscosity under stress). Formulations showed pseudoplastic thixotropic behavior (shear-thinning, viscosity recovery over time), which is desirable for easy application and subsequent stability on the tissue.
Amiodarone-Eluting Epicardial Patches [2]

This study was an in vivo investigation in goats to evaluate the efficacy of a controlled-release patch.

  • Objective: To assess the feasibility of atrium-specific drug delivery via an amiodarone-eluting patch to prevent postoperative atrial fibrillation (POAF).
  • Formulation: A bilayered patch with a poly(ethylene glycol) (PEG)-based matrix loaded with amiodarone (10 mg/patch) and a poly(lactide-co-caprolactone) (PLCL) backing layer.
  • Experimental Protocol:
    • Surgical Implantation: Patches were applied to the right atrial epicardium of goats.
    • Electrophysiologic Measurements: Over a one-month follow-up, parameters like Atrial Effective Refractory Period (ERP) and conduction time were measured. The amiodarone patch group showed a significant increase in ERP and a decrease in the inducibility of rapid atrial responses compared to the control (drug-free patch) group.
    • Bioanalytical Analysis: Drug concentrations in plasma, atria, ventricles, and other tissues were measured. The patch produced persistently high drug concentrations in the right atrium while keeping plasma concentrations undetectably low (<10 ng/mL), demonstrating highly targeted delivery.

Other Relevant Drug Delivery Systems

For a broader context, other innovative delivery systems for amiodarone are also under investigation:

  • Supramolecular Nanocarriers: Cyclodextrin-based nanoparticles have been synthesized to deliver amiodarone specifically to cardiac macrophages, showing a 250% enhancement in cardiac tissue delivery and a concomitant decrease in pulmonary accumulation (a major site of toxicity) [3].
  • Microfluidic Nanoparticles: Liposomes and amiodarone particles produced via microfluidics are being explored for drug repositioning in cancer therapy, aiming to improve drug solubility and reduce off-target toxicity [4].

Key Insights for Research and Development

When deciding between bigels and patches for your project, consider these core trade-offs:

  • Choose Bigels if your priority is a formulation that is potentially easier to handle and apply, capable of carrying diverse drug types, and suitable for situations where a covering patch is not feasible. The development challenge lies in optimizing the gel matrix for long-term stability and controlled release [1].
  • Choose Patches if your primary goal is achieving sustained, localized drug delivery over an extended period (weeks to months) with minimal systemic exposure. This is ideal for post-surgical applications where the device can be implanted during a procedure. The development challenge involves the complexity of polymer science and manufacturing [2].

To summarize the experimental workflows:

References

Amiodarone hydrochloride liposomes versus nanoemulsions pharmacokinetic comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Amiodarone Formulations

Formulation AUC relative to Drug Solution Cmax relative to Drug Solution Heart-to-Liver Ratio
Liposomes 22.5 times higher 916 times higher Lower than other nano-formulations (but higher than drug solution) [1]
Nanoemulsion (NE) 2.46 times higher 26 times higher Higher than drug solution [1]
Solid Lipid Nanoparticles (SLN) 2.6 times higher 58 times higher Higher than drug solution [1]
PEGylated SLN Information not specified in results Information not specified in results Information not specified in results
Drug Solution (Control) (Baseline) (Baseline) (Baseline)

Key: AUC: Area Under the Curve (indicates total drug exposure); Cmax: Maximum Plasma Concentration.

Experimental Methodology

The data presented above was generated using the following experimental protocols to ensure a direct and fair comparison [1]:

  • Formulation Preparation:

    • Liposomes were prepared using the thin-film hydration method. Lipids (soy lecithin) and cholesterol were dissolved in chloroform, which was then evaporated under vacuum to form a thin film. This film was hydrated with an aqueous buffer to form multilamellar vesicles, which were subsequently processed by sonication and extrusion through a 100 nm membrane to obtain small, uniform liposomes [1].
    • Nanoemulsions (NE) and Solid Lipid Nanoparticles (SLN) were prepared using the hot homogenization method. The lipid phase was melted and mixed with the drug and an aqueous surfactant solution under heated conditions. This coarse mixture was then homogenized at high pressure to form fine, stable nanoparticles [1].
  • In Vivo Pharmacokinetic and Biodistribution Study:

    • Animal Model: Male Sprague-Dawley rats.
    • Administration: All nano-formulations and the control amiodarone solution were administered via intravenous (IV) injection.
    • Data Analysis: Blood samples were collected at various time points post-injection to plot plasma concentration-time profiles. The data best fitted a two-compartmental model. Key PK parameters (AUC, Cmax, etc.) were calculated from this data. Tissue distribution (biodistribution) was also analyzed by measuring drug concentrations in organs like the heart and liver [1].

The relationship between these formulations, their properties, and the resulting pharmacokinetic outcomes can be visualized as follows:

G Start Amiodarone HCl F1 Liposomes (Thin-film Hydration) Start->F1 F2 Nanoemulsions/SLN (Hot Homogenization) Start->F2 P1 High Structural Integrity Sustained Release Profile F1->P1 P2 Spherical Nanoparticles 100-200 nm diameter F2->P2 PK1 Superior AUC & Cmax Very High Plasma Concentration P1->PK1 PK2 Moderate AUC & Cmax Improved Plasma Concentration P2->PK2 BD1 Altered Tissue Distribution Improved Heart-to-Liver Ratio PK1->BD1 PK2->BD1

Interpretation of Findings

  • Liposomes Offer Superior Plasma Exposure: The dramatically higher AUC and Cmax of the liposomal formulation suggest it is highly effective at keeping the drug in the systemic circulation for a longer duration and at higher concentrations compared to the nanoemulsion and the free drug solution [2] [1].
  • Nano-formulations Alter Biodistribution: The higher heart-to-liver ratio for nanoemulsions and SLNs indicates that these carriers can help redirect amiodarone away from the liver, a primary site of toxicity, and potentially towards the target organ (the heart). Interestingly, while liposomes showed the best plasma PK, their heart-to-liver ratio was lower than the other nano-formulations, highlighting a trade-off between circulation time and specific organ targeting [1].
  • Overall Implication: Lipid-based nanoparticles, particularly liposomes, are a powerful strategy to improve the pharmacokinetic profile of amiodarone. This can lead to enhanced efficacy and reduced off-target accumulation and toxicity, addressing major limitations of the conventional drug [2] [1].

References

Amiodarone hydrochloride pulmonary toxicity incidence versus alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Incidence of Amiodarone Pulmonary Toxicity

The incidence of Amiodarone-induced Pulmonary Toxicity (APT) varies with dosage, patient population, and study methodology. Key statistics are shown in the following table:

Source / Population Incidence Key Risk Factors
General Population (Long-term use) 1.6% - 2% [1] Cumulative dose, treatment duration >2 months at ≥400 mg/day or >2 years at 200 mg/day, age >60, pre-existing lung disease [2].
Hong Kong Chinese Population (Multicenter retrospective cohort) 1.9% [3] Advanced age, underlying lung disease, ventricular arrhythmia indication, high cumulative dose [3].
Higher Dose Ranges (Historical data) 5% - 15% [2] Dosing is a major factor, with higher doses leading to increased incidence.

Mortality from APT is notable, with a fatality rate of approximately 10% [4] [1], and some cases can progress to irreversible pulmonary fibrosis [1].

Amiodarone vs. Alternative Therapies

When comparing amiodarone to other rhythm-control strategies, the risk of pulmonary toxicity must be balanced against other safety and efficacy concerns.

Therapy / Drug Class Key Drugs Major Safety Concerns (vs. Amiodarone) Efficacy & Considerations
Amiodarone (Class III) Amiodarone Pulmonary toxicity, hepatotoxicity, thyroid dysfunction, neuropathy, ocular deposits, skin photosensitivity [4] [5]. Highly effective for maintaining sinus rhythm in AF and for life-threatening ventricular arrhythmias [5]. Requires regular monitoring [6].
Class Ic Antiarrhythmics Flecainide, Propafenone Contraindicated in patients with structural heart disease or coronary artery disease due to risk of pro-arrhythmia [6]. More effective than sotalol or propafenone for maintaining sinus rhythm in AF, but has higher toxicity risk [6].
Other Class III Antiarrhythmics Sotalol, Dofetilide High risk of Torsades de Pointes (a life-threatening arrhythmia) due to QT interval prolongation [6]. Sotalol requires monitoring in hospital upon initiation [6]. Less effective than amiodarone for maintaining sinus rhythm in AF [6].
Non-Pharmacological Catheter Ablation Procedural risks (e.g., bleeding, infection, cardiac tamponade, pulmonary vein stenosis). No systemic toxicity. Significantly improves quality of life and reduces healthcare use compared to drug therapy [7]. First-line for certain patients [7].
Implantable Devices Implantable Cardioverter-Defibrillator (ICD) Device-related risks (e.g., infection, lead failure). More effective than amiodarone for primary prevention of sudden death in high-risk patients [6]. Amiodarone may be used adjunctively to reduce ICD shocks [6].

Pathophysiology and Experimental Models

The development of APT involves multiple mechanisms, which can be visualized in the following pathway:

G Amiodarone Amiodarone Direct Cytotoxicity Direct Cytotoxicity Amiodarone->Direct Cytotoxicity Immune-Mediated Reaction Immune-Mediated Reaction Amiodarone->Immune-Mediated Reaction Phospholipidosis Phospholipidosis Amiodarone->Phospholipidosis Oxidative Stress\n(Free Radical Production) Oxidative Stress (Free Radical Production) Direct Cytotoxicity->Oxidative Stress\n(Free Radical Production) Mitochondrial Damage Mitochondrial Damage Direct Cytotoxicity->Mitochondrial Damage Alveolar Cell Apoptosis Alveolar Cell Apoptosis Direct Cytotoxicity->Alveolar Cell Apoptosis T-cell Activation T-cell Activation Immune-Mediated Reaction->T-cell Activation Cytokine Release\n(TNF-α, IL-6) Cytokine Release (TNF-α, IL-6) Immune-Mediated Reaction->Cytokine Release\n(TNF-α, IL-6) Hypersensitivity Pneumonitis Hypersensitivity Pneumonitis Immune-Mediated Reaction->Hypersensitivity Pneumonitis Foam Cell Formation\n(Lipid-Laden Macrophages) Foam Cell Formation (Lipid-Laden Macrophages) Phospholipidosis->Foam Cell Formation\n(Lipid-Laden Macrophages) Alveolar Inflammation Alveolar Inflammation Oxidative Stress\n(Free Radical Production)->Alveolar Inflammation Mitochondrial Damage->Alveolar Inflammation T-cell Activation->Alveolar Inflammation Cytokine Release\n(TNF-α, IL-6)->Alveolar Inflammation Foam Cell Formation\n(Lipid-Laden Macrophages)->Alveolar Inflammation Alveolitis Alveolitis Alveolar Inflammation->Alveolitis Pulmonary Fibrosis Pulmonary Fibrosis Alveolitis->Pulmonary Fibrosis Chronic Phase

Diagram Title: Proposed Pathophysiological Pathways of Amiodarone Pulmonary Toxicity

Key experimental findings supporting these pathways include:

  • Cytotoxic & Phospholipidosis Pathway: Chronic amiodarone exposure induces phospholipid accumulation in lysosomes of lung cells, leading to formation of foam cells (lipid-laden macrophages) observed in bronchoalveolar lavage (BAL) fluid [8].
  • Immune-Mediated & Inflammatory Pathway: Amiodarone can trigger an immune response, with BAL fluid analysis showing lymphocytosis, neutrophilia, and eosinophilia [8]. This immune activation contributes to inflammation and tissue damage.
  • Oxidative Stress Pathway: The drug's metabolism can increase production of reactive oxygen species (ROS), causing direct cellular damage and propagating the inflammatory response [8].

Key Diagnostic and Research Methodologies

Diagnosing APT and conducting related research involves specific clinical assessments and laboratory techniques.

  • Clinical Diagnosis Workflow: Diagnosis requires high clinical suspicion in any patient on amiodarone presenting with new respiratory symptoms. Key steps include:

    • Clinical Assessment: Evaluate for dyspnea, cough, fever, and weight loss.
    • Imaging: Chest X-ray and High-Resolution CT (HRCT) to identify diffuse interstitial/alveolar opacities.
    • Pulmonary Function Tests (PFTs): A restrictive pattern and a decline in Diffusion Capacity for Carbon Monoxide (DLCO) by >15% are highly suggestive of APT [2] [8].
    • Exclusion of Alternatives: Systematically rule out other causes like heart failure and infection.
    • Pathological Confirmation: BAL showing foamy macrophages or lung biopsy may be used in uncertain cases.
  • Research-Grade Experimental Protocols:

    • In Vitro Models: Expose human alveolar epithelial cells or macrophages to amiodarone and its metabolite, desethylamiodarone, to measure markers of oxidative stress, phospholipid accumulation, and cytokine release.
    • In Vivo Models: Administer amiodarone to rodents intratracheally or intraperitoneally. Endpoint analyses include lung histopathology for inflammation/fibrosis, hydroxyproline content for collagen, and BAL fluid cellularity.
    • Pharmacoepidemiology Studies: Analyze large databases like the FDA Adverse Event Reporting System (FAERS) to identify AE signals, calculate reporting odds ratios, and determine median time-to-onset for AEs between different amiodarone administration routes [7].

Key Takeaways for Professionals

  • Risk-Benefit Profile: Amiodarone is highly efficacious but carries a unique and serious risk of pulmonary toxicity, distinguishing it from other antiarrhythmics whose major risks are primarily cardiac (pro-arrhythmia).
  • Monitoring is Paramount: Vigilant monitoring via baseline and periodic PFTs (especially DLCO) and chest imaging is crucial, particularly for high-risk patients (elderly, those with pre-existing lung disease, high cumulative dose) [2] [6].
  • Consider Alternatives: For atrial fibrillation, catheter ablation offers a compelling non-pharmacological alternative without systemic toxicity. For ventricular arrhythmia prevention, ICDs are often superior, with amiodarone as an adjunct [6].

References

Amiodarone hydrochloride metabolic stability across different species

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Stability

Amiodarone has a complex metabolic profile characterized by significant tissue accumulation and a very long half-life.

Aspect Description
Primary Metabolic Enzymes Hepatic CYP450 enzymes, primarily CYP3A4 and CYP2C8. [1] [2] [3]
Key Metabolite Desethylamiodarone (DEA), which is pharmacologically active and contributes to both efficacy and toxicity. [1] [2] [3]
Half-Life Exceptionally long, averaging 50 to 60 days due to extensive distribution and slow release from lipid-rich tissues. [1] [2]
Bioavailability Variable and generally poor, ranging from 22% to 86% after oral administration. [1] [2]

The following diagram illustrates the primary metabolic pathway of amiodarone and the source of its metabolic stability:

OralDose Oral Amiodarone Absorption Absorption OralDose->Absorption Distribution Multi-Compartment Distribution Absorption->Distribution Metabolism Hepatic Metabolism (CYP3A4, CYP2C8) Distribution->Metabolism TissueStore Deep Tissue Reservoir (Adipose, Liver, Lungs) Distribution->TissueStore High Lipophilicity Metabolite Desethylamiodarone (DEA) (Active Metabolite) Metabolism->Metabolite Elimination Biliary Elimination Metabolism->Elimination TissueStore->Distribution Slow Release

Experimental Models and Mechanistic Insights

While direct cross-species stability data is limited, published research provides insights from specific models.

  • In Vitro Models: Studies on human cell lines (e.g., lung epithelial cells, hepatic cells) show that amiodarone induces reactive oxygen species (ROS) by accumulating in and disrupting mitochondrial function. [3] This oxidative stress is a key mechanism behind its tissue toxicity.
  • In Vivo Models: Chronic rat models are commonly used to study organ toxicity. Research indicates that prolonged amiodarone exposure in rats leads to a marked reduction in key antioxidant enzymes (SOD, CAT, GPx) and depletion of glutathione in organs like the liver and lungs. [3] One study on rabbit ventricular myocytes compared acute and chronic effects on ionic currents, but focused on electrophysiology rather than metabolic kinetics. [4]

Strategies for Sourcing Deeper Data

To obtain the detailed, quantitative cross-species data required for a formal comparison guide, consider these approaches:

  • Consult Specialized Databases: Search in-depth pharmacological and toxicological databases.
    • Pharmacokinetic Databases: Look for resources like the US FDA's Drugs@FDA, Pharmacokinetic Knowledge Base (PKKB), or commercial platforms that aggregate preclinical PK data.
    • Toxicogenomic Databases: Platforms such as Comparative Toxicogenomics Database (CTD) may contain curated data on amiodarone's effects across species.
  • Review Original Preclinical Studies: Conduct a targeted literature search on platforms like PubMed and Embase using specific keywords such as "amiodarone preclinical pharmacokinetics," "amiodarone species comparison," or "amiodarone metabolism in [species name]".
  • Leverage Regulatory Documents: Investigational New Drug (IND) and New Drug Application (NDA) documents submitted to regulatory agencies sometimes contain extensive preclinical pharmacokinetic data, which may be accessible via freedom of information requests or in public assessment reports.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Crystalline powder; crystals from acetone

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

681.00037 Da

Monoisotopic Mass

681.00037 Da

Heavy Atom Count

32

Appearance

Solid powder

Melting Point

156 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

976728SY6Z

GHS Hazard Statements

Aggregated GHS information provided by 106 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (89.62%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (88.68%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antiarrhythmics

Therapeutic Uses

Anti-Arrhythmia Agents; Enzyme Inhibitors; Vasodilator Agents
Anti-arrhythmic class III
Amiodarone in the oral dosage form is indicated only in the treatment of recurrent hemodynamically unstable ventricular tachycardia and recurrent ventricular fibrillation unresponsive to documented adequate doses of other available antiarrythmic medications or when alternative agents cannot be tolerated. In patients from whom the oral form of amiodarone is indicated, but who are unable to take oral medication, the intravenous form may be used.
Amiodarone is used to suppress and prevent recurrence of supraventricular arrythmias refractory to conventional treatment, especially when associated with Wolff-Parkinson-White (W-P-W) syndrome, including paroxysmal atrial fibrillation, atrial fibrillation, atrial flutter, ectopic atrial tachycardia, and paroxysmal supraventricular tachycardia from both atriovantricular (AV) nodal re-entrant and AV re-entrant tachycardia in patients with W-P-W syndrome.
Amiodarone has been used in a limited number of patients for the management of chronic stable angina pectoris.

Pharmacology

Amiodarone Hydrochloride is the hydrochloride salt of an iodine-rich benzofuran derivative with antiarrhythmic and vasodilatory activities. As a class III antiarrhythmic agent, amiodarone blocks the myocardial calcium, potassium and sodium channels in cardiac tissue, resulting in prolongation of the cardiac action potential and refractory period. In addition, this agent inhibits alpha- and beta-adrenergic receptors, resulting in a reduction in sympathetic stimulation of the heart, a negative chronotropic effect, and a decrease in myocardial oxygen demands. Amiodarone may cause vasodilation by stimulation of the release of nitric oxide and cyclooxygenase-dependent relaxing endothelial factors.

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

Mechanism of Action

Amiodarone prolongs the action potential duration of myocardial cells without altering the resting membrane potential. Consequently the drug alters repolarization (QT prolongation) without affecting spontaneous (phase 4) depolarization. Since neither class I nor class II antiarrhythmic drugs possess both these properties, amiodarone is classified as a class III antiarrhythmic agent. The effect of amiodarone on thyroid metabolism remains unclear but probably involves an intracellular rather than a central or peripheral action.
Although several investigators have suggested that the myocardial effects observed during chronic amiodarone therapy are comparable to those associated with hypothyroidism and may be related to competitive inhibition of sodium-potassium-activated adenosine triphosphatase (Na+ -K+ -ATPase) activity, other data suggest that amiodarone's effects on thyroid function contribute minimally, if at all, to the overall electrophysiologic effects of the drug.
The drug also appears to inhibit transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase O of the action potential. Like class I antiarrhythmic agents, amiodarone is believed to combine with fast sodium channels in their inactive state and thereby inhibit recovery after repolarization in a time- and voltage-dependent manner which is associated with subsequent dissociation of the drug from the sodium channels. Amiodarone appears to have little affinity for activated fast sodium channels.
Amiodarone has mild negative inotropic effect that is more prominent with intravenous than with oral administration but that usually does not depress left ventrical function. Amiodarone causes coronary and peripheral vasodialation and, therefore, decrease peripheral vascular resistance but only causes hypotension in large doses.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant

Irritant

Other CAS

19774-82-4

Absorption Distribution and Excretion

Plasma concentration of amiodarone appear to decline in at least a biphasic manner, although more complex, multicompartmental pharmacokinetics have been described. Following a single IV dose in healthy adults, the half-life of the drug in the terminal elimination phase has been reported to average 25 days (range 9-47 days). The elimination half-life of the major metabolite, N-desethylamiodarone, is equal to or longer than that of the parent drug. Following single dose admin of amiodarone in a limited number of healthy individuals, amiodarone exhibits multicompartmental pharmacokinetics; the mean apparent terminal plasma elimination half-life of amiodarone and N-desethylamiodarone were 58 (range: 15-142) and 36 (range: 14-75) days, respectively. The half-life of amiodarone appears to be substantially more prolonged following multiple rather than single doses. It has been suggested that differences in reported elimination half-lives may result in part from misinterpretation of slow distribution phases as elimination phases following IV administration of the drug. Following chronic oral administration of amiodarone hydrochloride in patients with cardiac arrhythmias (200-600 mg daily for 2-52 months), the drug appears to be eliminated in a biphasic manner with an initial elimination half-life of about 2.5-10 days, which is followed by a terminal elimination half-life averaging 53 days (range: 26-107 days), with most patients exhibiting a terminal elimination half-life in the range of 40-55 days. The elimination half-life of the major metabolite, N-desethylamiodarone, averages 57-61 days (range 20-118 days) following long-term oral administration of amiodarone. The elimination profile of amiodarone may reflect an initial elimination of the drug from well-perfused tissues followed by prolonged elimination from poorly perfused tissues such as adipose tissue.
Following iv administration of amiodarone in healthy individuals, total plasma clearance of the drug averages approximately 1.9 ml/min/kg (range: 1.4-2.5 ml/min/kg). Although not clearly established, total apparent plasma clearance of the drug appears to decrease with time. Clinical experience suggests that clearance of amiodarone may be more rapid in pediatric patients; however, further studies are needed to fully determine the effects of age on clearance of the drug. Factors of age, gender, or renal or hepatic disease appear to have no effect on the disposition of amiodarone or its major metabolite, N-desethylamiodarone.
Amiodarone hydrochloride is slowly and variably absorbed from the GI tract following oral administration. The absolute bioavailability of commercially available amiodarone hydrochloride tablets averages approximately 50%, but varies considerably, ranging from 22-86%.
Following oral administration, peak plasma amiodarone concentrations usually occur within 3-7 hours (range: 2-12 hours). Following oral administration of a single 400 mg dose of amiodarone hydrochloride in fasting, healthy adults, peak plasma amiodarone concentration of approximately 0.15-0.7 ug/ml are attained. Within the oral dosage range of 100-600 mg daily, steady state plasma concentrations of the drug are approximately proportional to dosage, increasing by an average of 0.5 ug/ml per 100 mg increment in dosage; however, there is considerable interindividual variation in plasma concentrations attained with a given dosage. Following continuous oral administration of the drug in the absence of an initial loading dose regimen, steady state plasma amiodarone concentrations would not be attained for at least 1 month and generally not for up to 5 months or longer. Following chronic oral administration of amiodarone, plasma concentrations of N-desethylamiodarone, the major metabolite of the drug, are approximately 0.5-2 times those of unchanged drug.
For more Absorption, Distribution and Excretion (Complete) data for AMIODARONE HYDROCHLORIDE (11 total), please visit the HSDB record page.

Metabolism Metabolites

The drug appears to be extensively metabolized, probably in the liver and possibly in the intestinal lumen and/or GI mucosa, to at least one major metabolite. The major metabolite, N-desethylamiodarone, is formed by N-deethylation. Although not clearly established, limited data in animals indicate that the desethyl metabolite may possess some antiarrhythmic activity. ... A minor metabolite of amiodarone, di-N-desethylamiodarone, has been identified in animals following chronic administration of the drug. Amiodarone and N-desethylamiodarone may undergo deiodination to form deiodoamiodarone and deiodo-N-desethylamiodarone, respectively; iodine (in the form of iodide); and possibly other iodine containing metabolites. It is not known whether deiodinated metabolites are pharmacologically active.
Amiodarone undergoes hepatic metabolism by cytochrome P450 3A4 to desethyl-amiodarone.
Amiodarone is extensively metabolized in the liver via CYP2C8 (under 1% unchanged in urine), and can effect the metabolism of numerous other drugs. The major metabolite of amiodarone is desethylamiodarone (DEA), which also has antiarrhythmic properties. The metabolism of amiodarone is inhibited by grapefruit juice, leading to elevated serum levels of amiodarone. Route of Elimination: Amiodarone is eliminated primarily by hepatic metabolism and biliary excretion and there is negligible excretion of amiodarone or DEA in urine. Half Life: 58 days (range 15-142 days)

Associated Chemicals

Amiodarone;1951-25-3

Wikipedia

Amiodarone hydrochloride

FDA Medication Guides

CORDARONE
AMIODARONE HYDROCHLORIDE
TABLET;ORAL
WYETH PHARMS
10/17/2018
PACERONE
UPSHER SMITH LABS
11/01/2019

Drug Warnings

Pulmonary toxicity, which is potentially fatal, is the most severe adverse effect associated with oral amiodarone therapy. Amiodarone induced pulmonary toxicity may result from pulmonary interstitial pneumonitis (or alveolitis) or from hypersensitivity pneumonitis. Clinically apparent interstitial pneumonitis (or alveolitis), hypersensitivity pneumonitis, and pulmonary fibrosis have occurred in up to 10-17% of patients with ventricular arrhythmias receiving amiodarone hydrochloride therapy at oral dosages of about 400 mg daily, and an abnormal diffusion capacity without symptoms occurs in a much higher percentage of patients. ... Amiodarone induced pulmonary toxicity has been fatal in about 10% of cases. Rarely, amiodarone has been associated with exacerbation of bronchial asthma, possibly because of its antiadrenergic effects in at least one patient receiving aminodarone. Hemoptysis was reported.
Amiodarone induced peripheral neuropathy ... is usually symmetrical and involves all four limbs; the neurologic deficit is usually more marked in the lower limbs than in the upper limbs. Signs and symptoms may include distal sensory loss, sensory ataxia, loss of vibratory sensation, paresthesia, and/or decreased tendon reflexes. Proximal muscle weakness may also be present. Nerve biopsies in patients with amiodarone induced peripheral neuropathy have demonstrated complete loss of a large myelinated fibers, marked reduction of small myelinated and unmyelinated axons, and evidence of lysosomal inclusion bodies within Schwann cells. Nerve conduction studies have demonstrated normal or reduced nerve conduction velocities.
Amiodarone induced hypothyroidism has been reported in about 2-4% of patients receiving oral drug therapy in most clinical studies, although this effect may occur more frequently. Limited data suggest that hypothyroidism may be more likely to occur in females and in patients with a prior history of thyroid dysfunction.
Arrhythmogenic effects associated with amiodarone have occurred in approximately 2-5% of patients and have included progression of ventricular tachycardia to ventricular fibrillation, sustained ventricular tachycardia, increased resistance to cardioversion, atrial fibrillation, nodal arrhythmia, and atypical ventricular tachycardia (torsade de pointes). Transient exacerbation of preexisting cardiac arrhythmias with subsequent control during continued therapy has also been reported. ... Acceleration of ventricular rate was reported in a patient receiving IV amiodarone for the treatment of atrial fibrillation associated with Wolff-Parkinson-White syndrome.
For more Drug Warnings (Complete) data for AMIODARONE HYDROCHLORIDE (28 total), please visit the HSDB record page.

Biological Half Life

Following a single IV dose in healthy adults, the half-life of the drug in the terminal elimination phase has been reported to average 25 days (range 9-47 days). The elimination half-life of the major metabolite, N-desethylamiodarone, is equal to or longer than that of the parent drug.
Following single dose admin of amiodarone in a limited number of healthy individuals, amiodarone exhibits multicompartmental pharmacokinetics; the mean apparent terminal plasma elimination half-life of amiodarone and N-desethylamiodarone were 58 (range: 15-142) and 36 (range: 14-75) days, respectively.
Following chronic oral administration of amiodarone hydrochloride in patients with cardiac arrhythmias (200-600 mg daily for 2-52 months), the drug appears to be eliminated in a biphasic manner with an initial elimination half-life of about 2.5-10 days, which is followed by a terminal elimination half-life averaging 53 days (range: 26-107 days), with most patients exhibiting a terminal elimination half-life in the range of 40-55 days.
The elimination half-life of the major metabolite, N-desethylamiodarone, averages 57-61 days (range 20-118 days) following long-term oral administration of amiodarone.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Amiodarone should be stored at room temperature and protected from light and excessive heat. Light protection is not necessary upon adminitration.

Interactions

Concomitant use of amiodarone and procainamide may result in increased plasma procainamide and N-acetylprocainamide (NAPA) concentrations and subsequent toxicity.
Plasma flecainide concentrations adjusted for daily dosage increased by an average of about 60% (range: 5-190%) when amiodarone therapy was initiated in a limited number of patients receiving flecainide.
Limited data indicate that administration of cholestyramine resin following a single oral dose amiodarone may decrease the elimination half-life and plasma concentrations of amiodarone, possibly by interfering with enterohepatic circulation of the antiarrhythmic agent.
Potentially serious adverse cardiovascular and cardiac effects have occurred in some amiodarone treated patients undergoing general anesthesia, suggesting the possibility of an interaction between the antiarrhythmic agent and various anesthetic agents.
For more Interactions (Complete) data for AMIODARONE HYDROCHLORIDE (11 total), please visit the HSDB record page.

Stability Shelf Life

Amiodarone Hydrochloride 0.6 mg/ml in dextrose 5% in water is stable for five days at room temperature. Solutions containing less than 0.6 mg/ml of amiodarone hydrochloride in dextrose 5% in water are unstable and should not be used.

Dates

Last modified: 08-15-2023
1: Karkhanis A, Tram NDT, Chan ECY. Effects of dronedarone, amiodarone and their active metabolites on sequential metabolism of arachidonic acid to epoxyeicosatrienoic and dihydroxyeicosatrienoic acids. Biochem Pharmacol. 2017 Dec 15;146:188-198. doi: 10.1016/j.bcp.2017.09.012. Epub 2017 Sep 25. PubMed PMID: 28958841.
2: Yamato M, Wada K, Fujimoto M, Hosomi K, Hayashi T, Oita A, Takada M. Association between N-desethylamiodarone/amiodarone ratio and amiodarone-induced thyroid dysfunction. Eur J Clin Pharmacol. 2017 Mar;73(3):289-296. doi: 10.1007/s00228-017-2195-5. Epub 2017 Jan 12. PubMed PMID: 28083650.

Explore Compound Types